2-Amino-3-bromo-4-fluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-bromo-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITPHKAXJGUNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and properties of 2-Amino-3-bromo-4-fluorophenol
An In-Depth Technical Guide to the Synthesis and Properties of 2-Amino-3-bromo-4-fluorophenol
Abstract: this compound (CAS No. 1805533-08-7) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern—featuring amino, bromo, fluoro, and hydroxyl groups—renders it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these moieties allows for a multitude of chemical transformations, making it a valuable precursor for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and insights into its applications in modern drug discovery.
Physicochemical and Spectroscopic Properties
This compound is a white or off-white crystalline powder.[1] Its structural attributes are key to its chemical reactivity and utility as a synthetic intermediate. A summary of its core properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1805533-08-7 | [1][2] |
| Molecular Formula | C₆H₅BrFNO | [1] |
| Molecular Weight | 206.01 g/mol | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Solubility | Soluble in methanol, insoluble in water | [1] |
| pKa | 8.82 ± 0.23 (Predicted) | [1] |
Spectroscopic data, including NMR, HPLC, and LC-MS, are crucial for the structural confirmation and purity assessment of this compound. While specific spectra are proprietary to suppliers, they are generally available upon request from commercial vendors.[2] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents. The ¹³C NMR would reveal carbon signals with characteristic C-F and C-Br couplings. Mass spectrometry serves to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Synthesis of this compound: A Proposed Pathway
While multiple synthetic routes may exist, a logical and efficient pathway for the laboratory-scale synthesis of this compound can be conceptualized starting from the readily available precursor, 2-amino-4-fluorophenol. This approach leverages the activating and directing effects of the existing amino and hydroxyl groups to facilitate regioselective bromination.
The core of this strategy involves the direct electrophilic bromination of the 2-amino-4-fluorophenol core. The -OH and -NH₂ groups are strongly activating and ortho-, para-directing. With the para position to the hydroxyl group occupied by fluorine and one ortho position occupied by the amino group, the incoming electrophile (Br⁺) is directed to the remaining ortho position (C3) or the position ortho to the amino group (C5). Steric hindrance from the adjacent amino and hydroxyl groups at C3 makes this position highly favored for substitution.
Detailed Experimental Protocol
This protocol describes a representative method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Materials:
-
2-Amino-4-fluorophenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-fluorophenol (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Bromination: To the cooled, stirring solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The use of NBS is a causal choice; it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to elemental bromine.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous sodium thiosulfate to neutralize any remaining NBS. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine. The bicarbonate wash is critical to remove any acidic byproducts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.
Purification and Characterization Workflow
Achieving high purity (>97%) is essential for subsequent applications, especially in pharmaceutical synthesis. The workflow below outlines a self-validating system for obtaining and confirming the quality of the final compound.
Applications in Drug Development and Medicinal Chemistry
Halogenated phenols and anilines are cornerstone building blocks in the pharmaceutical industry.[3] The specific arrangement of functional groups in this compound makes it a highly strategic precursor for several reasons:
-
Fluorine Moiety: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[4] It can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[5]
-
Bromine as a Synthetic Handle: The bromine atom is an exceptionally versatile functional group, primarily serving as a key site for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6] This allows for the straightforward introduction of aryl, alkyl, or amino substituents, enabling the rapid construction of complex molecular libraries for drug screening.
-
Orthogonal Reactivity: The amino and hydroxyl groups provide additional sites for functionalization. Their reactivity can be selectively masked with protecting groups, allowing for sequential chemical modifications at different positions of the aromatic ring, a crucial capability in multi-step API synthesis.[3]
This trifecta of reactive sites makes this compound an ideal starting material for synthesizing targeted therapies, particularly kinase inhibitors used in oncology, which often feature complex, substituted heterocyclic cores.[5][7]
Safety and Handling
As with any active chemical reagent, proper handling of this compound is paramount. Based on safety data for structurally similar compounds like 2-bromo-4-fluorophenol, the compound should be treated as harmful and an irritant.[8][9]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Prevention: Use only in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[8][9][10]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8][11]
-
Skin: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Seek medical attention if irritation occurs.[9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
-
-
Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and store locked up.[8][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Conclusion
This compound is a potent synthetic intermediate whose value lies in the strategic combination of its functional groups. The ability to leverage its fluoro, bromo, amino, and hydroxyl moieties provides medicinal chemists with a powerful tool for the efficient synthesis of novel and complex drug candidates. This guide has outlined its key properties and a robust, representative protocol for its synthesis and purification, underscoring its significance as an enabler of innovation in pharmaceutical research and development.
References
- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid.
- BLD Pharm. (n.d.). This compound | 1805533-08-7.
- Guidechem. (n.d.). This compound 1805533-08-7 wiki.
- PubChem. (n.d.). 2-Amino-4-bromo-3-chloro-5-fluorophenol | C6H4BrClFNO | CID 170170737.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorophenol.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 2-Amino-6-bromo-4-fluorophenol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry.
- ChemicalBook. (2025, July 26). 2-Bromo-4-fluorophenol - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-Amino-6-bromo-4-fluorophenol.
- PubChem. (n.d.). 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917.
- Patsnap. (n.d.). Method for preparing 3-amino-4-fluorophenol.
- PubChem. (n.d.). 2-Amino-3-fluorophenol | C6H6FNO | CID 2782778.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 111826.
- National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- Guidechem. (n.d.). How to Prepare 2-Amino-3-Fluorophenol? - FAQ.
- Vertex AI Search. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis.
- ChemicalBook. (2025, July 14). 6-Amino-2-bromo-3-fluorophenol | 1257535-00-4.
- ResearchGate. (2019, January). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.
- ChemScene. (n.d.). 3-Amino-4-fluorophenol | 62257-16-3.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- Google Patents. (n.d.). US6037503A - Process for the preparation of para-fluorophenol.
- Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
- Google Patents. (n.d.). US3711551A - Process of producing ortho-aminophenol.
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2-Amino-3-bromo-4-fluorophenol CAS number and supplier
An In-Depth Technical Guide to 2-Amino-3-bromo-4-fluorophenol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a substituted aromatic compound of interest to professionals in chemical synthesis and drug discovery. Given its specific substitution pattern, this molecule represents a potentially valuable, albeit not widely documented, building block for novel chemical entities. This document synthesizes available data to offer insights into its properties, potential synthesis, and applications, grounded in established chemical principles.
Chemical Identity and Properties
This compound is a halogenated and aminated phenol derivative. Its structure combines several functional groups that are highly relevant in medicinal chemistry and materials science.
CAS Number: 1805533-08-7[1][2]
Structural Information
The molecular structure of this compound is foundational to understanding its reactivity and potential applications. The arrangement of the amino, bromo, fluoro, and hydroxyl groups on the benzene ring dictates its electronic properties and steric accessibility for chemical reactions.
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this specific isomer is not extensively published. However, based on its structure and data from chemical suppliers, we can summarize its key properties.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFNO | [1] |
| Molecular Weight | 206.01 g/mol | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Solubility | Soluble in methanol, insoluble in water | [1] |
| Predicted pKa | 8.82 ± 0.23 (for the phenolic hydroxyl) | [1] |
Potential Synthetic Pathways
A logical precursor would be 2-amino-4-fluorophenol. The synthesis could proceed via electrophilic aromatic substitution, specifically bromination.
Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of this compound.
Experimental Rationale & Protocol
Step 1: Protection of the Amino Group The amino group is a strong activating group and can interfere with selective bromination. Protecting it, for example, as an acetamide, tempers its reactivity and directs the incoming electrophile.
-
Protocol: Dissolve 2-amino-4-fluorophenol in a suitable solvent (e.g., acetic acid). Add acetic anhydride and stir at room temperature. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Regioselective Bromination The hydroxyl and protected amino groups will direct the bromination. The position ortho to the hydroxyl and meta to the protected amino group (C3) is a plausible site for substitution. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent.
-
Protocol: Dissolve the protected intermediate in a solvent like N,N-Dimethylformamide (DMF). Add NBS portion-wise at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
Step 3: Deprotection The protecting group must be removed to yield the final product.
-
Protocol: The acetamide can be hydrolyzed under acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions, followed by neutralization to precipitate the product.
Step 4: Purification Standard purification techniques are necessary to isolate the product with high purity.
-
Protocol: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed.
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical sector. The presence of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3]
The different functional groups offer distinct handles for subsequent reactions:
-
Phenolic Hydroxyl: Can be alkylated or acylated to form ethers and esters.
-
Amino Group: Can be acylated, alkylated, or used in the formation of heterocyclic rings.
-
Bromo Group: Serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[4][5]
This trifecta of reactivity makes it a valuable scaffold. For instance, related bromo-fluorophenol derivatives are used in the synthesis of kinase inhibitors for cancer therapy and drugs targeting the central nervous system.[6] The unique substitution pattern of this compound could lead to novel intellectual property in these and other therapeutic areas.
Safety, Handling, and Storage
Specific safety data for CAS 1805533-08-7 is not extensively documented. Therefore, it is imperative to handle this compound with caution, treating it as potentially hazardous. Safety protocols should be based on data from structurally similar compounds, such as other bromo-fluoro-aminophenols.
Hazard Profile (Inferred from Related Compounds):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.[7]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][9]
-
Avoid breathing dust. If dust is generated, use a respirator with a particulate filter.
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]
-
Keep away from strong oxidizing agents and strong bases.[10]
Commercial Suppliers
As a specialized chemical intermediate, this compound is available from a limited number of suppliers. Researchers should verify purity and availability before procurement.
-
BLD Pharm: This supplier lists this compound under CAS number 1805533-08-7 and provides basic product information.[1][2]
References
-
The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
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- 10. fishersci.com [fishersci.com]
Introduction: The Analytical Imperative for a Multifunctional Building Block
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-bromo-4-fluorophenol
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of this compound (CAS No. 1804130-30-7). As a critical building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. This guide moves beyond a simple data sheet, providing a predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will delve into the theoretical underpinnings of the expected spectral features, explain the causality behind experimental choices, and provide robust, field-proven protocols for data acquisition.
This compound is a highly functionalized aromatic compound. Its structure incorporates a phenol, an aniline, a bromine atom, and a fluorine atom, making it a versatile precursor for the synthesis of complex heterocyclic systems and pharmaceutical intermediates. The electronic interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing halogen substituents (-Br, -F) creates a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is essential for reaction monitoring, quality control, and final product validation. This guide provides the predictive framework and practical methodologies to achieve this.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Deciphering the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, particularly regarding the substitution pattern on the aromatic ring.
Theoretical Principles & Predicted Spectra
The substitution pattern leaves two protons on the aromatic ring. Their chemical shifts and coupling patterns are highly informative. The hydroxyl (-OH) and amino (-NH₂) groups are strong ortho, para-directing activators, while fluorine (-F) and bromine (-Br) are deactivating halogens. This electronic push-pull dynamically influences the local magnetic environments of the carbon and hydrogen nuclei.
-
¹H NMR Spectroscopy : We predict the two aromatic protons will appear as distinct doublets due to coupling with each other and additional coupling from the ¹⁹F nucleus. The proton ortho to the fluorine will exhibit a larger H-F coupling constant. The protons of the -OH and -NH₂ groups will likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.[1]
-
¹³C NMR Spectroscopy : All six aromatic carbons are chemically non-equivalent and should be observable. The carbon atoms directly bonded to the electronegative F, O, and N atoms will be shifted downfield. A key diagnostic feature will be the presence of carbon-fluorine (C-F) coupling, which can be observed over one, two, or three bonds (¹JCF, ²JCF, ³JCF) and is invaluable for assigning the fluorinated carbon and its neighbors.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Spectrum | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity & Coupling Constants (J in Hz) | Assignment |
| ¹H NMR | ~9.5 - 10.5 | br s | Phenolic -OH |
| ~6.8 - 7.0 | d, J(H,H) ≈ 8-9 Hz | H-6 (para to -NH₂) | |
| ~6.6 - 6.8 | dd, J(H,H) ≈ 8-9 Hz, J(H,F) ≈ 4-5 Hz | H-5 (meta to -NH₂) | |
| ~4.5 - 5.5 | br s | Amino -NH₂ | |
| ¹³C NMR | ~145-150 (d, ¹JCF ≈ 240-250 Hz) | d | C4-F |
| ~138-142 | s | C2-NH₂ | |
| ~135-140 | s | C1-OH | |
| ~120-125 | d, ²JCF ≈ 15-20 Hz | C5 | |
| ~115-120 | d, ³JCF ≈ 5-10 Hz | C6 | |
| ~105-110 | d, ²JCF ≈ 20-25 Hz | C3-Br |
Note: These are predicted values based on principles of substituent effects and data from analogous compounds like 2-aminophenol and halogenated phenols. Actual experimental values may vary.[1][2]
Experimental Protocol: High-Resolution NMR Data Acquisition
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve polar compounds and slow the exchange of labile -OH and -NH₂ protons).
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer) :
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition :
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a standard pulse program (e.g., zgpg30).
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum to the residual solvent peak (DMSO at δ 2.50 ppm) and the ¹³C spectrum (DMSO at δ 39.52 ppm).
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Part 2: Infrared (IR) Spectroscopy – Probing Functional Groups
IR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Principles & Predicted Spectrum
The IR spectrum of this compound will be rich with characteristic absorption bands. Intramolecular hydrogen bonding between the adjacent -OH and -NH₂ groups is expected, which can lead to broadening of the O-H and N-H stretching bands.
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹) : The phenolic O-H stretch will likely appear as a broad band. The N-H stretching of the primary amine will typically show two distinct bands (symmetric and asymmetric stretches).
-
Aromatic Region (1650-1450 cm⁻¹) : Multiple sharp bands corresponding to C=C stretching vibrations within the aromatic ring.
-
Fingerprint Region (<1400 cm⁻¹) : This complex region will contain C-O, C-N, C-F, and C-Br stretching vibrations, as well as various bending vibrations. The C-F stretch is typically strong and found around 1250-1050 cm⁻¹. The C-Br stretch appears at lower wavenumbers, typically 650-550 cm⁻¹.
Table 2: Predicted Key Infrared Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3450 - 3350 | N-H Asymmetric Stretch | Medium |
| 3350 - 3250 | N-H Symmetric Stretch | Medium |
| 3400 - 3200 | O-H Stretch (Broad, H-bonded) | Strong, Broad |
| 1620 - 1580 | Aromatic C=C Stretch | Medium-Strong |
| 1520 - 1470 | Aromatic C=C Stretch | Medium-Strong |
| 1350 - 1250 | C-O Stretch (Phenolic) | Strong |
| 1250 - 1050 | C-F Stretch | Strong |
| 650 - 550 | C-Br Stretch | Medium |
Note: These predictions are based on established correlation tables and spectral data for similar compounds like 4-fluorophenol and other halogenated phenols.[3][4][5]
Experimental Protocol: FT-IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.
-
Instrument Preparation :
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum :
-
With the clean, empty ATR crystal in place, acquire a background spectrum (typically 16-32 scans). This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
-
Sample Analysis :
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum using the same scan parameters as the background.
-
-
Data Processing :
-
The software will automatically subtract the background from the sample spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the key absorption bands.
-
Visualization: Functional Groups and IR Regions
Caption: Correlation of molecular functional groups to their IR spectral regions.
Part 3: Mass Spectrometry (MS) – Confirming Molecular Weight and Formula
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing evidence for its elemental composition.
Theoretical Principles & Predicted Spectrum
For this compound (C₆H₅BrFNO), the exact mass is 204.9542 g/mol .
-
Ionization : Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule. We would expect to see the protonated molecule [M+H]⁺ in positive ion mode at m/z 205.9620.
-
Isotopic Pattern : The most telling feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, the molecular ion region will show two peaks of almost equal intensity separated by 2 Da (e.g., [M+H]⁺ and [M+2+H]⁺). This is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation : High-resolution MS/MS can provide further structural confirmation. Fragmentation might involve the loss of small molecules like H₂O, CO, or HCN.
Table 3: Predicted High-Resolution Mass Spectrometry Data (Positive ESI)
| Expected m/z | Ion Formula | Description |
| 205.9620 | [C₆H₆⁷⁹BrFNO]⁺ | Protonated Molecule ([M+H]⁺) |
| 207.9599 | [C₆H₆⁸¹BrFNO]⁺ | Protonated Molecule Isotope ([M+2+H]⁺) |
Experimental Protocol: LC-MS Analysis
This protocol combines liquid chromatography for separation with mass spectrometry for detection, ensuring that the mass is attributed to a pure compound.
-
Sample Preparation :
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Perform a serial dilution to create a working solution of ~1 µg/mL.
-
-
LC Method :
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes. The formic acid aids in protonation for positive mode ESI.
-
-
MS Method (ESI-QTOF or Orbitrap) :
-
Set the mass spectrometer to positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
Ensure the mass accuracy is high (<5 ppm) by using a lock mass or frequent calibration.
-
Analyze the resulting chromatogram to find the peak for the compound of interest.
-
-
Data Analysis :
-
Extract the mass spectrum for the chromatographic peak.
-
Determine the accurate mass of the parent ion.
-
Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine atom. Use the instrument software to calculate the molecular formula from the accurate mass and isotopic pattern.
-
Visualization: Mass Spectrometry Analysis Workflow
Caption: Workflow for LC-MS sample preparation, analysis, and data interpretation.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy will confirm the precise arrangement of atoms and the substitution pattern on the aromatic ring, with C-F coupling serving as a key diagnostic tool. FT-IR spectroscopy will verify the presence of the essential hydroxyl, amino, and carbon-halogen functional groups. Finally, high-resolution mass spectrometry will provide unambiguous confirmation of the molecular weight and elemental formula, distinguished by the characteristic 1:1 isotopic pattern of bromine. By combining these predictive models with the robust experimental protocols outlined in this guide, researchers can confidently verify the structure and purity of this valuable chemical intermediate.
References
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- Rivera-Chávez, D. A., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
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An In-depth Technical Guide on the Reactivity of 2-Amino-3-bromo-4-fluorophenol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactivity of 2-amino-3-bromo-4-fluorophenol. The intricate interplay of the activating amino and hydroxyl groups with the deactivating bromo and fluoro substituents creates a unique reactivity profile. This document will delve into the directing effects of these functional groups, predict the regioselectivity of common EAS reactions, and provide detailed, field-proven experimental protocols for key transformations. The insights presented herein are crucial for the strategic functionalization of this versatile scaffold in the development of novel pharmaceuticals and advanced materials.
Core Principles: The Electronic Architecture of this compound
The susceptibility of an aromatic ring to electrophilic attack is fundamentally governed by the electronic properties of its substituents. In this compound, a delicate balance of competing effects is at play.
-
Activating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are potent activating substituents.[1][2] They donate electron density to the benzene ring via the resonance effect (+M), significantly increasing the ring's nucleophilicity and making it more reactive than benzene towards electrophiles.[3][4][5] These groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring.[3][4][5][6]
-
Deactivating Groups: Conversely, the bromine (-Br) and fluorine (-F) atoms are deactivating groups.[7] Due to their high electronegativity, they withdraw electron density from the ring through the inductive effect (-I).[5][8] A notable exception to the general rules, halogens are deactivating yet still direct incoming electrophiles to the ortho and para positions.[4][7][9] This is because their ability to donate a lone pair of electrons through resonance, although weaker than their inductive withdrawal, is sufficient to stabilize the intermediates formed during ortho and para attack.[8][10]
The overall reactivity of the molecule is a summation of these competing influences. The powerful activating effects of the -NH₂ and -OH groups are expected to dominate, rendering the ring highly susceptible to electrophilic substitution.[2][11]
Regioselectivity: Predicting the Site of Electrophilic Attack
The positions on the benzene ring are numbered starting from the carbon bearing the hydroxyl group. The directing effects of the four substituents converge to favor specific positions for electrophilic attack:
-
-OH group (at C1): Strongly activates and directs ortho (C2, C6) and para (C4).
-
-NH₂ group (at C2): Strongly activates and directs ortho (C1, C3) and para (C5).[12][13]
-
-Br group (at C3): Deactivates but directs ortho (C2, C4) and para (C6).
-
-F group (at C4): Deactivates but directs ortho (C3, C5) and para (C1).[14]
Considering the positions are already substituted at C1, C2, C3, and C4, the viable sites for electrophilic attack are C5 and C6 .
-
Position C5: Is para to the strongly activating -NH₂ group and ortho to the -F group.
-
Position C6: Is ortho to the strongly activating -OH group and para to the -Br group.
Therefore, a mixture of products resulting from attack at C5 and C6 is highly probable. The exact product ratio will be influenced by the specific reaction conditions and the steric hindrance posed by the neighboring groups.
Logical Flow of Directing Effects:
Caption: Logical flow of directing effects in this compound.
Key Electrophilic Substitution Reactions
Halogenation
The introduction of another halogen atom onto the already substituted ring is a common transformation.[15][16] Given the high activation of the ring by the amino and hydroxyl groups, halogenation is expected to proceed readily, and care must be taken to avoid polysubstitution.[2][11]
-
Predicted Outcome: Bromination, for instance, would likely yield a mixture of 2-amino-3,5-dibromo-4-fluorophenol and 2-amino-3,6-dibromo-4-fluorophenol. The use of milder halogenating agents and controlled reaction conditions is crucial.
Nitration
Nitration involves the introduction of a nitro (-NO₂) group. The presence of the highly reactive and acid-sensitive amino and hydroxyl groups presents a challenge, as strong nitrating conditions can lead to oxidation and the formation of tarry by-products.[2]
-
Predicted Outcome: The primary products are expected to be 2-amino-3-bromo-4-fluoro-5-nitrophenol and 2-amino-3-bromo-4-fluoro-6-nitrophenol. To mitigate side reactions, it is often advantageous to protect the amino group, for example, by acetylation, to attenuate its activating influence before proceeding with nitration.[2]
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions. However, they are generally not feasible with substrates bearing amino or hydroxyl groups.[17][18][19] The Lewis acid catalyst (e.g., AlCl₃) required for these reactions will preferentially coordinate with the lone pair of electrons on the nitrogen and oxygen atoms, leading to the formation of a positively charged complex that strongly deactivates the ring towards electrophilic attack.[17][18][20]
-
Predicted Outcome: Friedel-Crafts reactions are unlikely to proceed under standard conditions.
Diazotization
The primary amino group can be converted to a diazonium salt (-N₂⁺) through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[21][22][23] This diazonium group is a versatile intermediate that can be subsequently replaced by a wide variety of substituents.
-
Predicted Outcome: Diazotization of this compound would yield the corresponding diazonium salt, which can then be used in subsequent coupling reactions or substitutions.[24]
Field-Proven Experimental Protocols
The following protocols provide a step-by-step guide for the halogenation and nitration of this compound.
Protocol: Bromination
Objective: To achieve controlled mono-bromination of the substrate.
Materials:
-
This compound
-
Bromine
-
Acetic acid
-
Sodium bisulfite solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a flask protected from light.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and quench any excess bromine by adding a saturated sodium bisulfite solution until the orange color disappears.
-
Extract the product with dichloromethane (3x volume of the aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Bromination
Caption: General experimental workflow for the bromination of this compound.
Summary of Reactivity
| Reaction Type | Electrophile | Predicted Major Product(s) | Key Considerations |
| Halogenation | Br⁺ | Mixture of C5 and C6 brominated isomers | High ring activation necessitates mild conditions to prevent polysubstitution. |
| Nitration | NO₂⁺ | Mixture of C5 and C6 nitrated isomers | Potential for oxidation; protection of the amino group is recommended. |
| Friedel-Crafts | R⁺ or RCO⁺ | No reaction | Deactivation of the ring by complexation of the Lewis acid with -OH and -NH₂ groups.[19][25] |
| Diazotization | NO⁺ | Diazonium salt at C2 | A versatile intermediate for further functionalization. |
Conclusion
This compound presents a fascinating case study in the electrophilic aromatic substitution of polysubstituted benzenes. The synergistic and antagonistic electronic effects of its substituents create a highly activated system with predictable, yet nuanced, regioselectivity. A thorough understanding of these principles is paramount for the successful synthesis of derivatives of this valuable chemical intermediate. The protocols and predictive models outlined in this guide serve as a robust starting point for researchers in drug discovery and materials science to harness the synthetic potential of this molecule.
References
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Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
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Chemistry LibreTexts. (2024, July 30). 16.5: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]
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College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
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Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]
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ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. Retrieved from [Link]
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PubMed. (n.d.). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Retrieved from [Link]
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Science Alert. (2009, May 29). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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RSC Publishing. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Retrieved from [Link]
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University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]
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University of Calgary. (n.d.). Ch24: Phenols-reactions. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3– Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. Retrieved from [Link]
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Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Unknown Source. (n.d.). Friedel-Crafts Handout.
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Sparkl. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Rafidain Journal of Science. (2022, March 1). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
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Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
- Unknown Source. (n.d.). ORGANIC REACTION MECHANISM.
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Chemistry Stack Exchange. (2019, December 25). Selectivity of diazo-coupling with p-amino phenol. Retrieved from [Link]
-
Britannica. (n.d.). Halogenation | chemical reaction. Retrieved from [Link]
-
Quora. (2020, April 29). Why are fluoroarenes not prepared by electrophilic substitution?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Halogenation. Retrieved from [Link]
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ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]
-
NIH. (2008, May 18). Disparate proteome reactivity profiles of carbon electrophiles - PMC. Retrieved from [Link]
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Technical Disclosure Commons. (2022, June 20). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]
-
NIH. (n.d.). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC. Retrieved from [Link]
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solubility and stability of 2-Amino-3-bromo-4-fluorophenol
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-bromo-4-fluorophenol
Introduction
This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique constellation of functional groups—a nucleophilic amino group, a reactive bromine atom, an electron-withdrawing fluorine atom, and a phenolic hydroxyl group—positions it as a versatile building block for the synthesis of novel pharmaceutical agents and complex organic molecules. An exhaustive understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its effective application in drug discovery, process development, and formulation.
This technical guide provides a comprehensive framework for characterizing the . In the absence of extensive public literature on this specific molecule, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It is designed to empower researchers, scientists, and drug development professionals to generate robust and reliable data, thereby accelerating their research and development timelines. We will explore the predicted physicochemical characteristics that govern its behavior and present detailed, self-validating protocols for its empirical determination.
Part 1: Physicochemical Profile and Solubility Prediction
The solubility of a compound is fundamentally dictated by its molecular structure. The interplay of the functional groups in this compound creates a nuanced profile of polarity, hydrogen bonding capacity, and ionizability, all of which govern its interaction with various solvents.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Comments |
| Molecular Formula | C₆H₅BrFNO | Derived from chemical structure. |
| Molecular Weight | 206.01 g/mol | Calculated from atomic weights. |
| Appearance | Predicted to be a crystalline solid | Based on analogous aminophenol compounds. |
| Predicted pKa₁ (Phenolic OH) | ~8-10 | The electron-withdrawing halogens are expected to lower the pKa relative to phenol (pKa ~10), making it more acidic. |
| Predicted pKa₂ (Amino NH₂) | ~3-5 | The electron-withdrawing effects of the halogens and hydroxyl group on the aromatic ring are expected to decrease the basicity of the amino group compared to aniline (pKa ~4.6). |
Influence of Functional Groups on Solubility:
-
Phenolic Hydroxyl (-OH) and Amino (-NH₂) Groups: These groups are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests a propensity for solubility in polar protic solvents like water, ethanol, and methanol.[1]
-
Aromatic Ring, Bromine (-Br), and Fluorine (-F) Substituents: The benzene ring itself is non-polar. The halogen substituents increase the molecular weight and surface area, contributing to lipophilicity. This suggests that the compound will also exhibit solubility in various organic solvents.
-
Amphoteric Nature: With both an acidic phenolic group and a basic amino group, this compound is amphoteric. Its solubility in aqueous media is therefore expected to be highly dependent on pH.[1] In acidic solutions (pH < pKa₂), the amino group will be protonated (-NH₃⁺), forming a salt and increasing aqueous solubility. Conversely, in alkaline solutions (pH > pKa₁), the phenolic group will be deprotonated (-O⁻), also forming a salt and enhancing solubility. The lowest aqueous solubility is expected at its isoelectric point.
Based on these structural features and data from related aminophenols, a qualitative solubility prediction can be made:
-
High Solubility: Polar aprotic solvents (e.g., DMSO, DMF), and polar protic solvents (e.g., ethanol, methanol).[2][3][4]
-
Moderate to Low Solubility: Non-polar solvents (e.g., toluene, hexane) and water (at its isoelectric point).
Part 2: Experimental Protocol for Equilibrium Solubility Determination
To move from prediction to quantification, a rigorous experimental approach is necessary. The isothermal shake-flask method is universally regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated state.[5][6]
Protocol: Isothermal Shake-Flask Solubility Measurement
1. Rationale: This protocol is designed to achieve a true equilibrium between the undissolved solid and the solvent, ensuring the measured concentration represents the maximum amount of solute that can dissolve under the specified conditions. Controlling temperature is critical, as solubility is temperature-dependent.[7]
2. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)
-
Volumetric flasks and pipettes
-
Validated HPLC system with UV detector
3. Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to several vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment and is crucial for achieving saturation.[7][8]
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial. For aqueous solubility, use buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to construct a pH-solubility profile.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 72 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration no longer changes over time.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and discard the first few drops to saturate the filter material. Collect the filtrate into a clean vial. This filtration step is critical to remove all undissolved microparticulates.
-
Dilution: Accurately dilute the filtrate with the mobile phase of the analytical method to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method (see Part 4) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the measured concentration, accounting for the dilution factor. Express the result in units such as mg/mL or µg/mL.
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Part 3: Stability Profile and Forced Degradation Studies
Assessing the chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation (or stress testing) is an essential study where the compound is exposed to conditions more severe than accelerated stability testing to trigger and identify potential degradation products.[9]
Protocol: Forced Degradation Study
1. Rationale: The objective is to induce a target degradation of 2-20%.[10] This level is sufficient to generate and detect primary degradation products without being so extensive that it leads to complex secondary or tertiary degradants, which would complicate the analysis of degradation pathways. A control sample, unexposed to stress, is always analyzed concurrently.[10]
2. Stress Conditions (as per ICH Guidelines):
-
Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. Phenols and amines are often susceptible to oxidation.[10]
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: The compound (in solid and solution form) is exposed to a controlled light source providing both UV and visible output (e.g., Option 2 from ICH Q1B).
3. Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Application of Stress:
-
For hydrolytic and oxidative studies, add the stock solution to the stressor solution (acid, base, or H₂O₂).
-
For thermal studies, place the solid sample in a controlled-temperature oven.
-
For photolytic studies, expose the solid and solution samples in a photostability chamber.
-
-
Time Points: Monitor the degradation over time by withdrawing aliquots at various intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the aliquot before analysis to prevent further degradation.
-
Analysis: Analyze the stressed samples and a control sample by a stability-indicating HPLC method (see Part 4). The method must be able to resolve the parent compound from all significant degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify the retention times of the degradation products.
-
If connected to a mass spectrometer (LC-MS), preliminary identification of the degradants can be performed.
-
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation (Stress Testing) Studies.
Part 4: Analytical Methodology for Quantification
A robust and validated analytical method is the cornerstone of accurate solubility and stability determination. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique for this purpose.
Proposed HPLC Method:
The following conditions serve as an excellent starting point for method development, based on established methods for related aminophenol compounds.[11][12][13]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer pH 4.0-6.5) and an organic modifier (acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of approximately 275-280 nm.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
Method Validation: The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Quantification (LOQ) & Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined and detected with suitable precision and accuracy, respectively.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the . While direct experimental data for this compound is scarce, a thorough understanding of its chemical structure allows for reasoned predictions of its behavior. The detailed, field-proven protocols for the shake-flask solubility method and forced degradation studies offer a clear path for researchers to generate the critical data needed for drug development and other scientific applications. The successful execution of these studies, underpinned by a validated, stability-indicating HPLC method, will ensure data integrity and provide invaluable insights into the physicochemical properties of this versatile molecule.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
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Alves, M. P., Lo, H.-Y., & Zgair, A. (2022). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948. Available at: [Link]
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Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Snycerski, A., & Zochowska, J. (2001). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 339-343. Available at: [Link]
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Kalkan, E., & Akgul, G. (2012). Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. Waste Management & Research, 30(5), 542-550. Available at: [Link]
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Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
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Lenk, A., & Rettie, A. E. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248. Available at: [Link]
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ResearchGate. (2025). The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. Retrieved from [Link]
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Abou Mehrez, O., Dossier-Berne, F., & Legube, B. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Environmental Technology, 36(1-4), 310-316. Available at: [Link]
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A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-3-bromo-4-fluorophenol: A Scaffold of Untapped Potential
Abstract
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 2-Amino-3-bromo-4-fluorophenol scaffold, while not extensively documented, presents a confluence of structural and functional features that position it as a highly promising, yet underutilized, building block in medicinal chemistry. This technical guide provides an in-depth analysis of the potential applications of this molecule, grounded in the established principles of physical organic chemistry and evidence from structurally related compounds. We will dissect the strategic value of its constituent functional groups—the aminophenol core, the bromine atom, and the fluorine substituent—and propose its application in the design and synthesis of targeted therapies, particularly in the realms of oncology and neuropharmacology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery pipelines.
The Strategic Value of the this compound Scaffold
The promise of this compound as a cornerstone for drug discovery lies in the synergistic interplay of its three key structural motifs: the aminophenol core, the synthetically versatile bromine atom, and the pharmacologically influential fluorine atom.
The Aminophenol Core: A Privileged Scaffold
The aminophenol moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in multiple, critical non-covalent interactions with biological targets. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, providing a bivalent anchor for binding to enzyme active sites and receptor pockets. Furthermore, aminophenol derivatives have demonstrated a wide array of pharmacological activities, including anticancer and central nervous system effects[1][2][3]. The specific ortho-aminophenol arrangement in the title compound also allows for the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and physicochemical properties.
The Strategic Role of Bromine: A Versatile Synthetic Handle and Halogen Bond Donor
The bromine atom at the 3-position is arguably the most versatile feature of this scaffold from a synthetic standpoint. It serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions[4][5][6]. This allows for the straightforward introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Beyond its synthetic utility, the bromine atom can also play a direct role in enhancing binding affinity through halogen bonding.[7][8] This non-covalent interaction, where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis basic site on the target protein, has emerged as a powerful tool in rational drug design.[8][9] The strength of this interaction is comparable to a strong hydrogen bond and can significantly contribute to the potency and selectivity of a drug candidate.
The Impact of Fluorine: Enhancing Drug-Like Properties
The strategic placement of a fluorine atom at the 4-position is a classic medicinal chemistry tactic for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.[10] Fluorine's high electronegativity can modulate the pKa of the neighboring phenolic hydroxyl group, influencing its ionization state at physiological pH and thus its interaction with biological targets. Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[6] It can also enhance binding affinity by participating in favorable electrostatic interactions with the target protein.[7]
Potential Therapeutic Applications and Target Classes
The unique combination of functional groups in this compound makes it an attractive starting point for the development of drugs targeting several important disease areas.
Kinase Inhibitors
The development of small molecule kinase inhibitors remains a major focus in oncology. The structurally related compound, 2-Bromo-4-fluorophenol, is a key intermediate in the synthesis of Afatinib, a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2)[4]. This precedent strongly suggests that the this compound scaffold could be readily adapted for the synthesis of novel kinase inhibitors. The amino group can be functionalized to introduce moieties that target the hinge region of the kinase domain, while the bromine atom can be used to introduce substituents that occupy the hydrophobic back pocket, a common strategy for achieving selectivity.
Enzyme Inhibitors
Derivatives of bromophenols have demonstrated inhibitory activity against a range of enzymes. For instance, novel bromophenol derivatives have shown potent inhibition of human carbonic anhydrase isoenzymes I and II, which are targets for glaucoma and certain cancers[4]. Additionally, the aminophenol scaffold is present in compounds with acetylcholinesterase inhibitory activity, relevant for the treatment of Alzheimer's disease[4][5]. The this compound scaffold provides a versatile platform for designing inhibitors against these and other enzyme classes, such as protein tyrosine phosphatases[5].
Central Nervous System (CNS) Agents
The ability of fluorine to enhance metabolic stability and membrane permeability makes fluorinated compounds attractive for CNS drug discovery, where penetration of the blood-brain barrier is a major challenge. The this compound scaffold could serve as a starting point for the synthesis of novel CNS agents, leveraging the known CNS activity of aminophenol derivatives.
Anticancer Agents
Novel aminophenol analogues have been shown to possess potent anticancer activities against various cancer cell lines, including breast and prostate cancer[1]. The mechanism of action for some of these compounds involves the induction of apoptosis. The this compound scaffold can be systematically modified to explore and optimize this anticancer potential.
Synthetic Pathways and Key Reactions
A plausible synthetic route to this compound can be envisioned starting from commercially available 3-amino-4-fluorophenol. The key would be a regioselective bromination. Given the activating nature of the hydroxyl and amino groups, careful control of reaction conditions would be necessary to achieve the desired regioselectivity. An alternative approach could involve a multi-step synthesis starting from a nitrophenol derivative, followed by reduction of the nitro group, similar to the synthesis of 2-Amino-4-bromophenol[11].
Once the core scaffold is obtained, it can be readily derivatized using a variety of standard organic reactions:
-
N-Acylation/Alkylation: The amino group can be acylated or alkylated to introduce a wide range of substituents.
-
O-Alkylation/Arylation: The phenolic hydroxyl group can be converted to an ether or an ester.
-
Suzuki-Miyaura Coupling: The bromine atom can be coupled with a boronic acid to form a new carbon-carbon bond.
The following diagram illustrates a potential synthetic workflow starting from the this compound scaffold to generate a library of diverse compounds for screening.
Caption: Synthetic workflow for the derivatization of the this compound scaffold.
Experimental Protocols
The following are representative, detailed protocols for key synthetic transformations involving the this compound scaffold.
Protocol 4.1: General Procedure for N-Acylation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine or pyridine, 1.2 eq).
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.2: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with stirring and monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The following table summarizes key physicochemical properties of the this compound scaffold, which are important considerations for drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFNO | [12] |
| Molecular Weight | 206.01 g/mol | [12] |
| Appearance | Solid | [12] |
| SMILES | OC(C(Br)=C1)=C(N)C=C1F | [12] |
Proposed Drug Discovery Workflow
The following diagram outlines a logical workflow for leveraging the this compound scaffold in a drug discovery program.
Caption: A typical drug discovery workflow utilizing the this compound scaffold.
Conclusion
While direct literature on the medicinal chemistry applications of this compound is sparse, a thorough analysis of its structural features and comparison with related compounds reveals its significant potential as a versatile building block for the development of novel therapeutics. Its amenability to a wide range of synthetic modifications, combined with the favorable pharmacological properties conferred by the aminophenol core and halogen substituents, makes it an attractive scaffold for targeting a variety of diseases, particularly in the areas of oncology and neuropharmacology. It is our hope that this technical guide will inspire further investigation into this promising, yet underexplored, area of medicinal chemistry.
References
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A Senior Application Scientist's Guide to 2-Amino-3-bromo-4-fluorophenol: A Versatile Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Amino-3-bromo-4-fluorophenol has emerged as a highly valuable and versatile building block, particularly in the fields of medicinal chemistry and agrochemical development. Its unique trifunctionalized aromatic core—featuring an amine, a bromine atom, and a fluorine atom on a phenol ring—provides a rich platform for a diverse array of chemical transformations. The orthogonal reactivity of these functional groups allows for sequential, regioselective modifications, making it an ideal precursor for synthesizing novel heterocyclic compounds, complex biaryl systems, and other targeted molecules. This guide offers an in-depth exploration of the properties, reactivity, and synthetic applications of this compound, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1805533-08-7 | [1] |
| Molecular Formula | C₆H₅BrFNO | [2] |
| Molecular Weight | 206.01 g/mol | [1][2] |
| MDL Number | MFCD28738821 | [1] |
| SMILES | NC1=C(O)C=CC(F)=C1Br | [1] |
The Foundation of Versatility: A Reactivity Analysis
The synthetic power of this compound stems from the distinct reactivity of its three primary functional groups, which can be addressed with high selectivity.
-
The Amino Group (-NH₂): As a nucleophilic center and a directing group, the amine is a gateway to a vast number of derivatives. It readily participates in diazotization, acylation, and condensation reactions, serving as a critical handle for the construction of nitrogen-containing heterocycles such as benzoxazoles and quinazolines.[3]
-
The Bromo Atom (-Br): Positioned on the aromatic ring, the bromine atom is an excellent leaving group, making it the focal point for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl moieties.[4]
-
The Phenolic Hydroxyl (-OH): The hydroxyl group can be readily functionalized through etherification or esterification to further elaborate the molecular structure.[4] Its acidity also influences the overall reactivity and solubility of the molecule and its derivatives.
-
The Fluoro Substituent (-F): The fluorine atom exerts a strong electron-withdrawing effect, influencing the regioselectivity of further electrophilic aromatic substitutions. In the context of drug development, the inclusion of fluorine is a well-established strategy for modulating pharmacokinetic properties, such as metabolic stability and binding affinity.
This multi-faceted reactivity allows for a planned, stepwise synthetic strategy where each functional group can be manipulated independently, providing precise control over the final molecular design.
Core Synthetic Applications and Methodologies
Gateway to Heterocyclic Scaffolds
Substituted aminophenols are foundational precursors for a wide range of heterocyclic systems, which form the core of many therapeutic agents. This compound is ideally structured for the synthesis of substituted benzoxazoles, a privileged scaffold in medicinal chemistry. The general workflow involves the condensation of the aminophenol with a carboxylic acid derivative (such as an acid chloride or aldehyde) followed by a cyclization reaction.
Caption: General workflow for synthesizing substituted benzoxazoles.
Architecting Biaryl Systems via Cross-Coupling
The development of complex molecular structures for enzyme inhibitors and other drug candidates often relies on the creation of biaryl or heteroaryl-aryl linkages.[4] The bromine atom in this compound serves as a robust handle for palladium-catalyzed cross-coupling reactions, providing a reliable method for achieving this. The Suzuki-Miyaura coupling, in particular, is a powerful tool for this transformation.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, self-validating methodology for a Suzuki-Miyaura coupling reaction, a cornerstone application for this building block.[4]
Objective: To synthesize a biaryl derivative by coupling this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Degassed water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Setup (Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere of nitrogen or argon is crucial for catalytic efficiency and reproducibility.)
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
-
Catalyst and Solvent Addition (Causality: The ligand, PPh₃, coordinates to the palladium center, stabilizing it and facilitating the catalytic cycle. Anhydrous solvent prevents unwanted side reactions.)
-
Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
-
Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., 4:1 dioxane:water ratio) via syringe.
-
-
Reaction Execution and Monitoring (Causality: Heating provides the necessary activation energy for the reaction. Monitoring by TLC ensures the reaction is followed to completion, preventing unnecessary heating that could lead to byproduct formation.)
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Extraction (Causality: The workup is designed to quench the reaction, remove inorganic salts, and transfer the organic product into a solvent from which it can be easily isolated.)
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Validation (Causality: Column chromatography separates the desired product from residual catalyst, ligand, and any side products, yielding a pure compound. Spectroscopic analysis confirms the structure and purity.)
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the product-containing fractions and evaporate the solvent to yield the purified biaryl product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety and Handling: A Scientist's Responsibility
Proper handling of all chemical reagents is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, GHS hazard information for structurally related compounds provides crucial guidance.[5][6][7]
| Hazard Category | Associated Risk | GHS Classification (Based on related compounds) |
| Acute Toxicity | Harmful if swallowed. | H302[5][6] |
| Skin Irritation | Causes skin irritation. | H315[5][6] |
| Eye Irritation | Causes serious eye irritation. | H319[5][6] |
| Respiratory Irritation | May cause respiratory irritation. | H335[5][6] |
Precautionary Best Practices:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][8]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8][9]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]
References
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- Benchchem. Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
- Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid.
- National Institutes of Health. 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917. PubChem.
- Sigma-Aldrich. 2-Amino-4-bromophenol.
- Biosynth. 3-Amino-4-fluorophenol | 62257-16-3.
- Technical Disclosure Commons. (2022-06-20). Improved process for the preparation of 4-Amino-3-fluorophenol.
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- Google Patents. CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
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An In-depth Technical Guide to 2-Amino-3-bromo-4-fluorophenol: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-bromo-4-fluorophenol (CAS No. 1805533-08-7), a halogenated and fluorinated aromatic compound with significant potential in pharmaceutical and materials science research. Due to the limited direct historical data on this specific isomer, this document synthesizes information from analogous chemical structures and established synthetic methodologies to present a probable pathway for its preparation. The guide delves into the strategic importance of fluorine in drug discovery, outlines a detailed, plausible synthesis of the title compound, and discusses its potential applications as a key building block in the development of novel therapeutic agents and functional materials. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Strategic Value of Fluorinated Phenols in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups. These beneficial effects have led to a significant increase in the number of fluorinated drugs approved by regulatory agencies.
Aminophenols, containing both an amino and a hydroxyl group on a benzene ring, are versatile intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals. The combination of these functionalities with halogen substituents, such as bromine and fluorine, creates highly valuable and reactive building blocks for complex molecular architectures. This compound is one such molecule, poised for application in the synthesis of novel bioactive compounds. While its specific discovery and history are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds of scientific interest.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1805533-08-7 | [1] |
| Molecular Formula | C₆H₅BrFNO | |
| Molecular Weight | 206.01 g/mol | |
| Appearance | Not explicitly documented; likely a solid | Inferred from related compounds |
| Solubility | Not explicitly documented; expected to be soluble in organic solvents | Inferred from related compounds |
Proposed Synthesis of this compound
The overall proposed synthetic workflow is illustrated in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Step 1: Bromination of 4-Fluorophenol
The initial step involves the electrophilic bromination of 4-fluorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is blocked by the fluorine atom, bromination is expected to occur at the ortho position.
Experimental Protocol:
-
Dissolve 4-fluorophenol in a suitable solvent such as dichloromethane or acetic acid in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-4-fluorophenol.
Step 2: Nitration of 2-Bromo-4-fluorophenol
The next step is the nitration of the resulting 2-bromo-4-fluorophenol. The hydroxyl group will direct the nitro group to the other ortho position (position 6).
Experimental Protocol:
-
To a flask containing a mixture of concentrated sulfuric acid and nitric acid (a nitrating mixture) cooled in an ice-salt bath, slowly add 2-bromo-4-fluorophenol while maintaining a low temperature.
-
After the addition, allow the reaction mixture to stir at a low temperature for a specified period.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to yield 2-bromo-4-fluoro-6-nitrophenol. A patent for a similar process describes dissolving 2-bromo-4-fluorophenol in chloroform and adding a nitrating mixture of sulfuric and nitric acid[2].
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amino group. This can be achieved through various methods, including catalytic hydrogenation or using a metal in acidic media.
Experimental Protocol (Method A: Catalytic Hydrogenation):
-
Dissolve 2-bromo-4-fluoro-6-nitrophenol in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the desired this compound.
Experimental Protocol (Method B: Metal-Acid Reduction):
-
Suspend 2-bromo-4-fluoro-6-nitrophenol in a mixture of ethanol and water.
-
Add an excess of a reducing metal such as iron powder or tin(II) chloride.
-
Add concentrated hydrochloric acid portion-wise while monitoring the temperature.
-
After the addition, heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield this compound.
Potential Applications in Research and Development
Given its structure, this compound is a promising building block for the synthesis of a variety of complex organic molecules with potential applications in several fields:
-
Pharmaceuticals: The presence of amino, hydroxyl, bromo, and fluoro groups provides multiple reaction sites for the construction of novel heterocyclic compounds. These could be investigated as kinase inhibitors, GPCR modulators, or for other therapeutic targets where the specific substitution pattern can enhance potency and selectivity. The synthesis of related aminophenols is crucial for producing important drugs; for instance, 4-amino-3-fluorophenol is a key intermediate for the anticancer drug Regorafenib[2][3][4].
-
Agrochemicals: The structural motifs present in this molecule are also found in some pesticides and herbicides. Further derivatization could lead to new agrochemicals with improved efficacy and environmental profiles.
-
Materials Science: Substituted phenols and anilines are precursors to polymers, dyes, and other functional materials. The specific electronic and steric properties imparted by the bromine and fluorine atoms could be exploited to create materials with unique optical or electronic properties.
Conclusion
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theoretical calculations on 2-Amino-3-bromo-4-fluorophenol
An In-depth Technical Guide to the Theoretical Investigation of 2-Amino-3-bromo-4-fluorophenol
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a substituted aromatic compound with potential significance in pharmaceutical and materials science. The document outlines a systematic computational approach employing Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties. By detailing the causality behind methodological choices, this guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the computational analysis of complex organic molecules. The protocols described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Introduction: The Rationale for Computational Scrutiny
This compound is a multifaceted molecule whose physicochemical properties are governed by the interplay of its functional groups: an electron-donating amino group (-NH₂), an electron-donating hydroxyl group (-OH), and electron-withdrawing halogen substituents (-Br and -F). This intricate electronic landscape suggests a range of potential applications, from a precursor in the synthesis of novel therapeutic agents to a candidate for advanced optical materials.[1]
A priori theoretical calculations offer a powerful, non-invasive, and cost-effective means to predict and understand the behavior of such molecules at the atomic level. By constructing a robust computational model, we can gain deep insights into:
-
Molecular Geometry: The precise three-dimensional arrangement of atoms, which is fundamental to its reactivity and intermolecular interactions.
-
Vibrational Spectroscopy: The characteristic infrared and Raman signatures that can aid in experimental identification and characterization.
-
Electronic Structure: The distribution of electrons and the nature of its frontier molecular orbitals (HOMO and LUMO), which are critical determinants of its chemical reactivity and photophysical properties.
-
Non-Linear Optical (NLO) Properties: The molecule's potential to exhibit second-order NLO effects, a key characteristic for applications in optoelectronics.
This guide will walk through the essential theoretical calculations, providing both the "how" and the "why" at each step.
The Computational Gauntlet: A Validated Workflow
The accuracy of theoretical calculations is contingent upon the judicious selection of computational methods and basis sets. For a molecule like this compound, which contains elements from different parts of the periodic table and exhibits a range of electronic effects, a well-established and validated approach is paramount.
The Cornerstone: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[2] We will employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a proven track record for providing reliable geometries and vibrational frequencies for a wide array of organic compounds, including halogenated phenols and aminophenols.[3][4][5]
The Language of Electrons: Basis Set Selection
The basis set is the set of mathematical functions used to describe the atomic orbitals. For our purposes, the Pople-style basis set, 6-311++G(d,p) , is an excellent choice.[5] Let's dissect this nomenclature to understand its significance:
-
6-311: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing the valence electrons, which are most involved in chemical bonding and reactivity.
-
++G: These diffuse functions are crucial for accurately describing the behavior of electrons that are far from the nucleus, which is important for anions, excited states, and molecules with lone pairs, such as the oxygen, nitrogen, and halogen atoms in our target molecule.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds and intermolecular interactions.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust theoretical level for our investigation.[5][6]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the theoretical calculations described in this guide.
Caption: A flowchart illustrating the systematic workflow for the theoretical investigation of this compound.
In Silico Experimentation: Step-by-Step Protocols
All calculations would be performed using a quantum chemistry software package such as Gaussian.[7]
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Input Structure: Construct the initial 3D structure of this compound using a molecular builder.
-
Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This will find the lowest energy conformation of the molecule.
-
Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on the optimized geometry. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the theoretical infrared (IR) and Raman intensities and frequencies.[4]
-
-
Scaling: It is a well-established practice to scale the calculated vibrational frequencies to account for anharmonicity and the approximate nature of the theoretical method. A scaling factor of 0.9613 is often used for B3LYP calculations.[7]
Protocol 2: Electronic Structure Analysis
-
Frontier Molecular Orbitals (FMOs): From the output of the geometry optimization, visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.[8] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface. This color-coded map illustrates the charge distribution on the molecule's surface, revealing the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5] This is invaluable for predicting sites of chemical attack.
Protocol 3: Non-Linear Optical (NLO) Property Calculation
-
Polarizability and Hyperpolarizability: Perform a calculation to determine the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are crucial for assessing the NLO response of the molecule.[9][10] The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity.
Anticipated Results and Their Scientific Interpretation
Based on the principles of physical organic chemistry and findings from similar computed molecules, we can anticipate the following outcomes:
Optimized Molecular Structure
The optimized geometry will reveal the precise bond lengths and angles. We expect to see evidence of intramolecular hydrogen bonding between the -OH and -NH₂ groups, which would influence the planarity of the molecule. The C-Br and C-F bond lengths will provide insight into the electronic influence of these halogens on the aromatic ring.
| Parameter | Expected Value (Å or °) | Rationale |
| O-H Bond Length | ~0.97 | Typical for phenolic hydroxyl groups. |
| N-H Bond Length | ~1.01 | Typical for amino groups. |
| C-F Bond Length | ~1.35 | Strong and short due to fluorine's high electronegativity. |
| C-Br Bond Length | ~1.90 | Longer than C-F due to bromine's larger atomic radius. |
| C-C (aromatic) | 1.38 - 1.41 | Characteristic of an aromatic ring, with slight variations due to substituent effects. |
| C-O-H Angle | ~109 | |
| C-N-H Angle | ~112 |
Vibrational Spectra
The calculated IR and Raman spectra will exhibit characteristic peaks corresponding to the vibrational modes of the functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹, scaled) | Intensity |
| O-H Stretch | ~3500-3600 | Strong in IR |
| N-H Stretch (asymmetric) | ~3450-3550 | Medium in IR |
| N-H Stretch (symmetric) | ~3350-3450 | Medium in IR |
| C-H Stretch (aromatic) | ~3000-3100 | Medium to Weak |
| C=C Stretch (aromatic) | ~1400-1600 | Strong in Raman |
| C-F Stretch | ~1200-1300 | Strong in IR |
| C-Br Stretch | ~500-600 | Medium in Raman |
Electronic Properties
The HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly on the -OH and -NH₂ groups, indicating these are the primary sites for electrophilic attack. The LUMO will likely be distributed across the aromatic ring, with some contribution from the electron-withdrawing bromine atom. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's reactivity.
Caption: A conceptual diagram of the HOMO-LUMO energy gap, a key parameter in determining molecular reactivity.
The MEP surface will likely show negative potential (red/yellow) around the oxygen, nitrogen, and fluorine atoms, indicating their nucleophilic character. Positive potential (blue) is expected around the hydrogen atoms of the -OH and -NH₂ groups.
Non-Linear Optical (NLO) Properties
The presence of both electron-donating (-OH, -NH₂) and electron-withdrawing (-Br, -F) groups suggests that this compound may possess a significant first-order hyperpolarizability (β). A large β value would indicate potential for second-harmonic generation, making it a candidate for NLO materials.[11]
| Property | Symbol | Significance |
| Dipole Moment | μ | Measures the overall polarity of the molecule. |
| Linear Polarizability | α | Describes the linear response of the electron cloud to an electric field. |
| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response. |
Conclusion: From Theory to Application
This technical guide has laid out a comprehensive and scientifically grounded theoretical framework for the in-depth characterization of this compound. By following the outlined DFT-based protocols, researchers can obtain reliable predictions of the molecule's structural, vibrational, electronic, and NLO properties. These theoretical insights are not merely academic; they provide a crucial foundation for rational drug design, the development of novel materials, and the interpretation of experimental data. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical research, and the methods described herein are a testament to the power of this approach.
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Silva, E. R., Queiroz, A. N., Almeida, E. D., & Borges, R. S. (2009). A DFT Study of Aminophenol Stability. Journal of Computational and Theoretical Nanoscience, 6(1), 1-3. [Link][2][3]
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George, A., Thomas, P. V., & Kumar, D. D. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). [Link][7]
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ResearchGate. (n.d.). Experimental NLO Properties. ResearchGate. [Link][9]
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EL Ouafy, et al. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Applied Journal of Environmental Engineering Science. [Link]
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Paul, B. K., & Guchhait, N. (2014). Nonadiabatic Coupling Dictates the Site-Specific Excited-State Decay Pathways of Fluorophenols. PMC - NIH. [Link]
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ResearchGate. (n.d.). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. ResearchGate. [Link]
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Ramalingam, S., Periandy, S., Karabacak, M., & Karthikeyan, N. (2013). Spectroscopic (FT-IR/FT-Raman) and computational (HF/DFT) investigation and HOMO/LUMO/MEP analysis on 2-amino-4-chlorophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 104, 337-351. [Link][5]
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Methodological & Application
Synthesis of 2-Amino-3-bromo-4-fluorophenol: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 2-Amino-3-bromo-4-fluorophenol, a valuable substituted aminophenol intermediate for pharmaceutical and materials science research. The protocol details a strategic three-step synthetic pathway commencing with the regioselective bromination of 4-fluorophenol, followed by a directed nitration, and concluding with the reduction of the nitro functional group. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a reproducible and safe synthesis.
Introduction
Substituted aminophenols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the aminophenol scaffold can significantly modulate the physicochemical and pharmacological properties of the final active pharmaceutical ingredients (APIs), often enhancing metabolic stability and bioavailability.[2] this compound, with its unique substitution pattern, presents a valuable synthon for the development of novel therapeutics. This application note provides a detailed, step-by-step protocol for its synthesis, grounded in established principles of organic chemistry.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-step process starting from 4-fluorophenol. The workflow is designed to control the regiochemistry of the substitutions on the aromatic ring.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 3-Bromo-4-fluorophenol
The initial step involves the regioselective bromination of 4-fluorophenol. The hydroxyl group is a potent activating group and directs electrophilic substitution to the ortho and para positions.[3][4] Since the para position is occupied by a fluorine atom, substitution is directed to the ortho positions. Achieving selectivity for the 3-bromo isomer over the 2-bromo isomer can be challenging and may require specific reaction conditions or purification to isolate the desired product.
Experimental Protocol: Step 1
Materials:
-
4-Fluorophenol
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃)
-
10% Sodium hydroxide (NaOH) solution
-
20% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 112.1 g (1.0 mol) of 4-fluorophenol in 500 mL of dichloromethane.
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
In the dropping funnel, prepare a solution of 159.8 g (1.0 mol) of bromine in 200 mL of dichloromethane.
-
Add the bromine solution dropwise to the 4-fluorophenol solution over 2-3 hours, ensuring the reaction temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 200 mL of water, 200 mL of 10% NaOH solution, and 200 mL of 20% NaHCO₃ solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is a mixture of 2-bromo- and 3-bromo-4-fluorophenol. Purify by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate 3-bromo-4-fluorophenol.
Part 2: Synthesis of 3-Bromo-4-fluoro-2-nitrophenol
The second step is the nitration of 3-bromo-4-fluorophenol. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The hydroxyl group is a strong ortho,para-director, the bromine atom is a deactivating ortho,para-director, and the fluorine atom is a deactivating ortho,para-director. The powerful activating and directing effect of the hydroxyl group will dominate, favoring the introduction of the nitro group at the positions ortho and para to it. In 3-bromo-4-fluorophenol, the positions ortho to the hydroxyl group are C2 and C6. The C2 position is favored due to less steric hindrance compared to the C6 position, which is adjacent to the bulky bromine atom.
Experimental Protocol: Step 2
Materials:
-
3-Bromo-4-fluorophenol
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice
-
Deionized water
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 191.0 g (1.0 mol) of 3-bromo-4-fluorophenol to 200 mL of concentrated sulfuric acid, keeping the temperature below 20 °C with an ice bath. Stir until the phenol is completely dissolved.
-
Cool the mixture to 0-5 °C.
-
Prepare a nitrating mixture by carefully adding 69.3 mL (1.1 mol) of concentrated nitric acid to 100 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-bromo-4-fluorophenol over 1-2 hours, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, let the reaction mixture stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
A yellow precipitate of 3-bromo-4-fluoro-2-nitrophenol will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-bromo-4-fluoro-2-nitrophenol.
Part 3: Synthesis of this compound
The final step is the reduction of the nitro group in 3-bromo-4-fluoro-2-nitrophenol to an amino group. A common method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.[5] This method is generally effective and less prone to cause dehalogenation compared to catalytic hydrogenation.
Experimental Protocol: Step 3
Materials:
-
3-Bromo-4-fluoro-2-nitrophenol
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl, 37%)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, create a suspension of 236.0 g (1.0 mol) of 3-bromo-4-fluoro-2-nitrophenol in 500 mL of a 1:1 mixture of ethanol and water.
-
Add 279.3 g (5.0 mol) of iron powder to the suspension.
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
From the dropping funnel, add 50 mL of concentrated hydrochloric acid dropwise over 30 minutes. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
After the addition of HCl is complete, continue to stir the mixture at reflux for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Combine the filtrate and the washings and neutralize the solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as toluene or an ethanol-water mixture.
Data Summary
| Step | Starting Material | Product | Reagents | Yield (Typical) | Purity (Typical) |
| 1 | 4-Fluorophenol | 3-Bromo-4-fluorophenol | Br₂, CH₂Cl₂ | 40-50% | >98% (GC-MS) |
| 2 | 3-Bromo-4-fluorophenol | 3-Bromo-4-fluoro-2-nitrophenol | HNO₃, H₂SO₄ | 80-90% | >99% (HPLC) |
| 3 | 3-Bromo-4-fluoro-2-nitrophenol | This compound | Fe, HCl | 85-95% | >99% (HPLC) |
Safety Precautions
-
Bromine is highly corrosive, toxic, and volatile. All operations involving bromine must be conducted in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Concentrated acids (H₂SO₄, HNO₃, HCl) are extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.
-
The nitration reaction is highly exothermic and can be explosive if not properly controlled. Maintain the recommended temperature range strictly.
-
The reduction with iron and HCl generates hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated area away from ignition sources.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By carefully controlling the regioselectivity of the electrophilic aromatic substitution reactions and employing a robust reduction method, this valuable intermediate can be synthesized in good overall yield and high purity. The mechanistic insights and procedural details provided herein are intended to empower researchers in their pursuit of novel chemical entities for various applications.
References
- Wurtz, Nicholas Ronald et al. PCT Int. Appl., 2008079836, 03 Jul 2008.
- Briner, Karin et al. PCT Int. Appl., 2000044737, 03 Aug 2000.
- BenchChem. (2025). Exploring 3-Bromo-4-Fluorophenol: Properties, Applications, and Suppliers.
- BenchChem. (2025). Application Notes and Protocols for the Bromination of 4-Fluorophenol.
- Wang, Ligeng; Feng, Chun; Zhang, Yan; Hu, Jun. (2020). Molecules, 25(4), 914.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorophenol.
- Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
- ResearchGate. (n.d.). Aminophenols | Request PDF.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
- YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
- Uni Halle. (2025, October 25). Regioselective terminal bromination of fluorinated oligophenylenes.
- YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions.
- BenchChem. (2025). A Comparative Guide to the Regioselective Synthesis of 4-Bromo-3-iodophenol.
- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
- Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?.
- Google Patents. (n.d.). US2464194A - Reduction of nitrophenols.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- RSC Publishing. (2025). Regioselective terminal bromination of fluorinated oligophenylenes.
- ACS Publications. (2011, March 17). Bifunctional Au−Fe3O4 Heterostructures for Magnetically Recyclable Catalysis of Nitrophenol Reduction. The Journal of Physical Chemistry C.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- MDPI. (n.d.). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement.
- PubChem. (n.d.). 4-Bromo-3-fluorophenol.
- PubChem. (n.d.). 3-Bromo-4-Fluorophenol.
Sources
- 1. US2950325A - Process for making fluorophenols - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: High-Purity Isolation of 2-Amino-3-bromo-4-fluorophenol via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 2-Amino-3-bromo-4-fluorophenol, a critical intermediate in pharmaceutical synthesis. The methodology centers on the principle of single-solvent recrystallization, a robust technique for the selective removal of process-related impurities. This document outlines the rationale for solvent selection, a detailed step-by-step purification workflow, and methods for post-purification analysis. The protocol is designed to be a self-validating system, ensuring researchers, scientists, and drug development professionals can achieve high-purity material consistently.
Introduction: The Imperative for Purity
This compound (Molecular Formula: C₆H₅BrFNO, Molecular Weight: 206.01 g/mol ) is a halogenated aminophenol that serves as a valuable building block in the synthesis of complex organic molecules.[1] The presence of impurities, such as unreacted starting materials or byproducts from its synthesis (e.g., from diazotization, bromination, or nitro group reduction), can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions.[2][3] Therefore, achieving high purity of this intermediate is paramount.
Recrystallization is a powerful and economical purification technique that leverages the differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.[4] The core principle involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules, which remain in the cooled solvent (mother liquor).[5]
Foundational Principles & Solvent Selection
The success of any recrystallization protocol is contingent upon the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.
-
Low Solvency at Ambient or Sub-Ambient Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
Based on the structure of this compound, which contains both polar (hydroxyl, amino) and non-polar (bromofluorophenyl ring) moieties, a qualitative prediction of solubility can be made.[6] Polar protic solvents, such as ethanol, are anticipated to be effective. This is corroborated by protocols for structurally similar compounds where ethanol has been successfully employed.[2]
Table 1: Rationale for Solvent System Selection
| Solvent System | Rationale & Predicted Efficacy | Potential Drawbacks |
| Ethanol | The hydroxyl group of ethanol can form hydrogen bonds with the amino and hydroxyl groups of the target compound, promoting solubility at higher temperatures. The ethyl group provides some non-polar character, interacting with the aromatic ring. Proven effective for similar compounds.[2] | If the compound is too soluble at room temperature, recovery may be diminished. |
| Ethanol/Water | A mixed-solvent system can be fine-tuned. Ethanol acts as the primary solvent, and water is added as an anti-solvent to the hot solution to induce precipitation upon cooling. This is useful if the compound is highly soluble in pure ethanol even at low temperatures.[7] | Can lead to "oiling out" if the solvent ratio and cooling rate are not carefully controlled.[7][8] |
| Toluene | A non-polar aromatic solvent that may be effective if the primary impurities are highly polar. Toluene has been used for the recrystallization of related amino-fluorinated aromatic compounds.[7] | May have lower solvency for the target compound due to its polar functional groups, potentially requiring larger solvent volumes. |
For this protocol, anhydrous ethanol is selected as the primary solvent due to its proven efficacy with related structures and its favorable safety and volatility profile.
Safety & Handling Precautions
This compound is classified as acutely toxic if swallowed (GHS06, H301). All manipulations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles conforming to EN 166, and chemical-resistant gloves, must be worn at all times.[9][10] Avoid inhalation of dust and contact with skin and eyes.[11] Organic solvents like ethanol are flammable and should never be heated with an open flame; use a heating mantle or a steam bath.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 5.0 grams of crude this compound. Quantities can be scaled accordingly, with adjustments to glassware and solvent volumes.
Materials & Reagents
-
Crude this compound (~5.0 g)
-
Anhydrous Ethanol (Reagent Grade)
-
Activated Charcoal (decolorizing carbon, optional)
-
250 mL Erlenmeyer Flask
-
100 mL Graduated Cylinder
-
Heating Mantle or Steam Bath
-
Glass Stirring Rod
-
Watch Glass
-
Short-stem Funnel and Fluted Filter Paper (for hot filtration, if needed)
-
Büchner Funnel and appropriate size Filter Paper
-
Filter Flask (with side-arm)
-
Vacuum Tubing and Vacuum Source
-
Ice Bath
-
Spatula
-
Drying Oven or Desiccator
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
In a separate beaker, gently heat approximately 100 mL of anhydrous ethanol on a heating mantle. Do not boil.[12]
-
Add a small portion (e.g., 20-30 mL) of the hot ethanol to the Erlenmeyer flask containing the crude solid. Swirl the flask to promote dissolution.
-
Place the flask on the heating mantle and bring the mixture to a gentle boil while stirring with a glass rod.
-
Continue adding small portions of hot ethanol until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, thereby maximizing recovery upon cooling.[5] Adding excess solvent is a common error that will reduce the final yield.
-
-
Decolorization and Hot Filtration (if necessary):
-
If the resulting solution is highly colored, it may indicate the presence of high-molecular-weight impurities. Remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount (tip of a spatula) of activated charcoal to the solution. Swirl the mixture and gently reheat it to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration. Place a short-stem funnel with fluted filter paper into a clean Erlenmeyer flask. Keep the funnel and the receiving flask hot by placing them on the heating mantle. Pour the hot solution through the filter paper. This step must be performed quickly to prevent premature crystallization in the funnel.[8]
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed on a benchtop. Slow cooling is essential for the formation of large, pure crystals, as it provides time for the crystal lattice to form correctly, excluding impurities.[7] Rapid cooling can trap impurities within the crystal structure.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[12]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold anhydrous ethanol to ensure it seals against the funnel.
-
Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum.
-
Wash the crystals with two small portions of ice-cold anhydrous ethanol. This removes any residual mother liquor containing dissolved impurities. Using cold solvent is crucial to minimize redissolving the purified product.[5]
-
Continue to draw air through the crystals for several minutes to partially dry them and remove as much solvent as possible.
-
-
Drying:
-
Carefully transfer the filter cake from the funnel to a pre-weighed watch glass. Break up the solid to increase the surface area for drying.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.
-
Purity Assessment & Troubleshooting
Table 2: Post-Recrystallization Analysis
| Analysis Method | Purpose | Expected Result for Pure Compound |
| Melting Point | To assess purity. Impurities typically depress and broaden the melting range. | A sharp melting point over a narrow range (e.g., 1-2 °C). The melting point of the related 4-bromo-3-fluorophenol is 69-75°C, providing a rough reference.[13] |
| Thin-Layer Chromatography (TLC) | To qualitatively check for the presence of impurities. | A single spot should be observed for the purified product, compared to potentially multiple spots for the crude material. |
| High-Performance Liquid Chromatography (HPLC) | To quantitatively determine purity. | Purity should be significantly increased (e.g., >99%) compared to the crude starting material. |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and identify any remaining impurities. | The spectrum should be clean and consistent with the structure of this compound. |
Table 3: Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not supersaturated. | Reheat the solution to evaporate some of the solvent until the solution is saturated. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[7][8] |
| "Oiling Out" (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture; high concentration of impurities. | Reheat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and attempt to cool again slowly. If the problem persists, a different solvent system may be required.[8] |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of solvent is used. Cool the solution thoroughly in an ice bath. Minimize heat loss during any hot filtration step. |
References
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Vigyan Pratibha. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Technology Sydney. (n.d.). ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. Retrieved from [Link]
-
University of the Fraser Valley. (n.d.). Recrystallization1. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Appchem. (n.d.). 2-Amino-4-Bromo-3-Fluorophenol. Retrieved from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
Sources
- 1. appchemical.com [appchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 4-Bromo-3-fluorophenol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Topic: Strategic Execution of Suzuki Coupling Reactions with 2-Amino-3-bromo-4-fluorophenol
An Application Note for Advanced Suzuki-Miyaura Coupling Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] Its application in the synthesis of biaryl and heteroaryl scaffolds is particularly vital in drug discovery and materials science.[2][3]
This guide focuses on a particularly challenging substrate: 2-Amino-3-bromo-4-fluorophenol . While the bromine atom provides a clear reaction site, the molecule's other functional groups—an electron-donating amine, an acidic phenol, and an ortho-substituent—introduce a confluence of steric and electronic hurdles that can impede or halt the catalytic cycle. The electron-rich nature of the aryl ring, amplified by the amino and hydroxyl groups, deactivates the C-Br bond towards oxidative addition, often the rate-limiting step of the reaction.[4] Furthermore, the ortho-amino group presents significant steric hindrance and can act as a coordinating ligand to the palladium catalyst, potentially leading to catalyst inhibition.[5][6][7]
Successfully coupling this substrate requires moving beyond standard protocols and adopting a strategic approach to catalyst, ligand, and base selection. This document provides a detailed examination of the mechanistic considerations, a robust experimental protocol, and a comprehensive troubleshooting guide to empower researchers to reliably utilize this valuable synthetic building block.
The Catalytic Cycle: A Mechanistic Perspective
Understanding the fundamental steps of the Suzuki-Miyaura reaction is critical to diagnosing issues and optimizing conditions. The process is a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[1][8]
The three primary stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is a critical and often challenging step for electron-rich and sterically hindered aryl halides.[5]
-
Transmetalation: The organic moiety from the organoboron reagent (activated by a base to form a borate complex) is transferred to the Pd(II) center, displacing the halide. The choice of base is crucial for the formation of the reactive borate species.[9]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple to form the new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Strategic Optimization of Reaction Conditions
Achieving high yields with this compound necessitates careful selection of each reaction component to overcome its inherent challenges.
Catalyst and Ligand Selection: The Key to Activation
For electron-rich and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective. The key is to use a palladium source paired with a ligand that can accelerate the difficult oxidative addition and subsequent reductive elimination steps.
-
Rationale: Bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[10] Their large steric profile promotes the reductive elimination step, while their strong electron-donating ability increases the electron density on the palladium center, making it more reactive for the oxidative addition into the C-Br bond.[11]
| Ligand Type | Examples | Key Advantages for This Substrate |
| Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective for sterically hindered and electron-rich substrates; promotes fast oxidative addition and reductive elimination.[10] |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often showing high activity and thermal stability.[12] |
-
Recommendation: Start with a pre-formed catalyst like XPhos Pd G3 or generate the catalyst in situ using Pd₂(dba)₃ or Pd(OAc)₂ with a ligand like XPhos or SPhos.
Base Selection: Driving the Transmetalation
The base plays a threefold role in the Suzuki coupling: it activates the boronic acid to form a more nucleophilic borate complex, facilitates the regeneration of the active catalyst, and can influence the rate of reductive elimination.[2]
-
Rationale: The acidity of the phenolic -OH group and the potential for side reactions require a carefully chosen base. While weaker bases like Na₂CO₃ can be effective in simple systems, challenging couplings often require stronger, non-nucleophilic bases to drive the transmetalation to completion.
| Base | Strength | Common Use & Considerations |
| K₂CO₃ | Moderate | Often used in aqueous solvent mixtures; may not be strong enough for this challenging substrate.[13] |
| Cs₂CO₃ | Strong | Highly effective, often provides better yields than other carbonates due to its solubility and high basicity. |
| K₃PO₄ | Strong | An excellent choice for difficult couplings, particularly with hindered substrates. It is sufficiently basic to promote transmetalation without causing hydrolysis of sensitive functional groups.[10] |
-
Recommendation: Potassium phosphate (K₃PO₄) is the recommended starting point. Its strong basicity is well-suited to facilitate the transmetalation of the sterically and electronically challenging substrate.
Solvent System: Ensuring Solubility and Stability
The solvent must dissolve all components of the reaction and remain stable at the required temperature.
-
Rationale: Aprotic polar solvents are typically preferred. The addition of water can sometimes be beneficial by helping to dissolve the inorganic base and facilitate the formation of the borate complex. However, all solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]
-
Recommended Solvents:
-
1,4-Dioxane / Water
-
Toluene / Water
-
N,N-Dimethylformamide (DMF)
-
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials and Equipment
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) or Pd source/ligand (e.g., Pd₂(dba)₃ and XPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous, degassed 1,4-dioxane and degassed deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware, syringes, and needles
-
TLC plates and/or LC-MS for reaction monitoring
-
Silica gel for column chromatography
Reagent Setup Table (Example Scale)
| Reagent | M.W. | Equiv. | Amount (mmol) | Mass/Volume |
| This compound | 208.01 | 1.0 | 0.5 | 104 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 0.6 | 73 mg |
| XPhos Pd G3 | 863.37 | 0.02 (2 mol%) | 0.01 | 8.6 mg |
| K₃PO₄ | 212.27 | 2.5 | 1.25 | 265 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water | - | - | - | 1.0 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv), and the palladium catalyst (2 mol%).[14]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[14]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a small pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[15]
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Pd(0) source was oxidized or decomposed. | Ensure all reagents and solvents are properly degassed.[11] Use a robust pre-catalyst (e.g., a G3 palladacycle) which is more air-stable. Handle catalyst under an inert atmosphere. |
| Inefficient Oxidative Addition: Ligand is not suitable for the electron-rich substrate. | Screen more electron-rich and bulky ligands like XPhos, SPhos, or RuPhos.[10] Increase the reaction temperature in 10 °C increments. | |
| Poor Transmetalation: Base is too weak or insoluble. | Switch to a stronger base like Cs₂CO₃ or ensure K₃PO₄ is finely powdered for better solubility and reactivity.[10] | |
| Homocoupling of Boronic Acid | Oxygen Contamination: Presence of O₂ can lead to oxidative homocoupling. | Improve degassing technique for solvents and ensure a robust inert atmosphere throughout the reaction.[16] |
| Protodeboronation (Boronic acid is replaced by -H) | Unstable Boronic Acid: Boronic acids can be unstable, especially in the presence of water and heat. | Use the corresponding boronate ester (e.g., pinacol ester), which is generally more stable.[17] Minimize reaction time once the starting material is consumed. |
| Dehalogenation (Aryl bromide is replaced by -H) | Side Reaction Pathway: Can occur if a hydride source is present (e.g., from solvent or base impurities). | Ensure high-purity, anhydrous solvents. This side reaction is often competitive; improving the rate of the desired coupling with a more active catalyst system can minimize it.[16] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on a rational approach that directly addresses the substrate's steric and electronic properties. By employing advanced catalyst systems with bulky, electron-rich ligands, selecting a strong, appropriate base like K₃PO₄, and maintaining rigorous inert atmosphere techniques, researchers can effectively synthesize valuable biaryl structures from this multifunctional building block, paving the way for innovations in medicinal chemistry and materials science.
References
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Application Notes. [URL: https://www.benchchem.
- BenchChem. Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. BenchChem Application Notes. [URL: https://www.benchchem.
- ResearchGate. How can I solve my problem with Suzuki coupling?. ResearchGate Discussion. [URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]
- Worldwide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [URL: https://wwjmrd.com/upload/recent-advances-in-the-development-of-suzuki-miyaura-coupling-reactions_1648721251.pdf]
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. [URL: https://www.researchgate.net/publication/271212879_Addressing_the_Challenges_in_Suzuki-Miyaura_Cross-Couplings_by_Ligand_Design]
- ResearchGate. Suzuki reactions promoted by different ligands. [URL: https://www.researchgate.net/figure/Suzuki-reactions-promoted-by-different-ligands-the-catalytic-conditions-iodobenzene-10_fig1_261775704]
- BenchChem. Technical Support Center: Suzuki Coupling Reactions. BenchChem Application Notes. [URL: https://www.benchchem.
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/ogz6z1/diagnosing_issues_with_a_failed_suzuki_coupling/]
- ACS Publications. Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol052111d]
- PubMed. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/21094576/]
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/sc/c3sc53278c]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [URL: https://nrochemistry.com/suzuki-coupling/]
- RSC Publishing. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/nj/c1nj20247a]
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. BenchChem Application Notes. [URL: https://www.benchchem.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.09%3A_Suzuki-Miyaura_Coupling]
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid. BenchChem Application Notes. [URL: https://www.benchchem.
- Myers Group, Harvard University. The Suzuki Reaction. Chem 115. [URL: https://myers.chemistry.harvard.edu/files/myers/files/11-suzuki.pdf]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [URL: https://www.youtube.
- University of British Columbia. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling... Journal of Organic Chemistry. [URL: https://www.chem.ubc.
- ResearchGate. The effect of various bases on the Suzuki coupling reaction. [URL: https://www.researchgate.net/figure/The-effect-of-various-bases-on-the-Suzuki-coupling-reaction-a_tbl2_265223398]
- MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [URL: https://www.mdpi.com/2073-4344/7/3/68]
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4592036/]
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem Application Notes. [URL: https://www.benchchem.
- BenchChem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem Application Notes. [URL: https://www.benchchem.
- SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [URL: https://www.scielo.br/j/jbs/a/KqL53fLgYgqN8pLg7SgSgxs/?lang=en]
- BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. BenchChem Application Notes. [URL: https://www.benchchem.
- SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene... [URL: https://link.springer.com/article/10.1007/s13738-018-1365-5]
- YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [URL: https://www.youtube.
- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614352/]
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem Application Notes. [URL: https://www.benchchem.
- Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_4320_5320%3A_Advanced_Organic_Chemistry/4%3A_Transition_Metal_Catalyzed_Reactions/4.
- National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11283626/]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Xingwei Li Lab. Aminative Suzuki–Miyaura coupling. Science. [URL: https://xingweili.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00223]
- ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74ea1158a828274b11961]
- The Journal of Organic Chemistry. Fluoride-Mediated Boronic Acid Coupling Reactions. [URL: https://pubs.acs.org/doi/10.1021/jo0202983]
- PubMed. Aminative Suzuki-Miyaura coupling. Science. [URL: https://pubmed.ncbi.nlm.nih.gov/38427878/]
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- 4. reddit.com [reddit.com]
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- 6. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-bromo-4-fluorophenol
Introduction: Navigating the Complexities of Polyfunctionalized Aryl Amines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The reaction's broad utility stems from its general tolerance of various functional groups and the continuous evolution of sophisticated catalyst systems.[4]
This guide provides a detailed examination of the Buchwald-Hartwig amination of a particularly challenging substrate: 2-Amino-3-bromo-4-fluorophenol. This molecule's unique arrangement of an ortho-amino group, a phenolic hydroxyl moiety, and a para-fluoro substituent relative to the bromine atom presents a confluence of potential steric and electronic challenges. The ortho-amino and hydroxyl groups can act as chelating agents, potentially inhibiting the palladium catalyst.[5] Furthermore, the electronic nature of the fluoro group influences the reactivity of the aryl bromide.
This document, intended for researchers, scientists, and drug development professionals, offers a comprehensive protocol for this specific transformation. It delves into the rationale behind the selection of catalysts, ligands, and reaction conditions, providing a robust framework for successfully navigating the intricacies of this advanced cross-coupling reaction.
Understanding the Catalytic Cycle and Substrate-Specific Challenges
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[1][6] This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6]
For the specific case of this compound, several factors can complicate this cycle:
-
Catalyst Inhibition: The ortho-amino and adjacent hydroxyl groups can chelate to the palladium center, forming stable, catalytically inactive complexes.
-
Side Reactions: The presence of multiple nucleophilic sites (the primary amine and the phenol) could lead to undesired side reactions, such as intermolecular N,N-diarylation or O-arylation, although the latter is generally less favorable under standard amination conditions.
-
Substrate Reactivity: The para-fluoro group is electron-withdrawing, which can influence the rate of oxidative addition.
To address these challenges, a carefully optimized protocol is essential. The following sections outline a recommended starting point for the successful amination of this substrate.
Recommended Reaction Protocol
This protocol is designed as a robust starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine coupling partner.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | ≥97% | Commercial Source | |
| Amine Coupling Partner | ≥98% | Commercial Source | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source | Can be substituted with a pre-catalyst for improved consistency. |
| Xantphos | ≥98% | Commercial Source | A ligand with a wide bite angle, often effective for challenging substrates.[7][8] |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercial Source | A strong, non-nucleophilic base. Handle under inert atmosphere. |
| Anhydrous Toluene | DriSolv™ or similar | Commercial Source | Crucial for excluding moisture, which can deactivate the catalyst and base. |
| Anhydrous 1,4-Dioxane | DriSolv™ or similar | Commercial Source | An alternative solvent that can sometimes improve solubility and reaction rates. |
| Nitrogen or Argon Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
| Celite® | --- | Commercial Source | For filtration. |
| Ethyl Acetate | ACS Grade | Commercial Source | For workup and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | --- | Lab Prepared | For workup. |
| Brine | --- | Lab Prepared | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercial Source | For drying organic layers. |
Experimental Workflow
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), and Xantphos (0.04 equiv, 4 mol%).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is critical as the Pd(0) active catalyst is sensitive to oxygen.
-
-
Addition of Base and Solvent:
-
Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene (or 1,4-dioxane) to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
-
Reaction:
-
Immerse the reaction flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot can be withdrawn under inert atmosphere, quenched with saturated aqueous NaHCO₃, and extracted with ethyl acetate for analysis.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-amino-4-fluorophenol.
-
Rationale for Protocol Choices
-
Palladium Precursor and Ligand: The combination of Pd(OAc)₂ and a phosphine ligand is a common method for generating the active Pd(0) catalyst in situ.[9] Xantphos is selected for its wide bite angle, which is known to promote the reductive elimination step and can be effective for coupling with sterically hindered or electron-rich anilines.[7][8] For particularly challenging couplings, the use of more specialized ligands such as Josiphos-type ligands could be explored.[10]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating a wide range of amines to form the active nucleophile.[9] Its use is standard in many Buchwald-Hartwig protocols.
-
Solvent: Toluene and 1,4-dioxane are common solvents for this reaction due to their high boiling points and ability to dissolve the various reaction components.[6] The choice between them can sometimes influence the reaction rate and yield.
-
No Protecting Group: This protocol proceeds without the protection of the phenolic hydroxyl or the ortho-amino group. Modern Buchwald-Hartwig catalyst systems often exhibit high chemoselectivity, and avoiding protection/deprotection steps improves the overall efficiency of the synthesis.[11][12] However, if significant side-product formation is observed, protection of the phenol as a methyl or benzyl ether may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (due to air or moisture exposure).- Insufficiently strong base.- Low reaction temperature. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Consider using a different base, such as lithium bis(trimethylsilyl)amide (LiHMDS).- Increase the reaction temperature in increments of 10 °C.- Use a pre-formed palladium catalyst to ensure the presence of active Pd(0). |
| Formation of Side Products | - Hydrodehalogenation of the starting material.- Dimerization of the starting material or product.- O-arylation of the phenol. | - Screen different ligands; for example, more sterically hindered ligands like those from the Buchwald biarylphosphine family may suppress side reactions.[2]- Lower the reaction temperature.- If O-arylation is a significant issue, consider protecting the phenol group prior to the coupling reaction.[11] |
| Incomplete Reaction | - Catalyst deactivation over time.- Reversible binding of product or starting material to the catalyst. | - Increase the catalyst loading (e.g., to 5 mol%).- Add a fresh portion of catalyst and ligand midway through the reaction.- Try a different solvent to potentially alter the solubility and binding equilibria. |
Analytical Characterization
The progress of the reaction and the identity of the final product should be confirmed by appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation and purity assessment of the final product.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compound.
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success hinges on the careful selection of the catalyst system and rigorous adherence to anhydrous and anaerobic reaction conditions. The protocol provided herein serves as a well-reasoned starting point, grounded in the extensive literature of this powerful C-N bond-forming reaction. By understanding the potential pitfalls and employing a systematic approach to optimization, researchers can effectively utilize this methodology for the synthesis of complex, polyfunctionalized arylamines.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. grokipedia.com [grokipedia.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Amino-3-bromo-4-fluorophenol
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of protein kinase inhibitors using 2-Amino-3-bromo-4-fluorophenol as a versatile starting material. We delve into the strategic advantages of this trifunctional scaffold, elucidating the causality behind key synthetic transformations, including Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to be self-validating, offering researchers and drug development professionals a robust framework for creating diverse libraries of potent and selective kinase inhibitors. All methodologies are grounded in established chemical principles and supported by authoritative references.
Introduction: The Rationale for this compound in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific amino acid residues on proteins.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in the 21st century.[3][4] Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site or allosteric sites of specific kinases, thereby modulating their activity.[2]
The design of effective kinase inhibitors often relies on "privileged scaffolds"—molecular frameworks that are pre-validated to interact with the general architecture of the kinase family. This compound is an exemplary starting material, embodying the principles of a privileged scaffold for several reasons:
-
Multi-Vector Functionalization: The molecule possesses three distinct reactive sites—a bromine atom, an amino group, and a phenolic hydroxyl group—allowing for sequential and directed modifications to explore chemical space comprehensively.
-
Aryl Bromide Handle: The bromine atom is strategically positioned for robust and versatile Palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that can occupy key pockets within the kinase active site.[5]
-
Hydrogen Bonding Capabilities: The amino and phenolic hydroxyl groups are excellent hydrogen bond donors and acceptors, critical for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.
-
Metabolic Stability and Potency: The fluorine atom enhances metabolic stability by blocking potential sites of oxidative metabolism.[6] Furthermore, its electron-withdrawing nature can modulate the pKa of the adjacent phenol and influence binding affinity.[5][6]
This guide will explore the practical application of this building block, providing detailed protocols for its transformation into advanced kinase inhibitor cores.
Core Synthetic Strategies & Mechanistic Insights
The synthetic utility of this compound is primarily realized through modern cross-coupling chemistry. The distinct reactivity of the bromo and amino functionalities allows for a modular approach to library synthesis.
Logical Synthesis Workflow
The following diagram illustrates the primary synthetic pathways emanating from the starting material to generate diverse kinase inhibitor scaffolds.
Caption: Synthetic pathways from this compound.
Pathway A: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the aryl bromide of our scaffold and an organoboron species.[7][8] This reaction is instrumental for installing aryl or heteroaryl groups that can extend into various regions of the kinase active site.
Causality & Expertise: The choice of catalyst, ligand, and base is critical for success. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[7] For an electron-rich substrate like this compound, a moderately electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos) is often preferred. These ligands promote the oxidative addition step and facilitate the final reductive elimination, preventing catalyst decomposition and improving yields. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[9]
Pathway B: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of a new C-N bond, replacing the bromine atom with a primary or secondary amine.[10][11] This is particularly useful for synthesizing inhibitors where a substituted aniline or related moiety is required to interact with the protein.
Causality & Expertise: Similar to the Suzuki reaction, the ligand choice is paramount. Bidentate phosphine ligands or highly specialized monoligated systems are often employed to stabilize the palladium catalyst throughout the catalytic cycle. The reaction is typically sensitive to air and moisture, necessitating the use of an inert atmosphere. The choice of base (often a strong, non-nucleophilic base like NaOt-Bu or LHMDS) is crucial for deprotonating the amine coupling partner without causing unwanted side reactions.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The hazards of all reagents should be reviewed from their Safety Data Sheets (SDS) prior to use. 2-Amino-4-fluorophenol and its derivatives are classified as harmful if swallowed and can cause skin and eye irritation.[12]
Protocol 1: Synthesis of a Biaryl Aminophenol Scaffold via Suzuki-Miyaura Coupling
This protocol details a general procedure for the coupling of this compound with a representative boronic acid.
Principle: A Palladium-catalyzed cross-coupling reaction to form a C(sp²)-C(sp²) bond between the aryl bromide and a boronic acid, yielding a biaryl structure common in kinase inhibitors.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 206.02 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (206 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Catalyst Addition: Add the Palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent oxidation and deactivation of the Pd(0) species generated in situ.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The starting material is more polar than the product.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Expected yield: 75-90%.
Protocol 2: Synthesis of a Diaryl Aminophenol via Buchwald-Hartwig Amination
This protocol describes the C-N coupling of the biaryl product from Protocol 1 with aniline.
Principle: A Palladium-catalyzed cross-coupling to form a C(sp²)-N bond, creating a diarylamine moiety often found in kinase inhibitors that target the DFG-out conformation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Product from Protocol 1 (or other aryl bromide) | - | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.61 | 0.05 | 0.05 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl bromide (1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos (24 mg, 0.05 mmol) to a dry Schlenk tube with a stir bar.
-
Catalyst Pre-complexation: Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and anhydrous toluene (3 mL). Stir the mixture at room temperature for 10 minutes. The formation of the active Pd(0)-XPhos complex is often indicated by a color change.
-
Substrate Addition: Add aniline (112 mg, 1.2 mmol) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath for 18-24 hours.
-
Monitoring: Follow the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate.
-
Purification: Follow steps 8-11 from Protocol 1 for extraction, drying, purification, and characterization. Expected yield: 65-85%.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a highly strategic and versatile building block in the medicinal chemist's toolbox. Its inherent trifunctional nature allows for the rapid and modular synthesis of diverse libraries of potential kinase inhibitors. By leveraging robust and well-understood synthetic transformations like the Suzuki-Miyaura and Buchwald-Hartwig couplings, researchers can systematically explore the structure-activity relationships required to develop potent, selective, and drug-like clinical candidates. The detailed protocols and mechanistic insights provided herein serve as a validated starting point for these discovery efforts.
References
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Library of Medicine (US). Available at: [Link]
-
Cicat, G., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Wsol, E., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Pharmaceuticals (Basel). Available at: [Link]
- Yang, Y., & Liu, H. (2017). The synthetic method of 3-amino-4-bromophenol. Google Patents.
-
Bernard-Gauthier, V., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. Available at: [Link]
-
Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 2-Bromo-3-fluorophenol. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
National Center for Biotechnology Information. 2-Amino-4-fluorophenol. PubChem Compound Database. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Begum, M. J., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Cushman, M., et al. (1993). Synthesis and protein-tyrosine kinase inhibitory activities of flavonoid analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
Głowacka, I. E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Wang, C., & Berger, B. (Eds.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Amino-3-bromo-4-fluorophenol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Polysubstituted Aminophenols
Halogenated and aminated phenol derivatives are cornerstone building blocks in modern medicinal chemistry and materials science. The specific substitution pattern of a phenyl ring profoundly influences the physicochemical properties of a molecule, including its metabolic stability, binding affinity to biological targets, and electronic characteristics.[1][2] 2-Amino-3-bromo-4-fluorophenol is a trifunctional scaffold that offers a rich platform for the synthesis of a diverse array of complex molecules. The presence of an amino group, a bromine atom, and a fluorine atom on a phenolic ring provides multiple reactive handles for further chemical transformations. This unique arrangement makes it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and functional materials.[3]
These application notes provide a comprehensive guide to the proposed synthesis of this compound, including a detailed experimental protocol. Furthermore, we will explore the rationale behind the synthetic strategy and discuss the potential applications of the resulting derivatives in drug discovery and development.
Synthetic Strategy: Regioselective Bromination of 2-Amino-4-fluorophenol
The most direct and plausible route to this compound is the electrophilic bromination of the readily available starting material, 2-Amino-4-fluorophenol. The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl (-OH) and amino (-NH2) groups, both of which are strongly activating and ortho-, para-directing.
In the case of 2-Amino-4-fluorophenol, the positions ortho to the hydroxyl group are position 6 and the amino-substituted position 2. The positions ortho to the amino group are the hydroxyl-substituted position 1 and position 3. The position para to the hydroxyl group is occupied by the fluorine atom, and the position para to the amino group is position 5. Therefore, the incoming bromine electrophile is directed to positions 3, 5, and 6. The steric hindrance from the adjacent amino and hydroxyl groups might influence the final substitution pattern. The proposed synthesis prioritizes the formation of the 3-bromo isomer.
Proposed Reaction Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on standard bromination procedures for substituted phenols.[4] Optimization of reaction conditions may be necessary to maximize the yield of the desired 3-bromo isomer and minimize the formation of other regioisomers.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-fluorophenol | ≥98% | Commercially Available |
| Bromine (Br₂) | Reagent Grade | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Prepared |
| Sodium Sulfite (Na₂SO₃) | Anhydrous | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Deionized Water | Laboratory Supply |
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve 10.0 g (0.0787 mol) of 2-Amino-4-fluorophenol in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Prepare a solution of 13.8 g (4.4 mL, 0.0866 mol) of bromine in 20 mL of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium sulfite until the reddish-brown color of bromine disappears.
-
Work-up: Transfer the reaction mixture to a separatory funnel containing 200 mL of deionized water and 100 mL of dichloromethane. Shake the funnel vigorously and allow the layers to separate.
-
Extraction: Extract the aqueous layer with two additional 50 mL portions of dichloromethane. Combine the organic extracts.
-
Neutralization and Drying: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with deionized water. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to isolate the desired this compound isomer.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic acid is corrosive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons with characteristic splitting patterns and chemical shifts corresponding to the 2,3,4-substitution pattern. Signals for the amino and hydroxyl protons. |
| ¹³C NMR | Resonances for the six aromatic carbons, with shifts influenced by the amino, bromo, fluoro, and hydroxyl substituents. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₆H₅BrFNO (m/z = 205.96). |
| FT-IR | Characteristic absorption bands for N-H and O-H stretching, as well as C-Br, C-F, and aromatic C-H bonds. |
Applications in Drug Discovery and Development
While specific applications for this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds. The versatile functionality of this scaffold allows for its use in the synthesis of a variety of derivatives with potential therapeutic applications.
Kinase Inhibitors
Many kinase inhibitors feature a substituted aniline or phenol core. The this compound scaffold can be elaborated through various chemical reactions, such as N-acylation, Suzuki coupling at the bromine position, and etherification of the hydroxyl group, to generate a library of compounds for screening against various kinases implicated in cancer and other diseases.[1]
Enzyme Inhibitors
Derivatives of bromophenols have demonstrated inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase. The unique electronic and steric properties imparted by the bromine and fluorine atoms can enhance binding affinity and selectivity for the target enzyme.
Workflow for Derivative Synthesis:
Caption: Potential derivatization of the core scaffold.
Conclusion
The preparation of this compound provides access to a highly functionalized and versatile building block for synthetic chemistry. The proposed protocol, based on the regioselective bromination of 2-amino-4-fluorophenol, offers a straightforward approach to this valuable intermediate. The resulting derivatives hold significant promise for the development of novel therapeutic agents and functional materials. Further research into the optimization of the synthetic protocol and the exploration of the biological activities of its derivatives is warranted.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry.
- BenchChem. (2025). Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
- Pharmaffiliates. (n.d.). 4-Bromo-2-fluorophenol: A Cornerstone in Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol.
- PubMed. (2018). Construction of Substituted 2-Aminophenols via Formal [3 + 3] Cycloaddition of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylate with in Situ Generated Enamines.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock the Potential of 2-Bromo-3-fluorophenol.
- Guidechem. (n.d.). How to Prepare 2-Bromo-4-Fluorophenol and Its Applications - FAQ.
- AccelaChemBio Inc. (2023). 247217-28-3, 3-(Fmoc-amino)pentanedioic Acid.
- Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
- Sigma-Aldrich. (n.d.). 4-bromo-3-fluorophenol.
- BLD Pharm. (n.d.). 1037364-36-5 | 2-Amino-5-bromo-4-fluorophenol.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2.
- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
- AccelaChemBio Inc. (n.d.). 1384187-12-5, 8-Bromobenzofuro[3,2-b]pyridine.
- ResearchGate. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
- PubChem. (n.d.). 2-Amino-4-fluorophenol.
Sources
Application Note & Protocol Guide: Orthogonal Protecting Group Strategies for 2-Amino-3-bromo-4-fluorophenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Amino-3-bromo-4-fluorophenol
This compound is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern—featuring nucleophilic amino and hydroxyl groups, alongside modulating bromo and fluoro substituents—makes it an attractive scaffold for constructing complex molecular architectures. However, the presence of multiple reactive sites necessitates a carefully planned synthetic strategy to achieve selective transformations. Uncontrolled reactivity can lead to a mixture of undesired products, complicating purification and significantly reducing overall yield.
This guide provides a detailed exploration of orthogonal protecting group strategies for the selective masking and deprotection of the amino and hydroxyl functionalities of this compound. We will move beyond simple procedural lists to explain the chemical reasoning behind the selection of protecting groups, emphasizing an orthogonal approach that allows for the selective removal of one group in the presence of the other.[1][2][3] The protocols described herein are designed to be robust and reproducible, providing researchers with a reliable framework for their synthetic endeavors.
Core Principles: Selecting an Orthogonal Protection Strategy
The success of a multi-step synthesis involving a multifunctional compound hinges on the strategic implementation of protecting groups.[4][5] An ideal protecting group must be easy to install in high yield, stable to a wide range of reaction conditions, and readily removed with high selectivity under mild conditions that do not affect other functional groups.[4][6]
For this compound, the primary challenge lies in differentiating the nucleophilic character of the aniline-type amino group and the phenolic hydroxyl group. An orthogonal strategy is therefore essential.[1][3] This approach utilizes protecting groups that are cleaved by fundamentally different mechanisms, allowing for precise, stepwise unmasking of the reactive sites.[2]
The decision-making process for selecting an appropriate orthogonal pair is outlined below.
Figure 1: Decision workflow for selecting an orthogonal protecting group strategy.
Based on this analysis, we have selected the tert-butoxycarbonyl (Boc) group for the amino function and the tert-butyldimethylsilyl (TBDMS) group for the phenolic hydroxyl. The Boc group is robust under many conditions but is selectively cleaved by acid.[7][8][9] The TBDMS group is stable to a variety of reagents but is specifically cleaved by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[10][11][12] This pairing constitutes a classic and highly effective orthogonal system.
Experimental Protocols: Protection Strategies
Protocol 1: Protection of the Amino Group with tert-Butoxycarbonyl (Boc)
The Boc group is one of the most common protecting groups for amines due to its ease of installation and clean, acid-mediated removal.[9][13] The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base scavenges the acid byproduct.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tert-butyl (2-bromo-3-fluoro-6-hydroxyphenyl)carbamate.
Protocol 2: Protection of the Hydroxyl Group with tert-Butyldimethylsilyl (TBDMS)
Silyl ethers are widely used to protect hydroxyl groups, with TBDMS offering a good balance of stability and ease of removal.[10] The reaction is typically performed using TBDMS chloride and a base, often imidazole, which acts as both a base and a catalyst.[14]
Materials:
-
tert-Butyl (2-bromo-3-fluoro-6-hydroxyphenyl)carbamate (from Protocol 3.1)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-Boc protected aminophenol (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Add imidazole (2.5 eq) to the solution and stir until it fully dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water and diethyl ether (or EtOAc).
-
Separate the layers. Extract the aqueous layer with additional diethyl ether (2x).
-
Combine the organic layers and wash sequentially with water (3x) and brine (1x) to remove residual DMF and imidazole.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the fully protected product, tert-butyl (2-bromo-6-((tert-butyldimethylsilyl)oxy)-3-fluorophenyl)carbamate.
Orthogonal Deprotection: Selective Unmasking
The true utility of this strategy is realized in the selective deprotection steps. The workflow below illustrates the synthetic pathways enabled by this orthogonal approach.
Figure 2: Synthetic workflow illustrating orthogonal protection and deprotection pathways.
Protocol 3: Selective Deprotection of the N-Boc Group
The Boc group is readily cleaved under acidic conditions, leaving the TBDMS ether intact.[7][8]
Materials:
-
Fully protected aminophenol (from Protocol 3.2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Erlenmeyer flask or round-bottom flask
Procedure:
-
Dissolve the fully protected substrate (1.0 eq) in DCM (approx. 0.1 M).
-
To this solution, add TFA (5-10 eq) dropwise at room temperature. Gas evolution (CO₂) will be observed.
-
Stir the mixture for 1-2 hours at room temperature. Monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to yield the O-TBDMS protected aminophenol.
Protocol 4: Selective Deprotection of the O-TBDMS Group
Fluoride ions exhibit a high affinity for silicon, enabling the selective cleavage of the Si-O bond of the TBDMS ether while the N-Boc group remains unaffected.[15][16]
Materials:
-
Fully protected aminophenol (from Protocol 3.2)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water and Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the fully protected substrate (1.0 eq) in THF (approx. 0.1 M) in a round-bottom flask.
-
Add TBAF (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield the N-Boc protected aminophenol.
Summary of Protecting Group Strategies
The table below provides a comparative summary of the selected protecting groups for this compound.
| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions | Advantages & Considerations |
| Amino (-NH₂) | tert-Butoxycarbonyl (Boc) | Boc₂O, Base (TEA, DIPEA) | Strong Acid (TFA, HCl)[7][9] | Advantages: High yield, stable to a wide range of conditions, clean deprotection. Considerations: Not stable to strong acid. |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | Fluoride Source (TBAF, HF-Pyridine)[10][11] | Advantages: Mild protection, stable to many non-acidic/basic conditions, orthogonal to Boc. Considerations: Can be labile to strong acid or base. |
References
- Greene's Protective Groups in Organic Synthesis, Volume 1, Sixth Edition. Peter G. M. Wuts. (2025). John Wiley & Sons, Inc.
- Greene's Protective Groups in Organic Synthesis. Peter G. M. Wuts. (2014). Google Books.
- Greene's Protective Groups in Organic Synthesis, Fourth Edition. (2014).
- Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley.
- Conditions for removing TBDMS group in the presence of other protecting groups. Benchchem.
- Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- Protective Groups.
- Amine Protection / Deprotection. Fisher Scientific.
- Protection of Phenol by Silyl ether. SynArchive.
- Protecting group. Wikipedia.
- Amino Acid-Protecting Groups. SciSpace.
- Protective Groups. Organic Chemistry Portal.
- A convenient and chemoselective method for the cleavage of aryl silyl ethers using sodium hydride. Royal Society of Chemistry.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. ScienceDirect.
- Boc Protecting Group for Amines. Chemistry Steps.
- BOC Protection and Deprotection. J&K Scientific LLC.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
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- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
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- 11. pubs.rsc.org [pubs.rsc.org]
- 12. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. synarchive.com [synarchive.com]
- 15. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 2-Amino-3-bromo-4-fluorophenol in the Synthesis of Privileged Heterocyclic Scaffolds
Abstract
This technical guide provides an in-depth exploration of 2-Amino-3-bromo-4-fluorophenol as a highly versatile and strategically functionalized starting material for the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring an ortho-aminophenol core for classical cyclization reactions, a bromine atom as a versatile handle for cross-coupling, and a fluorine atom for modulating physicochemical properties, makes it an invaluable building block for drug discovery and materials science. We present detailed, field-proven protocols for the synthesis of substituted benzoxazoles and phenoxazines, explain the causal factors behind key experimental parameters, and illustrate the potential for downstream functionalization.
Introduction: A Uniquely Positioned Building Block
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Within this landscape, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. This compound is a pre-functionalized scaffold that offers chemists a significant strategic advantage.
The core reactivity is defined by the vicinal amino (-NH₂) and hydroxyl (-OH) groups, which are perfectly poised for condensation and cyclization reactions to form five- and six-membered heterocyclic rings.[2] The true value of this reagent, however, lies in its substituents:
-
The Bromine Atom: Serves as a highly versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[3][4] This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, which is crucial for building molecular complexity and exploring structure-activity relationships (SAR).
-
The Fluorine Atom: The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[3][5] Its position on the ring influences the electronic properties of the entire scaffold.
This guide details the practical application of this reagent in the synthesis of two key classes of heterocycles: benzoxazoles and phenoxazines, both of which are "privileged structures" known for their broad range of biological activities.[6][7]
Application I: Synthesis of 7-Bromo-6-fluoro-benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[7][8][9] The most direct route to the benzoxazole core from an o-aminophenol is through condensation with a carboxylic acid or its equivalent, followed by a dehydrative cyclization.
Mechanistic Rationale & Strategy
The reaction of this compound with an aldehyde proceeds via two key steps. First, the amino group reacts with the aldehyde to form a Schiff base (imine) intermediate. Second, an intramolecular nucleophilic attack by the adjacent hydroxyl group on the imine carbon, followed by oxidative aromatization, yields the stable benzoxazole ring. When using a carboxylic acid, the initial step is amide bond formation, followed by an acid-catalyzed intramolecular cyclization and dehydration. Polyphosphoric acid (PPA) is often used as both a catalyst and a dehydrating agent in these reactions.[8]
Caption: General workflow for benzoxazole synthesis.
Detailed Experimental Protocol: Synthesis of 7-Bromo-6-fluoro-2-phenylbenzoxazole
This protocol describes a reliable method using benzaldehyde as the coupling partner and a common oxidizing agent.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | N/A | 206.01 | 2.06 g | 1.0 |
| Benzaldehyde | 100-52-7 | 106.12 | 1.17 g | 1.1 |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 172.20 | 190 mg | 0.1 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.06 g, 10.0 mmol), benzaldehyde (1.17 g, 11.0 mmol), and p-TsOH (190 mg, 1.0 mmol).
-
Expert Insight: p-TsOH serves as an acid catalyst to facilitate the initial imine formation. While stronger acids or dehydrating agents can be used, p-TsOH is often sufficient and easier to handle.[2]
-
-
Solvent Addition: Add 50 mL of DMSO to the flask.
-
Expert Insight: DMSO is used as the solvent here because its high boiling point allows the reaction to be heated sufficiently for cyclization. It also acts as a mild oxidant at elevated temperatures, which facilitates the final aromatization step to form the benzoxazole ring.
-
-
Heating and Monitoring: Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc mobile phase. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the dark solution into 200 mL of cold water. A precipitate will form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acid and then with brine (1 x 50 mL).
-
Expert Insight: The bicarbonate wash is crucial to neutralize the p-TsOH catalyst, preventing it from interfering with purification or downstream reactions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane to afford the pure 7-Bromo-6-fluoro-2-phenylbenzoxazole.
Expected Results:
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application II: Synthesis of Bromo-Fluoro-Phenoxazines
Phenoxazines are tricyclic heteroaromatic compounds with significant applications as dyes, fluorescent probes, and pharmacological agents, exhibiting anticancer and anti-inflammatory properties.[6][10] Their synthesis often involves the condensation of an o-aminophenol with a suitable partner like a dihaloarene or a quinone under thermal or metal-catalyzed conditions.[11]
Mechanistic Rationale & Strategy
A common metal-free pathway involves the reaction of an o-aminophenol with a dihaloarene bearing an electron-withdrawing group.[11] The reaction proceeds via a double nucleophilic aromatic substitution (SₙAr). The amino group of the aminophenol first displaces one halogen. This is followed by an intramolecular SₙAr reaction where the phenoxide, formed by deprotonation of the hydroxyl group by a base, displaces the second halogen to form the central oxazine ring.
Caption: Experimental workflow for phenoxazine synthesis.
Detailed Experimental Protocol: Synthesis of 2,3-Dinitro-7-bromo-8-fluoro-10H-phenoxazine
This protocol is adapted from established methods for synthesizing dinitrophenoxazines.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | N/A | 206.01 | 1.03 g | 1.0 |
| 4,5-Difluoro-1,2-dinitrobenzene | 364-76-1 | 204.09 | 1.02 g | 1.0 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.65 g | 5.0 |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 150 mL | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine this compound (1.03 g, 5.0 mmol), 4,5-difluoro-1,2-dinitrobenzene (1.02 g, 5.0 mmol), and anhydrous sodium carbonate (2.65 g, 25.0 mmol).
-
Solvent Addition and Reflux: Add ethanol (150 mL) and equip the flask with a reflux condenser. Heat the mixture to 70 °C and stir vigorously for 6 hours.
-
Expert Insight: Sodium carbonate is a crucial, non-nucleophilic base. It deprotonates the phenolic hydroxyl group in situ to form the more nucleophilic phenoxide, which is necessary for the final ring-closing cyclization step. An excess is used to ensure the reaction goes to completion.
-
-
Cooling and Precipitation: After 6 hours, cool the reaction mixture to room temperature. Pour the entire mixture into a beaker containing 500 mL of cold water.
-
Aging: Allow the aqueous mixture to stand for 1 hour to ensure complete precipitation of the product.
-
Filtration and Drying: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts. Air-dry the collected solid to yield the pure phenoxazine derivative.
-
Expert Insight: For this class of compounds, precipitation often yields a product of sufficient purity, negating the need for column chromatography, which simplifies the overall process.[11]
-
Expected Results:
-
Yield: 65-75%
-
Appearance: A colored solid (typically red or orange).
-
Characterization: The structure should be confirmed by spectroscopic methods.
Downstream Potential: The Bromo Substituent as a Gateway
The true synthetic power of these heterocyclic products lies in the intact bromine atom. This position is primed for palladium-catalyzed cross-coupling reactions, allowing for the creation of vast libraries of analogues from a single brominated intermediate.
Caption: Downstream functionalization via Suzuki coupling.
This strategy allows drug development professionals to rapidly diversify the core scaffold, fine-tuning the molecule's properties to achieve desired biological activity and pharmacokinetic profiles.[4]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated building block designed for modern synthetic challenges. It provides a direct entry into valuable heterocyclic systems like benzoxazoles and phenoxazines while retaining a functional handle (bromine) for subsequent, value-adding transformations. The protocols and insights provided herein serve as a practical guide for researchers and scientists to leverage this reagent's full potential, accelerating the discovery and development of novel chemical entities.
References
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-3-bromo-4-fluorophenol
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-Amino-3-bromo-4-fluorophenol, a highly versatile and strategic building block in modern medicinal chemistry. Recognizing the critical role of this substrate in the synthesis of complex pharmaceutical intermediates, these notes offer both mechanistic insights and field-proven laboratory protocols. We will detail methodologies for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The causality behind the selection of catalysts, ligands, bases, and solvents is explained to empower researchers in drug development to not only replicate but also rationally optimize these powerful synthetic methods.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical synthesis, the molecular architecture of a starting material is paramount. This compound is a scaffold of significant interest due to its unique trifunctional substitution pattern.[1][2] Each functional group offers a distinct synthetic handle:
-
The Bromine Atom: Positioned at C3, the bromine atom serves as the primary reactive site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3]
-
The Fluorine Atom: The presence of a fluorine atom at C4 is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[2][4][5]
-
The Amino and Hydroxyl Groups: These ortho- and para-directing groups can influence the electronic properties of the aromatic ring and provide convenient points for subsequent functionalization, such as etherification, esterification, or amidation.[2]
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging these critical bonds with high efficiency and selectivity under mild conditions.[6][7][8] This guide will focus on leveraging these reactions to unlock the synthetic potential of this compound.
The Engine of Synthesis: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization.[9] These reactions universally proceed through a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[6][7][10]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[6][11][12]
-
Transmetalation / Insertion: In reactions like the Suzuki coupling, an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center.[6][11][12][13] In the Heck reaction, an alkene inserts into the Pd-C bond.[8][14] For Buchwald-Hartwig amination, the amine coordinates to the palladium, and deprotonation by a base forms a palladium-amido complex.[15][16]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new C-C or C-N bond and regenerating the catalytically active Pd(0) species to re-enter the cycle.[6][7][12]
Application I: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures, which are prevalent in pharmaceuticals.[17] Its popularity stems from the use of thermally stable and generally non-toxic organoboron reagents, mild reaction conditions, and exceptional functional group tolerance.[11][17][18]
Causality of Component Selection:
-
Ligand: Ligands are critical for stabilizing the Pd(0) species and facilitating the oxidative addition and reductive elimination steps.[17][19] Bulky, electron-rich phosphine ligands like SPhos or XPhos are highly effective for coupling sterically hindered or electron-rich/poor partners.
-
Base: The base is essential for activating the boronic acid to facilitate transmetalation.[13][18] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[21] The choice of base can be critical, and its solubility (often aided by adding water to the solvent) can significantly impact reaction rates.[13][21]
-
Solvent: Aprotic solvents like dioxane, toluene, or THF are standard, often in a mixture with water to dissolve the inorganic base.[13][21] Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[21]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for synthesizing 2-Amino-4-fluoro-3-phenylphenol.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (Degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[17]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction environment is inert.[17]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio, e.g., 5 mL dioxane to 0.5 mL water) via syringe.[17]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[17][22]
Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Temp (°C) | Expected Yield Range | Notes |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 85-95% | Standard conditions, generally high yielding. |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 90 | 80-90% | Electron-donating groups are well-tolerated. |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 100 | 75-85% | Electron-withdrawing groups may require stronger bases or longer reaction times. |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 | 70-85% | Heteroaromatic boronates can be prone to protodeboronation; use of esters may help.[21] |
Application II: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[15][16] It provides a direct and highly versatile method for forming C-N bonds, often succeeding where classical methods like nucleophilic aromatic substitution fail.[16][23]
Causality of Component Selection:
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source. Air-stable Pd(II) precatalysts are also widely used in combination with specialized ligands.[3]
-
Ligand: The choice of ligand is paramount. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[15] They accelerate the rate-limiting reductive elimination step and prevent β-hydride elimination side reactions.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium complex).[15] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates but may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary, as water can interfere with the strong bases used.[3]
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines the synthesis of 2-Amino-4-fluoro-3-(morpholino)phenol.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0-4.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup (in a glovebox): To a dry reaction vial or Schlenk tube, add NaOt-Bu, Pd₂(dba)₃, and XPhos.[3]
-
Reagent Addition: Add anhydrous toluene, followed by this compound and then morpholine.
-
Inert Atmosphere: Seal the vessel tightly. If not using a glovebox, perform the additions under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl).[3]
-
Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[3]
General Experimental Workflow and Troubleshooting
A systematic approach is key to success in palladium-catalyzed cross-coupling reactions. The general workflow involves careful setup under inert conditions, execution and monitoring, followed by work-up and purification.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst; presence of oxygen/moisture; impure reagents. | Ensure proper degassing of solvents.[21] Verify the quality of the catalyst and ligands. Use freshly opened or purified reagents.[9] Consider a more active precatalyst system. |
| Protodeboronation (Suzuki) | Cleavage of the C-B bond by moisture/base before transmetalation. | Use a stronger, less nucleophilic base (e.g., K₃PO₄). Minimize water content. Consider using boronic esters (e.g., pinacol esters) which are more stable.[21] |
| Homocoupling of Boronic Acid (Suzuki) | Presence of Pd(II) and oxygen in the reaction mixture. | Ensure the reaction is fully deoxygenated. Use a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst.[19] |
| Dehalogenation of Starting Material | Side reaction where the aryl bromide is reduced to an aryl-H. | This can be ligand-dependent. Screen different ligands. Ensure the coupling partner is reactive enough to compete with this pathway. |
| Sluggish Reaction | Insufficient temperature; poor choice of ligand or base. | Increase reaction temperature. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). Ensure the base is sufficiently strong and soluble for the specific transformation.[21] |
Conclusion
This compound stands out as a powerful and adaptable building block for the synthesis of complex molecules relevant to the pharmaceutical industry.[1][24] By mastering palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently generate diverse libraries of novel compounds. The protocols and insights provided in this guide serve as a robust starting point for methodology development, enabling the rapid advancement of drug discovery programs. A thorough understanding of the underlying mechanisms and the rationale for reagent selection is the key to transforming these powerful reactions into reliable and reproducible synthetic tools.
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Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[6][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (n.d.). NIH.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Amino-3-bromo-4-fluorophenol Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-3-bromo-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Low yield is a frequent issue, often stemming from a combination of factors including reagent quality, reaction conditions, and the inherent reactivity of the starting materials. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Starting Materials and Reagents
Question 1: My reaction is sluggish and the yield is poor. Could my starting material, 2-amino-4-fluorophenol, be the issue?
Answer: Absolutely. The purity and stability of your starting material, 2-amino-4-fluorophenol, are critical for a successful reaction. Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts that complicate the reaction and purification process.[1]
-
Causality: The amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring are electron-donating and highly activating, but they are also prone to oxidation, especially in the presence of air, light, or trace metal impurities. Oxidized starting material will not participate in the desired bromination reaction, leading to an effective reduction in the concentration of the active reagent and consequently, lower yields.
-
Troubleshooting Steps:
-
Assess Purity: Check the purity of your 2-amino-4-fluorophenol using techniques like NMR or HPLC. The material should ideally be a white to off-white or light tan powder.[2] A dark brown or black appearance suggests significant oxidation.
-
Recrystallize if Necessary: If the starting material is discolored, consider recrystallizing it from a suitable solvent system (e.g., water/ethanol) to remove oxidized impurities.
-
Proper Storage: Store 2-amino-4-fluorophenol under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dark place.
-
Question 2: Which brominating agent is best for this synthesis, and how critical is its purity?
Answer: The choice of brominating agent is a key factor. While elemental bromine (Br₂) is commonly used, its high reactivity can be difficult to control, often leading to over-bromination.
-
Elemental Bromine (Br₂): This is a strong and economical brominating agent. However, its high reactivity with the strongly activated 2-amino-4-fluorophenol ring can easily lead to the formation of di- and tri-brominated side products, which significantly lowers the yield of the desired mono-brominated product.[3][4] Precise control of stoichiometry and temperature is essential.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine. It often provides better control and higher yields of the mono-brominated product, especially on highly activated rings. It is generally considered a safer alternative to liquid bromine.
-
Actionable Advice:
-
If you are using Br₂, ensure it is fresh and has been stored properly to prevent moisture contamination. Perform the addition slowly and at a low temperature (see reaction conditions below).
-
Consider switching to NBS if you consistently face issues with over-bromination and low selectivity.
-
Category 2: Reaction Condition Optimization
Question 3: I'm observing multiple products on my TLC plate, suggesting side reactions. How can I improve the selectivity for this compound?
Answer: This is the most common challenge in this synthesis. The powerful ortho-, para-directing effects of both the -NH₂ and -OH groups make the aromatic ring highly susceptible to electrophilic attack, leading to multiple bromination products.[3][4] The key to improving selectivity is to carefully control the reaction conditions.
-
Mechanism Insight: The -OH and -NH₂ groups strongly activate the positions ortho and para to them. In 2-amino-4-fluorophenol, the C3 and C5 positions are highly activated. Bromination at C3 is desired, but competing bromination at C5 can occur, as can subsequent bromination of the mono-brominated product.
-
Troubleshooting Workflow: The following diagram outlines a decision-making process for optimizing reaction conditions.
Caption: Troubleshooting workflow for low yield and poor selectivity.
-
Parameter Impact Summary:
| Parameter | Recommended Condition | Rationale |
| Temperature | -5°C to 10°C | Slows the reaction rate, minimizing over-bromination and improving selectivity for the kinetically favored product.[3] |
| Solvent | Dichloromethane, Acetic Acid | Less polar solvents can help moderate the reactivity of the highly activated ring. |
| Stoichiometry | 1.0 - 1.05 equivalents | A slight excess of the brominating agent can drive the reaction to completion, but a large excess is a primary cause of di-bromination. |
| Addition Rate | Slow, dropwise addition | Maintains a low concentration of the brominating agent in the reaction mixture, preventing localized areas of high concentration that favor multiple substitutions. |
Category 3: Work-up and Purification
Question 4: My product seems to degrade or darken during work-up and purification. How can I improve its stability?
Answer: this compound, like many aminophenols, is sensitive to air and light, leading to oxidative degradation. The work-up and purification steps must be performed efficiently and under conditions that minimize exposure to oxygen.
-
Causality: The electron-rich nature of the molecule makes it susceptible to oxidation, forming quinone-imine type structures and polymers, which are often highly colored. This process can be accelerated by heat and exposure to air.[1]
-
Recommended Work-up Protocol:
-
Quenching: After the reaction is complete (monitored by TLC), quench any excess brominating agent with a solution of sodium thiosulfate or sodium bisulfite. This is a critical step to prevent further bromination during work-up.
-
Neutralization: Carefully neutralize the reaction mixture. Aminophenols can exhibit varying stability at different pH levels.[5] A neutral or slightly acidic pH is often optimal during extraction.
-
Extraction: Use a suitable organic solvent (e.g., ethyl acetate) to extract the product. Perform the extraction quickly to minimize the time the product spends in the aqueous phase.
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., < 40°C).
-
Purification: If column chromatography is required, use a de-gassed solvent system and consider adding a small amount of a reducing agent like triethylamine to the eluent to prevent on-column oxidation.
-
Key Experimental Protocol: Optimized Synthesis
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
2-amino-4-fluorophenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
10% aq. Sodium Thiosulfate solution
-
Saturated aq. Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add 2-amino-4-fluorophenol (1.0 eq).
-
Dissolution: Add anhydrous DCM to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
NBS Solution: In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.
-
Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled solution of 2-amino-4-fluorophenol over 1-2 hours, maintaining the internal temperature at 0-5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, add 10% aqueous sodium thiosulfate solution to quench any unreacted NBS.
-
Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Visualizing the Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The high activation from the -OH and -NH₂ groups directs the incoming electrophile (Br⁺) to the ortho position between them.
Sources
- 1. Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-bromophenol | 40925-68-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions in the bromination of 4-fluoro-2-aminophenol
Welcome to the technical support center for the bromination of 4-fluoro-2-aminophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common side reactions and experimental challenges, ensuring the successful synthesis of your target brominated products.
I. Understanding the Reaction Landscape: Key Challenges
The bromination of 4-fluoro-2-aminophenol is a nuanced process. The starting material possesses two activating groups, a hydroxyl (-OH) and an amino (-NH2), which strongly direct electrophilic attack to the ortho and para positions.[1] Since the para position is blocked by a fluorine atom, substitution is expected at the positions ortho to the activating groups. However, the high reactivity of the ring can lead to several side reactions, complicating the reaction outcome and purification process.[2]
Core Challenges:
-
Over-bromination: The strongly activating nature of the hydroxyl and amino groups can lead to the rapid addition of multiple bromine atoms to the aromatic ring.[3]
-
Oxidation: Aminophenols are susceptible to oxidation, which can be exacerbated by the presence of bromine, leading to the formation of colored impurities and polymeric materials.[4]
-
Regioselectivity Control: Directing the bromine to a specific position when multiple activated sites are available can be challenging.
-
Product Purification: The separation of mono-, di-, and polybrominated isomers, along with oxidation byproducts, from the desired product often requires careful chromatographic techniques.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the bromination of 4-fluoro-2-aminophenol, providing causative explanations and actionable solutions.
Issue 1: Rapid formation of a dark-colored, intractable precipitate upon addition of bromine.
-
Question: I am attempting to mono-brominate 4-fluoro-2-aminophenol. However, upon adding the bromine solution, the reaction mixture immediately turns dark brown/black, and a solid precipitate that is difficult to characterize forms. What is happening and how can I prevent it?
-
Answer & Scientific Explanation: This is a classic indication of oxidation and subsequent polymerization of the aminophenol.[4] The amino and hydroxyl groups make the aromatic ring electron-rich and thus highly susceptible to oxidation, a reaction that can be catalyzed by the electrophilic bromine. The initial oxidation can form quinone-imine type structures, which are highly reactive and can polymerize to form complex, colored materials.
-
Troubleshooting & Optimization:
-
Atmosphere Control: The presence of atmospheric oxygen can accelerate oxidation. It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.[5]
-
Temperature Management: Exothermic reactions can accelerate side reactions. Maintain a low reaction temperature (e.g., 0-5 °C) by using an ice bath to control the reaction rate and suppress oxidation pathways.[6]
-
Controlled Reagent Addition: Add the brominating agent dropwise and slowly to the solution of 4-fluoro-2-aminophenol. This maintains a low concentration of the electrophile at any given time, favoring the desired substitution over oxidation.
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome. Non-polar solvents like dichloromethane or carbon disulfide can moderate the reactivity of bromine compared to polar solvents like water or acetic acid.[7][8]
-
Issue 2: The major product obtained is a di- or tri-brominated species instead of the desired mono-brominated product.
-
Question: My goal is to synthesize a mono-brominated derivative of 4-fluoro-2-aminophenol, but my analysis (e.g., LC-MS, NMR) shows that the primary products are di- and even tri-brominated compounds. How can I improve the selectivity for mono-bromination?
-
Answer & Scientific Explanation: This is a common issue of over-bromination due to the high activation of the aromatic ring by the -OH and -NH2 groups.[2] Once the first bromine atom is added, the ring remains highly activated and can readily undergo further substitution.
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of bromine relative to the 4-fluoro-2-aminophenol can help to minimize polybromination.
-
Protecting Group Strategy: The most robust method to achieve mono-substitution is to temporarily reduce the activating effect of the amino group by introducing a protecting group. Acetylation of the amino group to form an acetamido group (-NHCOCH3) is a common and effective strategy.[9][10] The acetamido group is still an ortho, para-director but is significantly less activating than the amino group, allowing for more controlled bromination.[2] The protecting group can be subsequently removed by hydrolysis.
-
Choice of Brominating Agent: While molecular bromine (Br2) is common, milder brominating agents such as N-bromosuccinimide (NBS) can offer better control and selectivity for mono-bromination, especially when used in non-polar solvents.[11]
-
Issue 3: The reaction is sluggish, and a significant amount of starting material remains even after prolonged reaction time.
-
Question: I am trying to brominate 4-fluoro-2-aminophenol, but the reaction is not proceeding to completion. What factors could be hindering the reaction?
-
Answer & Scientific Explanation: While the substrate is highly activated, certain conditions can slow down the electrophilic aromatic substitution. The generation of HBr as a byproduct of the reaction can protonate the basic amino group, converting it to an electron-withdrawing -NH3+ group, which deactivates the ring towards further electrophilic attack.[12]
-
Troubleshooting & Optimization:
-
Addition of a Mild Base: Including a non-nucleophilic base, such as sodium bicarbonate or pyridine, in the reaction mixture can neutralize the HBr as it is formed, preventing the deactivation of the starting material.
-
Catalyst Consideration: While often not necessary for highly activated rings, a mild Lewis acid catalyst could be considered if the reaction remains sluggish, though this must be done with caution to avoid promoting side reactions.[13]
-
Solvent Polarity: In some cases, a more polar solvent can facilitate the ionization of the brominating agent, increasing its electrophilicity.[7] However, this must be balanced with the risk of increased side reactions.
-
Issue 4: The final product is difficult to purify, with multiple spots on TLC that are close in Rf value.
-
Question: After work-up, my crude product shows multiple spots on the TLC plate that are very close together, making purification by column chromatography challenging. How can I improve the separation?
-
Answer & Scientific Explanation: The formation of regioisomers and polybrominated products with similar polarities is a common outcome. The subtle differences in the position and number of bromine atoms can lead to very similar chromatographic behavior.
-
Troubleshooting & Optimization:
-
Optimize Reaction Selectivity: The most effective approach is to improve the selectivity of the reaction itself by implementing the strategies mentioned above (e.g., protecting groups, controlled conditions) to minimize the formation of multiple byproducts.
-
Chromatography System Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.
-
Adsorbent: Consider using a different stationary phase, such as alumina instead of silica gel, which may offer different selectivity.
-
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to isolate the major product.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the expected regioselectivity for the mono-bromination of 4-fluoro-2-aminophenol?
-
A1: The -OH and -NH2 groups are both ortho, para-directing. Since the para position is blocked by fluorine, bromination will occur at the positions ortho to these activating groups. The position ortho to the -OH group and meta to the -NH2 group, and the position ortho to the -NH2 group and meta to the -OH group are the most likely sites for mono-bromination. The precise ratio of these isomers can be influenced by steric hindrance and the reaction conditions.
-
-
Q2: Can I use bromine water for this reaction?
-
A2: Using bromine in a polar solvent like water is generally not recommended for achieving selective mono-bromination of highly activated substrates like 4-fluoro-2-aminophenol. The high polarity of water facilitates the ionization of bromine, leading to a highly reactive electrophile and a strong tendency for polybromination and oxidation.[7][8]
-
-
Q3: How do I quench the reaction and remove excess bromine?
-
A3: After the reaction is complete, any unreacted bromine should be quenched. This is typically done by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3), until the characteristic reddish-brown color of bromine disappears.[9]
-
-
Q4: Are there any specific safety precautions for this reaction?
-
A4: Yes. Bromine is a highly corrosive, toxic, and volatile substance. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[14] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.
-
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Side Reactions in the Bromination of 4-Fluoro-2-aminophenol
Caption: Potential reaction pathways in the bromination of 4-fluoro-2-aminophenol.
Diagram 2: Troubleshooting Logic for Bromination Reactions
Caption: A logical workflow for troubleshooting common issues in the bromination of 4-fluoro-2-aminophenol.
V. References
-
Rad-Moghadam, K., & Youseftabar-Miri, L. (2009). Aromatization of Hantzsch 1,4-dihydropyridines with N-bromosuccinimide in the presence of potassium hydrogen phthalate. Monatshefte für Chemie - Chemical Monthly, 140(1), 77–80. [Link]
-
Pearson, D. E., & Pope, B. R. (1951). The Bromination of Phenols with N-Bromosuccinimide. The Journal of Organic Chemistry, 16(1), 133–136. [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Halogenation of Phenol. Retrieved from [Link]
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. PubMed Central. [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack. Retrieved from [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. Retrieved from [Link]
-
Allen. (n.d.). Why does bromination of aniline, even under very mild conditions, gives 2,4,6-tribromoaniline instantanesouly?. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Reactions of Phenols. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
National Institutes of Health. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. PubMed. [Link]
-
Reddit. (2021). Would this be the right mechanism for bromination of aniline in Br2/HBr?. Retrieved from [Link]
-
ScienceDirect. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Electrochimica Acta. [Link]
-
PubChem. (n.d.). 4-Amino-2-bromo-6-fluorophenol. Retrieved from [Link]
-
National Institutes of Health. (2006). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development. PubMed. [Link]
-
Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4. Retrieved from
-
Google Patents. (n.d.). CN111302956A - Preparation method of 4-bromo-2-aminophenol. Retrieved from
-
PubChem. (n.d.). 2-Amino-4-fluorophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-bromophenol. Retrieved from [Link]
-
National Institutes of Health. (2020). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. PubMed Central. [Link]
-
National Institutes of Health. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. PubMed. [Link]
-
PubChem. (n.d.). Process for the purification of p-aminophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of aminophenols. Retrieved from [Link]
-
Stack Exchange. (2019). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Retrieved from [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. RUA [rua.ua.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
preventing dehalogenation in Suzuki coupling of 2-Amino-3-bromo-4-fluorophenol
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored to address the challenges encountered when working with the electron-rich and sterically hindered substrate, 2-Amino-3-bromo-4-fluorophenol. Dehalogenation is a common and frustrating side reaction with such substrates. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize this unwanted pathway and maximize your product yield.
Troubleshooting Guide: Minimizing Dehalogenation
This section is designed in a question-and-answer format to directly address the most common issues observed in the laboratory.
Question 1: I'm observing a significant amount of the dehalogenated byproduct, 2-amino-4-fluorophenol, in my reaction. What is causing this, and how can I prevent it?
Answer:
Significant dehalogenation is a classic problem with electron-rich aryl halides like yours. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the phenyl ring increases the electron density, which can alter the reactivity of the palladium catalyst and make the aryl halide more susceptible to side reactions.
Root Causes of Dehalogenation:
The primary mechanism for dehalogenation in a Suzuki coupling involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium complex with trace water, amine bases, or alcoholic solvents.[1][2] Once formed, this Pd-H species can undergo reductive elimination with the aryl group, leading to the undesired dehalogenated product instead of the desired cross-coupled product.[1]
Several factors can exacerbate this issue:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling reaction.[2][3]
-
Choice of Base: Strong bases, particularly hydroxide bases (NaOH, KOH) and some amine bases, can promote the formation of Pd-H species.[2][3]
-
Solvent Effects: Protic solvents (like alcohols) and even ethereal solvents like dioxane and THF can sometimes be problematic and contribute to dehalogenation.[4][5]
-
Inefficient Catalyst System: A slow or inefficient catalyst gives the organopalladium intermediate more time to undergo undesired side reactions.[3]
Troubleshooting Strategies:
-
Optimize Your Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and influencing its reactivity. For electron-rich substrates, bulky and electron-rich phosphine ligands are often the best choice. These ligands can accelerate the rate of reductive elimination (the product-forming step) and sterically hinder the approach of hydride sources, thus suppressing dehalogenation.[2][6]
-
Select a Milder Base: Switch from strong hydroxide bases to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points as they are less likely to promote the formation of Pd-H species.[3]
-
Control the Reaction Temperature: Operate at the lowest temperature that still allows the reaction to proceed at a reasonable rate. For many Suzuki couplings, temperatures in the range of 60-80 °C are sufficient.[3][7] It is often better to run the reaction for a longer time at a lower temperature than to push it at high temperatures.
-
Choose an Appropriate Solvent: Toluene is often a good choice to minimize dehalogenation.[5] If solubility is an issue, a mixture of toluene with a co-solvent like dioxane or water can be used, but the ratio may need to be optimized.[4][6]
Question 2: My reaction is very sluggish or stalls completely, even with minimal dehalogenation. What could be the problem?
Answer:
A stalled reaction points towards issues with catalyst activity or the stability of your reagents.
Potential Causes and Solutions:
-
Catalyst Deactivation: The free amino and hydroxyl groups on your substrate can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Solution: Consider protecting the amino or hydroxyl group. A Boc group on the amine is a common strategy, though it may be cleaved under some basic conditions.[8] Alternatively, using a more robust catalyst system with ligands designed to resist coordination by the substrate can be effective.
-
-
Poor Quality of Boronic Acid: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive anhydrides (boroxines) upon storage.[9]
-
Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote homocoupling of the boronic acid.[1]
-
Solution: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[10]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting catalyst and ligand combination for this compound?
A: A robust starting point would be a pre-formed palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. For example, using a catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos is a modern and effective choice for challenging substrates.[11] Alternatively, using a G3 or G4 Buchwald precatalyst can simplify reaction setup and improve reproducibility.
Q: Which base is generally the most effective and safest choice to start with?
A: Potassium phosphate (K₃PO₄) is an excellent first choice. It is a mild, non-nucleophilic base that is effective in a wide range of Suzuki couplings and is less likely to cause dehalogenation or other side reactions compared to stronger bases like NaOH or alkoxides.[3]
Q: How critical is the water content in the reaction?
A: While Suzuki couplings are known for their tolerance to water, and indeed often require it for the transmetalation step, the amount can be critical.[6][12] For your substrate, which is prone to dehalogenation, it's best to use a carefully controlled amount of water, often as part of a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water). Anhydrous conditions are generally not ideal for boronic acids.[4][12]
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired Suzuki coupling catalytic cycle versus the undesired dehalogenation pathway.
Caption: Competing pathways: Suzuki coupling vs. Dehalogenation.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be necessary for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene and Water (e.g., 10:1 ratio)
Experimental Workflow:
Caption: General experimental workflow for Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial or flask, add this compound, the aryl boronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.[10]
-
Solvent Addition: Add the degassed toluene and water via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos (or other Buchwald ligand) | Highly active for challenging, electron-rich substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | Mild conditions, minimizes dehalogenation.[3] |
| Solvent | Toluene / Water (e.g., 10:1) | Reduces dehalogenation risk compared to ethereal or alcoholic solvents.[5][6] |
| Temperature | 60-80 °C | Balances reaction rate with suppression of side reactions.[3][7] |
| Boron Source | Boronic Acid or Pinacol Ester | Esters offer greater stability against protodeboronation.[1][9] |
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- G. A. Molander, et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid.
- BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
- Reddit. (2019). significant dehalogenation in stille coupling.
- ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Optimizing Palladium-Catalyzed Coupling Reactions of 2-Amino-3-bromo-4-fluorophenol
Introduction: Navigating the Challenges of a Multifunctional Substrate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Amino-3-bromo-4-fluorophenol. This substrate, while a valuable building block in pharmaceutical and materials science, presents a unique set of challenges due to its electronic properties and functional group arrangement. The presence of an electron-donating amino group, a moderately donating hydroxyl group, and an electron-withdrawing fluorine atom on the same aromatic ring creates a complex electronic environment. Furthermore, the ortho-amino and meta-bromo arrangement introduces steric considerations that can significantly impact catalyst performance.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not only solutions but also the underlying scientific reasoning to empower researchers to make informed decisions and rationally optimize their coupling reactions.
FAQ 1: Catalyst & Ligand Selection — Where Do I Start?
Question: I am planning a Suzuki-Miyaura (C-C) / Buchwald-Hartwig (C-N) coupling with this compound. Which palladium catalyst and ligand system is the best starting point?
Answer: The substrate's characteristics—electron-rich and sterically demanding at the ortho position—are the primary drivers for catalyst selection. The goal is to choose a system that promotes a high rate of oxidative addition and reductive elimination, the two key steps in the catalytic cycle.[1][2]
For this substrate, bulky, electron-rich monophosphine ligands are the clear front-runners.[1][3][4] These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide.[5][6] Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species and accelerates the final reductive elimination step to release the product.[6]
Recommended Starting Systems:
| Coupling Type | Recommended Ligands | Typical Pd Source | Rationale |
| Suzuki-Miyaura (C-C) | SPhos, XPhos, RuPhos | Pd(OAc)₂, Pd₂(dba)₃ | Excellent for sterically hindered and electron-rich aryl halides; promotes fast catalysis, which can be crucial for unstable boronic acids.[1][7] |
| Buchwald-Hartwig (C-N) | BrettPhos, XPhos, RuPhos | Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ | Proven to be highly effective for coupling anilines and amines with challenging aryl halides, even at low catalyst loadings.[8][9] |
Causality: Why avoid traditional ligands like PPh₃ (Triphenylphosphine)? While classic, PPh₃ is not electron-rich enough and is less bulky. This leads to slower oxidative addition and can result in catalyst decomposition (forming palladium black) and side reactions like homocoupling, especially with an electron-rich substrate like this compound.[10]
FAQ 2: Troubleshooting — Low Yield or No Reaction
Question: My reaction shows low conversion or has failed to initiate. What are the most common causes and how can I fix them?
Answer: This is a frequent issue that can almost always be traced back to one of three areas: catalyst activity, reagent quality, or reaction conditions. A systematic approach is the key to diagnosis.
Troubleshooting Workflow: Low Conversion
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
Detailed Breakdown:
-
Catalyst Inactivity:
-
The Problem: The active Pd(0) species is not forming efficiently or is decomposing. This is common when using Pd(II) sources like Pd(OAc)₂ which require in situ reduction.
-
The Solution: Use an air-stable palladium precatalyst (e.g., XPhos Pd G3/G4). These complexes generate the active Pd(0)L₁ species rapidly and reproducibly under the reaction conditions, bypassing problematic reduction steps.[7] If you must use a Pd(II) source, ensure your ligand-to-palladium ratio is appropriate (typically 1.5:1 to 2:1) to stabilize the resulting Pd(0).
-
-
Oxygen Contamination:
-
The Problem: Oxygen is a potent poison for Pd(0) catalysts. It leads to the formation of inactive palladium oxides and can promote the homocoupling of boronic acids in Suzuki reactions.[10][11][12]
-
The Solution: Rigorous degassing is non-negotiable. Use a freeze-pump-thaw technique (at least 3 cycles) for your solvent. Alternatively, sparging with argon for 30-60 minutes can be effective.[13] Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Base Selection and Quality:
-
The Problem: The base is critical for activating the coupling partner (e.g., forming the boronate in Suzuki coupling) and facilitating the catalytic cycle.[12] An inappropriate or poor-quality base will halt the reaction.
-
The Solution:
-
For Suzuki: Use a strong, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are excellent choices.[13] Ensure the base is a fine, dry powder; grinding it beforehand can increase its surface area and reactivity.
-
For Buchwald-Hartwig: Stronger, non-aqueous bases are needed. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or LHMDS are standard.[14] These are highly hygroscopic; use fresh bottles and handle them exclusively in a glovebox.
-
-
FAQ 3: Side Product Formation — Minimizing Impurities
Question: I'm observing significant side products, primarily hydrodehalogenation (replacement of -Br with -H) and/or homocoupling of my boronic acid. How can I suppress these pathways?
Answer: These side reactions compete with the desired cross-coupling and point to specific imbalances in the catalytic cycle.
Mechanism of Common Side Reactions
Caption: Key side reactions competing with the main catalytic cycle.
-
Hydrodehalogenation (Proto-debromination):
-
Causality: This occurs when the L-Pd(II)(Ar)(Br) intermediate reacts with a proton source (like water or even the amine partner in a Buchwald-Hartwig reaction) instead of the intended coupling partner.[11][15] It can also arise from β-hydride elimination if the coupling partner has β-hydrogens.[2]
-
Optimization Strategies:
-
Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. For Suzuki reactions, if using an aqueous base system, ensure the organic solvent is the primary phase.
-
Increase Coupling Partner Concentration: Use a slight excess (1.2-1.5 equivalents) of the boronic acid or amine to favor the productive transmetalation/amination pathway.
-
Choose a Weaker Base (If applicable): In some cases, an overly strong base can generate species that promote protonolysis. Switching from an alkoxide to a carbonate (e.g., Cs₂CO₃) might help, though this is a delicate balance with reaction rate.[14]
-
-
-
Homocoupling of Boronic Acid (Suzuki):
-
Causality: This side reaction is primarily promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[11]
-
Optimization Strategies:
-
Rigorous Degassing: This is the most critical factor. Remove all traces of oxygen.[11]
-
Use a Precatalyst: As mentioned, a Pd(0) precatalyst ensures that the active species is formed quickly, minimizing the time unbound Pd(II) is present.
-
Control Stoichiometry: Avoid a large excess of the boronic acid, as this can favor the side reaction, especially at high temperatures.
-
-
Experimental Protocols & Starting Conditions
The following protocols provide robust starting points for your optimization experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add the boronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and this compound (1.0 equiv.).
-
Catalyst Addition: In a glovebox, add the Pd precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the ligand if needed (e.g., additional SPhos to achieve a 2:1 L/Pd ratio).
-
Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon (repeat 3 times).
-
Solvent Addition: Add the thoroughly degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 80-100 °C).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Starting Conditions Reference Table
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Rationale / Key Considerations |
| Pd Source | SPhos-Pd-G3 (1-2 mol%) | BrettPhos-Pd-G3 (1-2 mol%) | Precatalysts offer reliability and fast activation.[7] |
| Ligand/Pd Ratio | 2:1 | 1.5:1 | Ensures catalyst stability and promotes reductive elimination. |
| Base | K₃PO₄ (2-3 equiv.) | NaOtBu (1.4 equiv.) | Suzuki requires a base to form the boronate; Buchwald needs a stronger base to deprotonate the amine.[12][14] |
| Solvent | Dioxane or Toluene/H₂O | Toluene or THF (anhydrous) | Solvent choice affects solubility and base efficacy. Ethers are common for both.[14] |
| Temperature | 80 - 110 °C | 80 - 110 °C | Higher temperatures often needed to drive sterically hindered couplings. |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | Very dilute conditions can slow the reaction; too concentrated can lead to solubility issues. |
References
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. ResearchGate. [Link]
-
New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Technology Networks. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
-
Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Organometallics. [Link]
-
Buchwald–Hartwig amination. Grokipedia. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health (NIH). [Link]
-
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Publications. [Link]
-
Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF. ResearchGate. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). [Link]
-
Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. PubMed Central. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
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Technical Support Center: Removal of Palladium Catalyst from 2-Amino-3-bromo-4-fluorophenol Reaction Mixtures
Welcome to the technical support center for the removal of palladium catalysts from reaction mixtures involving 2-Amino-3-bromo-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. The unique structure of this compound, with its potential for chelation, presents specific challenges in achieving the stringent palladium levels required for active pharmaceutical ingredients (APIs).
Understanding the Challenge: The Role of this compound in Palladium Sequestration
The primary difficulty in removing palladium from reaction mixtures containing this compound stems from the molecule's own structure. The amino and hydroxyl groups can act as bidentate ligands, forming stable complexes with palladium. This chelation can keep the palladium solubilized in the reaction mixture, making it resistant to removal by simple filtration or standard extraction procedures.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of this compound from palladium-catalyzed reactions.
Issue 1: High Residual Palladium Levels After Initial Work-up
Q: My initial aqueous work-up and solvent extraction have failed to significantly reduce the palladium concentration in my this compound product. What should I do?
A: This is a common issue due to the aforementioned chelation. The solution lies in employing a scavenger with a higher affinity for palladium than your product.
Root Cause Analysis:
The palladium is likely in a stable, soluble complex with your product or other ligands in the reaction mixture. Standard liquid-liquid extraction is often inefficient for removing these coordinated metal species.[1]
Recommended Action: Scavenger Screening
A screening of different solid-supported palladium scavengers is the most effective approach.[2] The choice of scavenger is critical and can be influenced by the solvent, temperature, and the specific palladium species present (e.g., Pd(0) vs. Pd(II)).[2][3]
Experimental Workflow for Scavenger Screening:
Caption: Workflow for screening palladium scavengers.
Detailed Protocol 1: Palladium Removal Using Functionalized Silica Scavengers
Functionalized silicas are often a good first choice due to their high selectivity and compatibility with a range of solvents.[2] Thiol-based silica scavengers are particularly effective due to the high affinity of sulfur for palladium.[2][4]
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)) to a concentration of 10-50 mg/mL.[5]
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial palladium catalyst loading.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 2 to 24 hours.[5] The optimal time and temperature should be determined empirically.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.[5]
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive technique.[6]
| Scavenger Type | Typical Loading (wt%) | Temperature (°C) | Time (h) | Typical Pd Removal Efficiency |
| Thiol-functionalized Silica | 5 - 10 | 25 - 45 | 2 - 18 | >95% |
| Activated Carbon | 5 - 20 | 25 - 50 | 4 - 24 | 80 - 98% |
| TMT-functionalized Resin | 5 - 15 | 25 - 40 | 6 - 24 | >97% |
Issue 2: Significant Product Loss During Purification with Activated Carbon
Q: I'm using activated carbon to remove palladium, but I'm experiencing a low yield of my this compound. How can I prevent this?
A: Product loss on activated carbon is a common problem due to its high surface area and non-specific adsorption.
Root Cause Analysis:
Activated carbon can adsorb not only the palladium catalyst but also your product and other organic molecules in the reaction mixture.[7][8] This is especially true for polar compounds like aminophenols.
Recommended Action: Optimization and Alternative Methods
-
Minimize Carbon Usage: Use the minimum amount of activated carbon necessary. Start with a low loading (e.g., 2-5 wt% relative to the crude product) and increase incrementally if palladium removal is insufficient.
-
Solvent Selection: The choice of solvent can significantly impact non-specific binding. A solvent in which your product is highly soluble may reduce its adsorption onto the carbon.
-
Consider a Different Adsorbent: If product loss remains high, switch to a more selective scavenger like a functionalized silica gel, which has a lower propensity for non-specific binding.[2]
Detailed Protocol 2: Optimized Palladium Removal with Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add the minimum effective amount of activated carbon (start with 2-5 wt%).
-
Stirring: Stir the suspension at room temperature for 1-4 hours. Longer stirring times can sometimes increase product loss.
-
Filtration: Filter the mixture through a pad of celite. A thorough wash of the celite/carbon cake with fresh solvent is crucial to recover as much product as possible.
-
Concentration: Concentrate the filtrate to obtain the product.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in APIs?
A1: Regulatory bodies like the European Medicines Agency (EMA) have set limits for platinum group metals (including palladium) at less than 5 ppm in the final API.[6]
Q2: Can I use crystallization to remove palladium from my this compound product?
A2: Crystallization can be an effective purification method.[6] However, due to the potential for the palladium-product complex to co-crystallize, it is essential to analyze the palladium content of the crystals.[9] To improve the efficacy of crystallization for palladium removal, additives like N-acetylcysteine or thiourea can be used to keep the palladium in the mother liquor.[6]
Q3: Is there a simple filtration method to remove palladium?
A3: Filtration through a pad of Celite is effective for removing heterogeneous palladium catalysts (like Pd/C) or palladium that has precipitated as insoluble species.[10] However, for homogeneous catalysts that form soluble complexes, this method is generally insufficient.[10]
Q4: How can I recover the palladium from the scavenger?
A4: For silica-based scavengers, the palladium can often be recovered by incineration of the scavenger.[2] For activated carbon, acid leaching with reagents like hydrochloric acid and hydrogen peroxide can be used to extract the palladium.[11][12]
Decision Tree for Palladium Removal Strategy:
Caption: Decision-making flowchart for palladium removal.
References
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406-413. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF on ResearchGate. [Link]
-
Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Platinum Metals Review, 57(4), 289-296. [Link]
-
Ohta, T., et al. (2018). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Organic Process Research & Development, 22(12), 1735-1741. [Link]
-
Cieszynska, E., & Wisniewski, M. (2022). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. Molecules, 27(19), 6296. [Link]
-
Paiva, A. P. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 7(11), 505. [Link]
-
Various Authors. (2025, September 19). Your trick to remove residual palladium. Reddit. Retrieved from [Link]
-
Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review, 57(4), 289-296. [Link]
-
Various Authors. (2017, December 30). How to remove palladium catalyst from reaction mixture ?. ResearchGate. Retrieved from [Link]
Sources
- 1. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arborassays.com [arborassays.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts | Johnson Matthey Technology Review [technology.matthey.com]
Technical Support Center: Purification Challenges of Halogenated Aminophenols
Welcome to the Technical Support Center for the purification of halogenated aminophenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these critical intermediates in high purity. Halogenated aminophenols are versatile building blocks in medicinal chemistry and materials science. However, their purification is often complicated by their inherent reactivity, susceptibility to oxidation, and the presence of closely related impurities.
This document provides troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format. The insights provided are grounded in established chemical principles and practical, field-proven experience to help you navigate common purification hurdles.
I. Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues that may arise during the purification of halogenated aminophenols and offers targeted solutions.
Issue 1: My purified halogenated aminophenol is colored (pink, brown, or black).
Q: What causes the discoloration of my halogenated aminophenol sample, and how can I prevent or remove it?
A: Discoloration, typically presenting as a pink, brown, or even black hue, is almost always due to the oxidation of the aminophenol functionality.[1][2][3] The amino and hydroxyl groups on the aromatic ring make the compound highly susceptible to oxidation, which is often accelerated by exposure to air, light, and trace metal impurities.
Causality: The oxidation process involves the formation of quinone-imine species, which are highly colored and can further polymerize to form complex, dark-colored impurities. The rate of oxidation can be influenced by the position of the halogen and the specific reaction conditions.
Solutions & Protocols:
-
Charcoal Treatment During Recrystallization: Activated charcoal is effective at adsorbing colored impurities.[2]
-
Protocol: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w).[2] Boil the solution for a few minutes to allow for adsorption.[2] Perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[2][4] Caution: Using an excessive amount of charcoal can lead to a reduction in your product yield as it may adsorb some of the desired compound.[2]
-
-
Work Under an Inert Atmosphere: Minimizing contact with oxygen is crucial.[2][5]
-
Use of Antioxidants/Stabilizers: The addition of a reducing agent can prevent oxidation.
-
Protocol: When recrystallizing from aqueous solutions, consider adding a small amount of sodium bisulfite or sodium dithionite to the solvent. These agents act as oxygen scavengers. A 1% aqueous solution of sodium bisulfite can also be used for the final wash of the filtered crystals.[6]
-
-
Storage as a Salt: Converting the aminophenol to its hydrochloride or sulfate salt can significantly improve its stability and resistance to oxidation.
Issue 2: I am struggling to remove closely related impurities, such as isomers or dehalogenated species.
Q: What are the most effective methods for separating halogenated aminophenols from structurally similar impurities?
A: The co-precipitation of closely related impurities is a common challenge due to their similar solubility profiles. A multi-step purification approach is often necessary for achieving high purity.
Causality: Impurities such as positional isomers (e.g., 2-chloro-4-aminophenol vs. 4-chloro-2-aminophenol), dehalogenated byproducts (e.g., 3-aminophenol), or starting materials often have physical properties very similar to the target compound, making simple recrystallization ineffective.[2][7]
Solutions & Protocols:
-
Fractional Recrystallization: This technique relies on slight differences in solubility between the desired compound and the impurity in a specific solvent system.
-
Protocol: This is an iterative process. Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly. The initial crystals formed will be enriched in the less soluble component. The mother liquor will be enriched in the more soluble component. By systematically recrystallizing the crystals and concentrating the mother liquors, a separation can be achieved. Careful selection of the solvent is critical for success.
-
-
pH-Controlled Extraction: Exploiting the amphoteric nature of aminophenols can be a powerful separation tool.
-
Protocol: The pH of an aqueous solution containing the crude product can be adjusted to selectively precipitate the desired compound while keeping impurities in solution, or vice-versa.[7][8] For p-aminophenol, for instance, the optimal pH for precipitation is between 6.5 and 7.5.[7][8] A similar principle can be applied to halogenated derivatives, though the optimal pH may vary.
-
-
Flash Column Chromatography: When crystallization and extraction methods fail, chromatography is a reliable alternative.
-
Protocol: Due to the basic nature of the amino group, standard silica gel chromatography can lead to peak tailing and product degradation.[9] To mitigate this, consider the following:
-
Amine-Treated Mobile Phase: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[9]
-
Alternative Stationary Phases: Amine-functionalized silica or basic alumina can be effective stationary phases for the purification of basic compounds.[9]
-
Reversed-Phase Chromatography: For more polar halogenated aminophenols, reversed-phase chromatography (e.g., C18 silica) with an appropriate aqueous/organic mobile phase can provide excellent separation.[10]
-
-
Issue 3: My recrystallization is not working as expected (oiling out, no crystal formation, low recovery).
Q: How can I troubleshoot and optimize my recrystallization protocol for halogenated aminophenols?
A: Recrystallization is a powerful but sensitive technique.[4] Success hinges on the proper choice of solvent and careful execution of the procedure.[2][4]
Causality: "Oiling out" occurs when the compound is too soluble or when the boiling point of the solvent is higher than the melting point of the compound.[2] Lack of crystal formation can be due to using too much solvent or supersaturation.[2][11] Low recovery is often a result of the compound having significant solubility in the cold solvent or washing the crystals with too much solvent.[2][11]
Solutions & Optimization:
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The compound is too soluble in the chosen solvent. The boiling point of the solvent is higher than the melting point of the compound. | Use a solvent in which the compound is less soluble. Try a solvent/anti-solvent system. Use a lower-boiling point solvent.[2] |
| No Crystal Formation | The solution is not saturated (too much solvent was used). The solution is supersaturated. | Boil off some of the solvent to concentrate the solution.[2] Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.[11] |
| Low Recovery | The compound is too soluble in the cold solvent. The crystals were washed with too much solvent. | Cool the solution for a longer period or to a lower temperature in an ice bath.[2] Minimize the amount of cold solvent used for washing.[2][11] |
Workflow Diagram for Recrystallization:
Caption: A typical workflow for the recrystallization process.[2]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude halogenated aminophenol?
A1: The impurity profile largely depends on the synthetic route. For instance, if prepared via the reduction of a halogenated nitrophenol, you might find unreacted starting material or over-reduced byproducts. If synthesized through a cross-coupling reaction, impurities could include unreacted starting materials (e.g., boronic acids and aryl halides), homocoupling byproducts, and catalyst residues.[2] Dehalogenated aminophenols are also a common process-related impurity.[2]
Q2: Are there any specific safety precautions I should take when working with halogenated aminophenols?
A2: Yes. Halogenated aminophenols should be handled with care. They can be harmful if swallowed or inhaled and may cause skin and eye irritation.[12][13] Always work in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14] Consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed handling and storage information.[12][13][14]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for determining the purity of organic compounds and quantifying impurities.[10][15][16]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual solvents or impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
Q4: Can the position of the halogen atom affect the purification strategy?
A4: Absolutely. The position of the halogen substituent can influence the compound's polarity, pKa, and susceptibility to certain reactions. For example, a halogen atom ortho to the hydroxyl or amino group can participate in intramolecular hydrogen bonding, which may affect its solubility and chromatographic behavior compared to its meta or para isomers. These differences can be exploited to develop selective purification methods.
Logical Relationship Diagram for Purification Strategy Selection:
Caption: Decision-making workflow for selecting a purification strategy.
III. References
-
Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from
-
Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved from
-
Wang, J., et al. (n.d.). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. ScienceDirect. Retrieved from
-
night429. (2021, May 8). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol. The Science Madness Discussion Board. Retrieved from
-
Apollo Scientific. (2023, July 7). 4-Aminophenol Safety Data Sheet. Retrieved from
-
HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from
-
Thermo Fisher Scientific. (2010, September 2). m-Aminophenol Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (2025, November 6). 5-AMINO-2-CHLOROPHENOL Safety Data Sheet. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of 5-(3-Aminophenyl)-2-chlorophenol. Retrieved from
-
ResearchGate. (2020, September 18). Does reddish brown to black color of p-aminophenol powder affect its activity to be used for analytical procedures? Retrieved from
-
European Patent Office. (n.d.). Process for producing aminophenols. Retrieved from
-
Sharma, R. K., et al. (n.d.). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed. Retrieved from
-
New Jersey Department of Health. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Retrieved from
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from
-
ResearchGate. (n.d.). Bacterial degradation pathways for 4-chloro-2-aminophenol (a), 2-chloro-4-aminophenol (b), and 4-chloro-2-methylphenol (c). Retrieved from
-
BenchChem. (n.d.). Challenges in the purification of p-aminophenol and potential solutions. Retrieved from
-
Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol. Retrieved from
-
Abou Mehrez, O., et al. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Environmental Technology, 36(1-4), 310-6. Retrieved from
-
Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol. Retrieved from
-
Sanecka, A., et al. (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica. Retrieved from
-
WIPO Patentscope. (1993). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from
-
Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol. Retrieved from
-
ResearchGate. (2025, November 2). Selective alkylation of aminophenols. Retrieved from
-
Sanecka, A., et al. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Retrieved from
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
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- 8. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
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- 10. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
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- 15. ptfarm.pl [ptfarm.pl]
- 16. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Byproducts in 2-Amino-3-bromo-4-fluorophenol Synthesis by LC-MS
This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential byproducts in the synthesis of 2-Amino-3-bromo-4-fluorophenol using Liquid Chromatography-Mass Spectrometry (LC-MS).
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the expected m/z for my target compound, this compound, in ESI+ mode?
You should look for the protonated molecule, [M+H]⁺. Given the molecular formula C₆H₅BrFNO, the mass spectrometer will detect a characteristic isotopic pattern for bromine. You will observe two major peaks of nearly equal intensity, separated by 2 m/z units.[1][2][3]
-
[M+H]⁺: m/z ~205.96 (corresponding to the ⁷⁹Br isotope)
-
[M+2+H]⁺: m/z ~207.96 (corresponding to the ⁸¹Br isotope)
Q2: I see a pair of peaks with roughly 1:1 intensity, separated by 2 Da. What does this signify?
This is the hallmark isotopic signature of a molecule containing a single bromine atom.[1][2][3][4] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which exist in approximately a 50:50 natural abundance.[1][2][3] Therefore, any fragment containing one bromine atom will exhibit this distinctive 1:1 M/M+2 pattern in the mass spectrum.
Q3: What are the most likely byproducts I should screen for in my reaction mixture?
Several byproducts can arise from this synthesis. Below is a table summarizing the most common impurities, their likely origin, and their expected [M+H]⁺ isotopic peaks.
| Potential Byproduct | Likely Cause | Expected [M+H]⁺ m/z (⁷⁹Br/⁸¹Br) | Notes |
| 2-Amino-4-fluorophenol | Unreacted starting material | 128.05 | Will not have the bromine isotopic pattern. |
| 2-Acetamido-3-bromo-4-fluorophenol | Incomplete deprotection of the amine | 248.00 / 250.00 | Intermediate from a common synthetic route. |
| 2-Amino-3,5-dibromo-4-fluorophenol | Over-bromination | 283.90 / 285.90 / 287.90 | Will show a 1:2:1 isotopic pattern for two bromines.[1] |
| 2-Amino-5-bromo-4-fluorophenol | Isomeric impurity/poor regioselectivity | 205.96 / 207.96 | Same m/z as the target product; requires chromatographic separation. |
| Oxidized/Polymeric Species | Harsh reaction conditions, air exposure | Broad, unresolved peaks | May contribute to high baseline noise.[5] |
Q4: My chromatogram shows two peaks with the same m/z as my product. How can I differentiate the desired 3-bromo isomer from a potential 5-bromo isomer?
Differentiation relies on chromatography and tandem mass spectrometry (MS/MS).
-
Chromatographic Separation: Isomers will likely have different retention times on a reverse-phase column due to subtle differences in polarity and interaction with the stationary phase. A longer, shallower gradient may be required to achieve baseline separation.
-
Tandem Mass Spectrometry (MS/MS): Isolate the parent ion (e.g., m/z 205.96) and fragment it. The fragmentation patterns of the two isomers may differ due to the different positions of the bromine atom, leading to unique daughter ions.
Q5: My LC-MS data shows a high, noisy baseline and several broad, poorly defined peaks. What is the likely cause?
This is often indicative of sample degradation, particularly oxidation.[5] Phenols and anilines are susceptible to oxidation, which can form complex mixtures of polymeric, tarry materials that are not amenable to good chromatography. Ensure your sample is fresh and consider storing it under an inert atmosphere if degradation is suspected. Contamination from solvents or the system itself can also contribute to baseline noise.[6][7]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis.
Problem 1: High Levels of Dibrominated Product Detected
-
Symptom: A significant peak is observed with an [M+H]⁺ of m/z 283.9/285.9/287.9, showing a characteristic 1:2:1 isotopic pattern.
-
Root Cause: The bromination reaction conditions were too harsh, leading to a second electrophilic substitution on the highly activated phenol ring.[5]
-
Corrective Actions:
-
Reduce Brominating Agent: Decrease the molar equivalents of the brominating agent (e.g., N-Bromosuccinimide) relative to the starting material.
-
Lower Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
-
Shorter Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent further bromination.
-
Problem 2: Significant Amount of Unreacted Starting Material or Intermediate
-
Symptom: A prominent peak is detected at m/z 128.05 (starting material) or m/z 248.0/250.0 (acetyl-protected intermediate).
-
Root Cause: Incomplete reaction in the bromination or deprotection step.
-
Corrective Actions:
-
For Unreacted Starting Material: Increase reaction time, temperature, or the stoichiometry of the brominating agent. Verify the purity and reactivity of your reagents.
-
For Protected Intermediate: Ensure the hydrolysis (deprotection) conditions (e.g., acid/base concentration, temperature, time) are sufficient for complete removal of the protecting group.[5]
-
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Symptom: Chromatographic peaks are asymmetric or split into multiple smaller peaks.
-
Root Cause: This can stem from multiple issues including column overload, improper mobile phase composition, or sample solvent effects.[6][8]
-
Corrective Actions:
-
Check Sample Concentration: Dilute your sample. Overloading the column is a common cause of peak fronting.
-
Optimize Mobile Phase pH: The amino group on your analyte requires an acidic mobile phase (e.g., with 0.1% formic acid) to ensure it is protonated, which generally leads to better peak shape.[9]
-
Match Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.[8] Injecting a sample in a much stronger solvent can cause peak distortion.
-
Inspect Column Health: If the problem persists, the column may be contaminated or degraded. Flush the column or replace it if necessary.
-
Part 3: Experimental Protocols & Visualizations
Synthetic and Byproduct Pathway
The following diagram illustrates a common synthetic route and the potential side reactions that can lead to impurities.
Caption: Synthetic pathway and common byproduct formation routes.
LC-MS Troubleshooting Workflow
Use this decision tree to diagnose issues with your LC-MS data.
Caption: A decision tree for troubleshooting LC-MS results.
Standard Operating Procedure: LC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction mixture.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water.
-
Vortex until fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 400.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimize for the specific instrument.
-
References
-
Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Clark, J. (2023). Mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]
-
Troubleshooting LC-MS. (n.d.). CHROMacademy. Retrieved from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]
-
14 Best Practices for LCMS Troubleshooting. (2024). ZefSci. Retrieved from [Link]
-
Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry: Isotope Effect. (2024). Jove. Retrieved from [Link]
-
Troubleshooting LC-MS. (2023). LCGC International. Retrieved from [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from [Link]
-
Aromatic Electrophilic substitution. (2020). SlideShare. Retrieved from [Link]
-
Electrophilic Aromatic Substitution Reactions of Phenols. (n.d.). University of Calgary. Retrieved from [Link]
-
How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?. (2023). Quora. Retrieved from [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns. (n.d.). Save My Exams. Retrieved from [Link]
-
Electrophilic Aromatic Substitution. (n.d.). Making Molecules. Retrieved from [Link]
-
A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. (2019). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). SlidePlayer. Retrieved from [Link]
-
A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). PubMed. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2003). ResearchGate. Retrieved from [Link]
-
Fragmentation Pattern in Mass Spectra. (n.d.). SlideShare. Retrieved from [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). MDPI. Retrieved from [Link]
-
Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. Retrieved from [Link]
-
Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. (n.d.). SCIEX. Retrieved from [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. Retrieved from [Link]
-
Improved process for the preparation of 4-Amino-3-fluorophenol. (2022). Technical Disclosure Commons. Retrieved from [Link]
-
2-amino-4-nitrophenol. (n.d.). Organic Syntheses. Retrieved from [Link]
-
2-Amino-4-bromophenol. (n.d.). PubChem. Retrieved from [Link]
-
Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. (2012). ResearchGate. Retrieved from [Link]
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Technical Support Center: Work-up and Quenching Protocols for 2-Amino-3-bromo-4-fluorophenol
Welcome to the technical support guide for handling reactions involving 2-Amino-3-bromo-4-fluorophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. The unique combination of an oxidatively sensitive aminophenol core with halogen substituents necessitates carefully designed work-up procedures to ensure product purity and yield. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to navigate these challenges effectively.
Core Concepts & Safety First
This compound is an amphoteric molecule, possessing both a weakly basic amino group and a weakly acidic phenolic hydroxyl group.[1] This property is the cornerstone of its purification via extractive work-up. However, like many aminophenols, it is susceptible to air oxidation, which often results in the formation of colored impurities.[1]
Safety is paramount. Halogenated aromatic compounds and aminophenols require careful handling.
-
Hazard Profile : This compound and its analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] They are known to cause skin and serious eye irritation.[3][4][5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation.[4][5]
-
Accidental Exposure : In case of skin contact, wash off immediately with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[4][6] Seek medical attention if irritation or other symptoms persist.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn dark purple/brown during work-up?
A1: This is a classic sign of oxidation. The aminophenol moiety is electron-rich and highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions, forming highly colored quinone-imine or phenoxazinone-type structures.[1]
Q2: What is the best general strategy for quenching a reaction involving this reagent?
A2: The ideal quenching strategy is reaction-dependent. However, a common approach is to cool the reaction mixture (typically to 0 °C) and slowly add the quenching solution to manage any exotherm.[7] If the reaction involves a strong base (e.g., n-BuLi, LDA), a proton source like saturated aqueous ammonium chloride (NH₄Cl) is a good first choice. For reactions involving strong acids, a slow addition to a chilled, stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) is recommended.
Q3: How do I leverage the amphoteric nature of this compound for purification?
A3: The amphoteric character is key to an effective extractive work-up. By carefully adjusting the pH of the aqueous phase, you can selectively move your compound between the organic and aqueous layers, leaving impurities behind.
-
Acidic Wash (e.g., 1 M HCl): The basic amino group is protonated to form a water-soluble ammonium salt (-NH₃⁺). This step removes non-basic organic impurities.
-
Basic Wash (e.g., 1 M NaOH): The acidic phenolic group is deprotonated to form a water-soluble phenoxide salt (-O⁻). This step removes non-acidic organic impurities. Your target compound will be most soluble in an organic solvent (like Ethyl Acetate or Dichloromethane) near its isoelectric point (neutral pH).
Q4: Can I use column chromatography to purify my final product?
A4: Yes, but with caution. The polar amino and hydroxyl groups can cause significant streaking on silica gel, leading to poor separation and yield loss. To mitigate this, consider:
-
Deactivating the Silica: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (~1% v/v) or ammonia in the eluent system can significantly improve peak shape.
-
Alternative Stationary Phases: Alumina (basic or neutral) can sometimes provide better results than silica gel for polar amines.
-
Protection Strategy: If feasible, protecting the amine or phenol prior to the reaction can simplify purification. The protecting groups can be removed in a subsequent step.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | High concentration of polar species, fine particulates, or surfactant-like byproducts. | 1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Perform a gentle centrifugation of the separatory funnel contents. 3. Filter the entire biphasic mixture through a pad of Celite® or glass wool. |
| Low Yield After Extraction | 1. Incorrect pH of the aqueous layer during extraction. 2. Product has partial solubility in the aqueous phase. 3. Incomplete extraction from the aqueous layer. | 1. Carefully check the pH of the aqueous layer with pH paper or a calibrated meter before each separation. Adjust as needed. 2. Back-extract the combined aqueous layers with a fresh portion of organic solvent. 3. Increase the number of extractions (e.g., use 3 x 50 mL instead of 1 x 150 mL). |
| Product is an Oil, Not a Solid | Presence of solvent residue or impurities depressing the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization and wash away soluble impurities. 3. Re-purify via a carefully optimized chromatography or recrystallization. |
| Unexpected Side-Products Observed (e.g., De-bromination) | Harsh reaction conditions (e.g., strong reducing agents, certain catalytic hydrogenation conditions) can lead to hydrodebromination. | 1. If performing a reduction (e.g., of a nitro group), choose milder reagents. For catalytic hydrogenation, screen catalysts carefully; some are more prone to causing dehalogenation.[8] 2. Avoid unnecessarily high temperatures or prolonged reaction times. |
Standard Extractive Work-up Protocol
This protocol provides a generalized, robust procedure for the work-up of a reaction where this compound or its derivative is the desired product in an organic solvent.
Step-by-Step Methodology:
-
Quenching: Cool the reaction vessel to 0 °C in an ice-water bath. Slowly add the appropriate quenching agent (e.g., saturated aq. NH₄Cl or NaHCO₃) with vigorous stirring until the reaction is fully quenched (e.g., gas evolution ceases).[7]
-
Dilution: Transfer the quenched reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (Ethyl Acetate is a good first choice) and deionized water.
-
Acid Wash (Removes Basic Impurities): Extract the organic layer with 1 M HCl. The aminophenol product will move into the aqueous layer. Separate the layers. Retain the acidic aqueous layer.
-
Neutralization & Re-extraction: Cool the acidic aqueous layer containing the product to 0 °C. Slowly add a base (e.g., 5 M NaOH or solid NaHCO₃) with stirring until the pH is approximately 7-8. The neutral product should precipitate or become less water-soluble. Extract the product back into a fresh organic solvent (e.g., Ethyl Acetate, 3x portions).
-
Base Wash (Removes Acidic Impurities): Combine the organic layers from the previous step and wash with saturated aqueous NaHCO₃ or 1 M NaOH to remove any remaining acidic impurities.
-
Final Wash & Drying: Wash the final organic layer with brine to remove bulk water. Separate the layers and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator.
-
Final Purification: Purify the resulting crude solid or oil by recrystallization, trituration, or column chromatography as needed.
Visualization of Workflows
Diagram 1: Extractive Work-up Workflow
This diagram illustrates the pH-controlled separation process described in the standard protocol.
Caption: Workflow for purifying this compound via pH manipulation.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common work-up issues.
Caption: Decision tree for troubleshooting common work-up problems.
References
-
PubChem. 2-Amino-4-bromo-3-chloro-5-fluorophenol. National Center for Biotechnology Information. [Link]
-
Alfa Aesar. 4-Bromophenol Safety Data Sheet.[Link]
-
Science.gov. halogenated aromatic compounds: Topics.[Link]
-
PubChem. 2-Amino-4-fluorophenol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Amino-3-fluorophenol. National Center for Biotechnology Information. [Link]
-
Frontiers in Chemistry. Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism.[Link]
-
Applichem. 2-Amino-4-Bromo-3-Fluorophenol.[Link]
-
ResearchGate. Aminophenols | Request PDF.[Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.[Link]
-
National Institutes of Health (NIH). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC.[Link]
-
PubMed Central (PMC). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids.[Link]
-
PubChem. 3-Bromo-4-Fluorophenol. National Center for Biotechnology Information. [Link]
-
YouTube. How To Halogenate Aromatic Rings.[Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.[Link]
-
Chemistry LibreTexts. 18.3 Aromatic Halogenation.[Link]
-
YouTube. Halogenation of Aromatic Compounds.[Link]
- Google Patents.EP0913381B1 - Method for purifying a bromine compound.
- Google Patents.
-
Organic Syntheses. 3-bromo-4-aminotoluene - Organic Syntheses Procedure.[Link]
- Google Patents.CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
-
PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-3-fluorophenol | C6H6FNO | CID 2782778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
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- 7. chem.rochester.edu [chem.rochester.edu]
- 8. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
stability of 2-Amino-3-bromo-4-fluorophenol under acidic and basic conditions
Welcome to the technical support center for 2-Amino-3-bromo-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will address common questions and challenges related to its stability under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to oxidation and degradation under both acidic and basic conditions. The presence of an amino group and a phenolic hydroxyl group on the aromatic ring makes the molecule electron-rich and thus prone to oxidative degradation.[1] Halogen substituents, like bromine and fluorine, also influence the molecule's reactivity and degradation pathways.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: In acidic environments, the amino group can be protonated, forming an ammonium salt. While this can protect the amino group from some reactions, strong acidic conditions can promote hydrolysis or other degradative reactions.[1]
-
Basic Conditions: Under basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to oxidation. Base-catalyzed hydrolysis can also occur, potentially leading to the cleavage of bonds.[1]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the provided search results, based on the chemistry of similar halogenated aminophenols, potential degradation pathways include:
-
Oxidation: Formation of quinone-imine or polymeric species. The electron-rich nature of the aminophenol makes it susceptible to oxidation.[1]
-
Dehalogenation: The bromine and fluorine atoms may be removed under certain reductive or harsh conditions.[2][3]
-
Hydrolysis: Under strong acidic or basic conditions, the amino group could potentially be hydrolyzed, although this is generally less common for aromatic amines compared to amides.[1]
Further studies, such as forced degradation studies, would be necessary to definitively identify the degradation products.[1][4][5]
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the stability and integrity of this compound, it is crucial to follow proper storage and handling procedures.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[7]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Rapid discoloration of the compound in solution.
-
Potential Cause: This is often a sign of oxidation. The phenolic and amino groups make the compound susceptible to air and light-induced oxidation, which can lead to the formation of colored byproducts like quinone-imines.
-
Troubleshooting Steps:
-
Work under an inert atmosphere: When preparing solutions or running reactions, purge the solvent and reaction vessel with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Use freshly prepared solutions: Prepare solutions of this compound immediately before use to minimize the time for degradation to occur.
-
Protect from light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Add an antioxidant: In some applications, the addition of a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, may help to prevent oxidation. However, ensure the antioxidant is compatible with your downstream application.
-
Issue 2: Inconsistent results in reactions involving this compound.
-
Potential Cause: This could be due to the degradation of the starting material, either during storage or within the reaction itself. The presence of impurities or degradation products can interfere with the desired chemical transformation.
-
Troubleshooting Steps:
-
Verify the purity of the starting material: Before use, confirm the purity of your this compound using an appropriate analytical technique such as HPLC, GC, or NMR.
-
Conduct a forced degradation study: To understand the stability of the compound under your specific reaction conditions, perform a small-scale forced degradation study.[1][4][8] This involves subjecting the compound to your reaction conditions (e.g., pH, temperature, solvent) for a set period and then analyzing for degradation.
-
Optimize reaction conditions: If degradation is observed, consider modifying the reaction conditions. This could involve lowering the reaction temperature, changing the solvent, or adjusting the pH.
-
Issue 3: Difficulty in purifying reaction products containing this compound or its derivatives.
-
Potential Cause: The presence of polar functional groups (amino and hydroxyl) can make purification by traditional methods like silica gel chromatography challenging due to strong interactions with the stationary phase. Degradation products can also co-elute with the desired product.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Consider protecting the amino and/or hydroxyl groups before the reaction and deprotecting them after. This can improve solubility in less polar solvents and reduce interactions with silica gel.
-
Alternative Purification Techniques: Explore other purification methods such as reversed-phase chromatography, preparative HPLC, or crystallization.
-
pH Adjustment during Extraction: During aqueous workup, carefully adjust the pH to control the ionization state of the amino and hydroxyl groups, which can facilitate extraction into an organic solvent.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic, basic, and oxidative stress conditions.[1][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic degradation, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate the mixture at room temperature, protected from light, for specified time points.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
Data Analysis:
-
Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Identify and quantify any significant degradation products.
Visualization of Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound under stress conditions.
Caption: Potential degradation pathways of this compound.
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study to illustrate the kind of data that can be generated. Actual results will vary depending on the specific experimental conditions.
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 24 | ~5% | Minor unknown polar impurities |
| 0.1 M NaOH, 60°C | 8 | > 20% | Formation of colored polymeric species |
| 3% H₂O₂, RT | 24 | ~15% | Quinone-imine type structures |
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
- Celin, S. M., & Devi, S. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 845-863.
- Bacterial degradation pathways for 4-chloro-2-aminophenol (a), 2-chloro-4-aminophenol (b), and 4-chloro-2-methylphenol (c). - ResearchGate. (n.d.).
- Arora, P. K., & Bae, H. (2014). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. Bioresource technology, 152, 534-537.
- Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. (n.d.). ScienceDirect.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. (1995). Biochemical Pharmacology, 49(9), 1235-1248.
- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- CN101519357A - Method for preparing 3-amino-4-fluorophenol. (n.d.).
- SAFETY D
- How to Prepare 2-Amino-3-Fluorophenol? - FAQ. (n.d.). Guidechem.
- Method for preparing 3-amino-4-fluorophenol. (n.d.).
- 2-Amino-6-bromo-4-fluorophenol. (n.d.). Sigma-Aldrich.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors. (n.d.). Benchchem.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions [engineering.org.cn]
- 4. acdlabs.com [acdlabs.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-Amino-3-bromo-4-fluorophenol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a foundational pillar for the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Amino-3-bromo-4-fluorophenol is a key building block whose impurity profile can directly influence the outcomes of multi-step syntheses. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment, grounded in scientific principles and practical, field-proven insights.
The Critical Role of Purity for this compound
This compound is a substituted aminophenol, a class of compounds frequently used in the synthesis of complex pharmaceuticals. Potential impurities—such as isomers (e.g., 2-Amino-5-bromo-4-fluorophenol), starting materials, or by-products from the bromination and amination steps—can introduce significant risks, including altered biological activity or the formation of toxic degradants. Therefore, a robust, validated analytical method is indispensable for its quality control. Reversed-phase HPLC (RP-HPLC) with UV detection is the industry's gold standard for this task, offering high resolution, sensitivity, and quantitative precision.[1][2]
Primary Method: Isocratic Reversed-Phase HPLC with UV Detection
An isocratic RP-HPLC method provides a reliable and straightforward approach for routine purity testing and assay determination. Its strength lies in its simplicity, reproducibility, and speed for quantifying the main component.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography and is selected here for its hydrophobic nature.[3] This provides optimal retention for the moderately polar this compound molecule, allowing it to be well-separated from more polar or less polar impurities. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[4]
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard choice for RP-HPLC due to its low UV cutoff and miscibility.[2] The inclusion of a small percentage (typically 0.1%) of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is critical.[1] It serves two purposes: protonating the primary amine group on the analyte to prevent peak tailing caused by interaction with residual silanols on the silica support, and maintaining a consistent pH for reproducible retention times.
-
Detector: A UV detector is employed due to the presence of a chromophore (the substituted benzene ring) in the analyte. Based on structurally similar aminophenols, a detection wavelength between 270-280 nm is appropriate for sensitive detection.[5][6] For instance, 4-aminophenol has a UV absorption maximum at 272 nm.[7]
Experimental Protocol: Isocratic HPLC Purity Assay
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 40:60 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution and record the chromatogram for approximately 15 minutes.
-
Calculate the purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Workflow for Isocratic HPLC Purity Analysis
Caption: Workflow for the isocratic HPLC purity determination of this compound.
Comparative Guide: Alternative and Orthogonal Methods
While the isocratic method is excellent for routine purity checks, it may not be sufficient for resolving all critical impurities, especially those that are structurally similar and co-elute with the main peak. In such cases, alternative or complementary methods are necessary.
Method 2: Gradient Reversed-Phase HPLC for Impurity Profiling
A gradient elution method, where the mobile phase composition is changed over time, is superior for separating a wider range of impurities with different polarities. By gradually increasing the percentage of the organic solvent (acetonitrile), late-eluting, more hydrophobic impurities can be effectively washed from the column, providing a more comprehensive impurity profile.
-
Advantage: Greatly enhanced resolution for complex mixtures and the ability to separate impurities with a wide range of polarities.
-
Disadvantage: Longer run and re-equilibration times compared to isocratic methods; more complex method development.
Method 3: HPLC with Mass Spectrometry (LC-MS) Detection
For definitive identification of unknown impurities, coupling HPLC with a mass spectrometer is the ultimate tool. While UV detection confirms the presence and quantity of an analyte, MS provides mass-to-charge ratio (m/z) data, which can elucidate the molecular weight and elemental composition of an impurity.
-
Advantage: Provides molecular weight information, enabling positive identification of impurities and degradants. Invaluable for process development and troubleshooting.
-
Disadvantage: Requires more expensive and complex instrumentation; mobile phase additives must be volatile (e.g., TFA, formic acid), which can sometimes compromise chromatographic peak shape compared to non-volatile buffers like phosphate.
Data Presentation: Method Performance Comparison
The following table summarizes the expected performance characteristics of the discussed methods for the analysis of this compound.
| Parameter | Method 1: Isocratic HPLC-UV | Method 2: Gradient HPLC-UV | Method 3: HPLC-MS |
| Primary Use Case | Routine Purity Assay, QC | Impurity Profiling, Stability | Impurity Identification |
| Resolution (Rs) | Good for known, well-separated impurities | Excellent for complex mixtures | Excellent (chromatographically) |
| Sensitivity | High (ng level) | High (ng level) | Very High (pg level) |
| Analysis Time | ~15 minutes | ~30-45 minutes | ~30-45 minutes |
| Key Output | Quantitative Purity (%) | Quantitative Impurity Profile | Structural Information (Mass) |
| Complexity | Low | Medium | High |
Trustworthiness: A Foundation in Method Validation
Every protocol described must be a self-validating system to be considered trustworthy. The described HPLC methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] This ensures the method is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is often demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Logical Framework for Method Selection
The choice of analytical method is driven by the specific objective at hand. The following diagram outlines a logical decision-making process.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auroraprosci.com [auroraprosci.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. 4-Aminophenol | SIELC Technologies [sielc.com]
- 6. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
mass spectrometry fragmentation pattern of 2-Amino-3-bromo-4-fluorophenol
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-3-bromo-4-fluorophenol
Introduction: Deciphering the Molecular Blueprint
This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. For researchers in drug development and chemical synthesis, the unambiguous identification and structural confirmation of such molecules are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for this purpose. The fragmentation pattern generated in the mass spectrometer serves as a molecular fingerprint, providing critical insights into the compound's structure.
Due to the limited availability of direct experimental mass spectra for this compound in public databases, this guide presents a predictive analysis of its fragmentation behavior. By systematically comparing it with the known fragmentation of simpler, structurally related compounds, we can deduce the most probable fragmentation pathways. This approach is grounded in the fundamental principles of mass spectrometry and the well-documented influence of various functional groups on the fragmentation of aromatic systems.[1] This guide offers a robust framework for scientists to interpret mass spectra of novel multi-substituted aromatic compounds.
Core Principles: The Interplay of Substituents in EI-MS
Electron Ionization (EI) is a high-energy ("hard") ionization technique that imparts significant internal energy onto the analyte molecule, causing it to form an unstable molecular radical cation (M•+) that readily undergoes fragmentation.[2] The fragmentation pathways of this compound are dictated by the interplay of its distinct structural features:
-
Aromatic Ring: The stable benzene core results in a prominent molecular ion peak.[3][4]
-
Hydroxyl Group (-OH): Directs fragmentation through the characteristic loss of a neutral carbon monoxide (CO) molecule, a common pathway for phenols.[5]
-
Amino Group (-NH₂): Can lead to the loss of hydrogen cyanide (HCN), typical for aniline-type structures.[1]
-
Bromine (-Br): The C-Br bond is relatively weak, making the loss of a bromine radical (•Br) a highly favored fragmentation pathway. Critically, bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in an approximate 1:1 ratio, resulting in a characteristic pair of peaks (M•+ and M+2•+) for any bromine-containing fragment, which is a powerful diagnostic tool.[2][6]
-
Fluorine (-F): The C-F bond is strong. Fragmentation may occur via the loss of a neutral hydrogen fluoride (HF) molecule through rearrangement, or less commonly, the loss of a fluorine radical (•F).[1]
The relative positions of these substituents also influence ion stability and fragmentation probabilities through inductive and resonance effects.[7]
A Comparative Analysis of Fragmentation Patterns
To predict the fragmentation of this compound, we will first examine the established fragmentation patterns of simpler molecules that represent its core components. This comparative approach allows us to isolate the influence of each functional group.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses | Rationale for Fragmentation |
| Phenol | 94 | 66 ([M-CO]•+), 65 ([M-CHO]•) | The loss of CO is characteristic of the phenolic structure, leading to a stable cyclopentadienyl cation after losing a hydrogen atom.[5] |
| 4-Aminophenol | 109 | 81 ([M-CO]•+), 80 ([M-CHO]•) | Similar to phenol, it loses CO. The presence of the amino group provides an alternative pathway involving the loss of HCN.[1][8] |
| 2-Bromophenol | 172/174 | 93 ([M-Br]⁺), 65 ([M-Br-CO]⁺) | The primary fragmentation is the loss of the bromine radical due to the C-Br bond's lability. The resulting ion then fragments like phenol by losing CO.[2] |
| 4-Fluorophenol | 112 | 84 ([M-CO]•+), 83 ([M-CHO]•) | Fragmentation is dominated by the loss of CO, similar to phenol. The C-F bond is strong, making the loss of •F less favorable than the loss of CO.[1] |
This comparative data establishes that the most labile bonds (like C-Br) and the formation of stable neutral molecules (like CO) are the primary drivers of fragmentation.
Predicted Fragmentation of this compound
Based on the principles above, we can now construct the expected fragmentation pathway for this compound (Molecular Formula: C₆H₅BrFNO). The molecular weight is 205.99 g/mol (using ⁷⁹Br) and 207.99 g/mol (using ⁸¹Br).
Key Predicted Fragmentation Steps:
-
Molecular Ion Formation: The initial event is the formation of the molecular ion radical cation at m/z 206/208 . Due to the stable aromatic ring, this peak is expected to be clearly visible.
-
Loss of Bromine Radical (•Br): This is predicted to be a dominant fragmentation pathway, leading to a highly abundant fragment ion at m/z 127 . This even-electron ion ([C₆H₅FNO]⁺) would be significantly stabilized.
-
Loss of Carbon Monoxide (CO): Following the loss of •Br, the fragment at m/z 127 can lose CO, a characteristic fragmentation of the phenol moiety, to produce an ion at m/z 99 .
-
Loss of Hydrogen Cyanide (HCN): The aminophenol structure allows for the elimination of HCN. This could occur from the molecular ion or from other fragments. For instance, the [M-Br]⁺ fragment at m/z 127 could lose HCN to yield a fragment at m/z 100 .
The following diagram illustrates these primary predicted fragmentation pathways.
Caption: Predicted primary fragmentation pathways for this compound.
Summary of Predicted Quantitative Data
The following table summarizes the key ions expected in the electron ionization mass spectrum of this compound.
| m/z (Predicted) | Ion Formula | Neutral Loss | Predicted Relative Abundance |
| 206/208 | [C₆H₅BrFNO]•+ | - | Moderate |
| 127 | [C₆H₅FNO]⁺ | •Br | High |
| 100 | [C₅H₄FO]⁺ | •Br, HCN | Moderate |
| 99 | [C₅H₅FN]⁺ | •Br, CO | Moderate to High |
| 72 | [C₄H₄F]⁺ | •Br, CO, HCN | Low |
Standardized Experimental Protocol for GC-MS Analysis
This protocol provides a self-validating system for the analysis of this compound, ensuring reliable and reproducible results. The derivatization step is crucial for improving the chromatographic properties of the phenolic hydroxyl group.
Sample Preparation (Derivatization with BSTFA)
-
Objective: To increase the volatility and thermal stability of the analyte by converting the polar -OH and -NH₂ groups to their trimethylsilyl (TMS) derivatives.[1] This improves peak shape and reduces tailing in the gas chromatograph.
-
Procedure:
-
Accurately weigh 1-2 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[1] The TMCS acts as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection. The derivatization is confirmed by the mass shift of the molecular ion in the resulting spectrum.
-
GC-MS Instrumentation and Conditions
-
Rationale: The selected conditions provide good separation of the analyte from potential impurities while ensuring efficient transfer to the mass spectrometer.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
-
Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]
-
Inlet Temperature: 270°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Scan Range: m/z 40-500.
-
Caption: Standard experimental workflow for the GC-MS analysis of this compound.
Conclusion
While a definitive mass spectrum for this compound requires experimental validation, this guide provides a scientifically rigorous prediction of its fragmentation pattern under electron ionization. The analysis indicates that the primary fragmentation pathways will be initiated by the loss of a bromine radical, followed by subsequent losses of carbon monoxide and hydrogen cyanide. The presence of the characteristic M/M+2 isotope pattern for bromine will be a key diagnostic feature for identifying any bromine-containing fragments. The detailed experimental protocol provided offers a reliable method for researchers to generate high-quality, reproducible data for this and structurally similar compounds, facilitating their accurate identification and characterization in complex research and development settings.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols. BenchChem.
-
NIST. (2014). 4-Aminophenol, TMS derivative. NIST Mass Spectrometry Data Center Collection. Available at: [Link]
- Smith, R. M. CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]
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Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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A Comparative Guide to the Reactivity of 2-Amino-3-bromo-4-fluorophenol and 2-amino-5-bromobenzotrifluoride
Introduction
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that dictates the feasibility, efficiency, and outcome of a synthetic campaign. Halogenated anilines and phenols are cornerstone intermediates, offering multiple reaction handles for molecular elaboration. This guide provides an in-depth comparison of two such building blocks: 2-Amino-3-bromo-4-fluorophenol and 2-amino-5-bromobenzotrifluoride .
While both molecules feature an aminobromophenyl core, the additional substituents—a hydroxyl and fluorine on the phenol versus a trifluoromethyl group on the aniline—impart profoundly different electronic properties. These differences govern their reactivity in key synthetic transformations. This guide will dissect these electronic influences, predict their behavior in common reactions, and provide validated experimental protocols for their application, empowering researchers to make informed decisions in their synthetic design.
Part 1: Structural and Electronic Analysis
The reactivity of an aromatic ring is fundamentally controlled by the interplay of inductive and resonance effects of its substituents.[1] An understanding of these effects is paramount to predicting reaction outcomes.
-
This compound: This molecule contains a powerful resonance electron-donating group (EDG), the hydroxyl (-OH), and a moderately activating amino group (-NH2).[2][3] Both donate electron density into the π-system, significantly activating the ring towards electrophilic attack. Conversely, the halogens (-Br, -F) and the oxygen of the hydroxyl group exert an electron-withdrawing inductive effect due to their high electronegativity. However, for -OH, -NH2, and -F, the resonance-donating effect is generally dominant in directing electrophilic aromatic substitution.[1]
-
2-amino-5-bromobenzotrifluoride: This compound is characterized by the presence of a trifluoromethyl (-CF3) group, which is one of the most powerful electron-withdrawing groups (EWGs).[4] Its effect is primarily inductive, stemming from the high electronegativity of the three fluorine atoms. This strongly deactivates the ring, making it less nucleophilic. The amino group (-NH2) still acts as an activator through resonance, but its influence is significantly tempered by the potent -CF3 group.[5]
Logical Relationship: Substituent Effects on Aromatic Rings
The following diagram illustrates the primary electronic effects exerted by the key functional groups on each molecule.
Caption: Electronic influence of substituents on the aromatic core.
Part 2: Comparative Reactivity in Key Transformations
The electronic differences outlined above have direct and predictable consequences on how these molecules behave in common synthetic reactions.
Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring.[6] The reaction rate is enhanced by electron-donating groups and diminished by electron-withdrawing groups.[7]
-
This compound: This substrate is highly activated towards EAS. The potent -OH and -NH2 groups create high electron density on the ring, making it a strong nucleophile.[2][8] Substitution is directed to the ortho and para positions relative to the strongest activating groups. Given the existing substitution pattern, the C5 position is the most likely site for electrophilic attack, being ortho to the -OH group and meta to the -NH2 group.
-
2-amino-5-bromobenzotrifluoride: This substrate is strongly deactivated . The -CF3 group withdraws significant electron density, making the ring a poor nucleophile.[4] While the -NH2 group is an ortho, para-director, the overall ring deactivation means that forcing conditions (e.g., stronger acids, higher temperatures) would be required for EAS to proceed. The most likely positions for substitution would be C4 or C6, which are ortho and para to the activating amino group.
Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the attack of a nucleophile on an aromatic ring, replacing a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.[9][10]
-
This compound: This molecule is unlikely to undergo SNAr under standard conditions. The ring is electron-rich due to the -OH and -NH2 groups, which would destabilize the anionic intermediate.[11][12] Neither the bromine nor the fluorine atom has a strong EWG in an ortho or para position to facilitate the reaction.
-
2-amino-5-bromobenzotrifluoride: This molecule is a plausible candidate for SNAr . The strongly electron-withdrawing -CF3 group is ortho to the bromine atom. This positioning is ideal for stabilizing the Meisenheimer complex formed upon nucleophilic attack at C5, making the displacement of the bromide ion feasible.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are indispensable in modern synthesis and rely on the reactivity of the C-Halogen bond.[13][14] The general reactivity trend for the oxidative addition step is C-I > C-Br > C-Cl.[15][16]
-
This compound: The C-Br bond at the C3 position is available for cross-coupling. The electron-rich nature of the ring can facilitate the oxidative addition step of the palladium catalyst. The free hydroxyl and amino groups can, however, sometimes interfere with the catalyst or require protection, depending on the specific reaction conditions (e.g., base used).[13]
-
2-amino-5-bromobenzotrifluoride: The C-Br bond at C5 is an excellent handle for cross-coupling reactions.[4][17] The electron-deficient nature of the ring does not typically inhibit standard cross-coupling cycles and can sometimes be beneficial. The amino group may require specific ligand choices to avoid catalyst inhibition, but numerous protocols exist for the coupling of bromoanilines.[18][19]
Part 3: Experimental Data and Protocols
To provide a practical context, we present a comparative analysis of a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2-amino-5-bromobenzotrifluoride | Rationale & Causality |
| Predicted Reactivity | Good to Excellent | Excellent | Both substrates possess a C-Br bond, which is a standard and reliable partner in Suzuki couplings.[15] The electronic differences are not expected to create a prohibitive barrier for either. |
| Optimal Catalyst System | Pd(OAc)₂, SPhos/XPhos ligand | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | For the electron-rich phenol, bulky, electron-rich phosphine ligands like SPhos can promote efficient oxidative addition and reductive elimination. For the aniline, standard and robust catalysts like Pd(dppf)Cl₂ are well-precedented and effective. |
| Choice of Base | K₂CO₃ or K₃PO₄ (mild inorganic) | K₂CO₃ or Cs₂CO₃ (mild inorganic) | Mild inorganic bases are preferred to avoid deprotonation and potential side reactions of the phenolic -OH group. For the aniline, these bases are standard and effective.[20] |
| Potential Challenges | Catalyst inhibition by the phenol or amine; potential for O-arylation side reactions. | None anticipated under standard conditions. | The acidic proton of the phenol can interact with basic components. The nucleophilicity of the amine can lead to catalyst inhibition, though this is well-managed with modern ligands.[13][18] |
| Predicted Yield | Moderate to High (70-90%) | High (80-95%) | Both are expected to perform well. The aniline may give slightly higher and more consistent yields due to fewer potential side reactions. |
Experimental Workflow: Suzuki-Miyaura Coupling
The diagram below outlines the standardized workflow for performing a comparative Suzuki-Miyaura coupling experiment.
Caption: Standardized workflow for comparative Suzuki coupling.
Protocol 2: Suzuki-Miyaura Coupling of 2-amino-5-bromobenzotrifluoride
This protocol is based on established methods for coupling unprotected bromoanilines.[13][21]
Materials:
-
2-amino-5-bromobenzotrifluoride (240 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (14.6 mg, 0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL, anhydrous, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To a 25 mL oven-dried Schlenk flask, add 2-amino-5-bromobenzotrifluoride, phenylboronic acid, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Under a positive pressure of argon, add the degassed 1,4-dioxane followed by the degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8 hours.
-
Causality Check: The choice of a robust, air-stable precatalyst like Pd(dppf)Cl₂ simplifies setup, while degassing the solvents is crucial to prevent catalyst decomposition and ensure reproducible results.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion
The reactivity profiles of this compound and 2-amino-5-bromobenzotrifluoride are distinct and complementary, driven by the opposing electronic nature of their key substituents.
-
This compound is an electron-rich system, primed for electrophilic aromatic substitution and palladium-catalyzed cross-coupling. Its utility in SNAr is negligible. The presence of acidic -OH and basic -NH2 groups requires careful consideration of reaction conditions to avoid side reactions or catalyst inhibition.
-
2-amino-5-bromobenzotrifluoride is an electron-deficient system. This makes it a poor substrate for EAS but a good candidate for nucleophilic aromatic substitution at the bromine-bearing carbon. It is an exceptionally reliable and versatile substrate for palladium-catalyzed cross-coupling reactions , with fewer potential side reactions compared to its phenolic counterpart.[4][5]
Ultimately, the choice between these two reagents is dictated by the desired transformation. For building molecular complexity through electrophilic attack, the phenol is the superior choice. For transformations relying on nucleophilic attack or robust, high-yielding cross-coupling, the benzotrifluoride derivative offers a more reliable and straightforward path.
References
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La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Deep Dive into 2-Amino-5-bromobenzotrifluoride: Synthesis and Pharmaceutical Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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ChemicalBook. (n.d.). 2-Amino-5-bromobenzotrifluoride CAS#: 445-02-3. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]
-
ResearchGate. (2024, July 23). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Request PDF. Retrieved from [Link]
-
Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. Retrieved from [Link]
-
YouTube. (2011, September 5). Substituent Effects in Aromatic Substitution I. Retrieved from [Link]
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ACS Publications. (2024, July 23). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Accounts of Chemical Research. Retrieved from [Link]
-
Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
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OpenStax adaptation. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
IntechOpen. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]
-
YouTube. (2020, September 24). Electrophilic substitution reactions of aniline. (Halogenation). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
LookChem. (n.d.). 2-Amino-5-bromobenzotrifluoride CAS: 445-02-3. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-3-chloro-5-fluorophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-fluorophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-fluorophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
-
ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]
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A Comparative Guide to the Suzuki Coupling of 2-Amino-3-bromo-4-fluorophenol and 2-Amino-3-chloro-4-fluorophenol
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, pivotal in the synthesis of complex molecules like biaryl compounds.[1][2] The choice of substrates, particularly the aryl halide, is a critical determinant of reaction efficiency and success. This guide provides an in-depth comparison of the expected reactivity between two structurally similar substrates: 2-amino-3-bromo-4-fluorophenol and its chlorinated analog, 2-amino-3-chloro-4-fluorophenol. While direct comparative experimental data for these specific molecules is scarce, this analysis synthesizes fundamental principles of organic chemistry with data from analogous systems to provide a robust predictive framework.
Core Reactivity Principles: Aryl Bromides vs. Aryl Chlorides
The fundamental difference in reactivity between aryl bromides and aryl chlorides in Suzuki couplings stems from the strength of the carbon-halogen (C-X) bond.[3] The rate-determining step in the catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][4][5][6]
-
This compound : The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than a Carbon-Chlorine (C-Cl) bond. This facilitates a faster rate of oxidative addition to the palladium center, making the bromo-compound the more reactive substrate.[3][4][7]
-
2-Amino-3-chloro-4-fluorophenol : The C-Cl bond is significantly stronger and less prone to cleavage.[1][5] Consequently, aryl chlorides are generally less reactive and require more specialized and highly active catalyst systems to achieve efficient coupling.[5][8][9][10][11][12][13][14]
The general reactivity trend for aryl halides in Suzuki couplings is well-established: I > Br > OTf >> Cl.[1][5]
Influence of Substituents
The substituents on the aromatic ring—amino (-NH2), hydroxyl (-OH), and fluoro (-F)—also play a crucial role in modulating the reactivity of the C-X bond. In these specific substrates:
-
Electronic Effects : The amino and hydroxyl groups are strong electron-donating groups, which increase the electron density on the aromatic ring. This generally makes oxidative addition more difficult. However, their presence is a constant in both molecules and thus does not differentiate their reactivity.
-
Steric Hindrance : The ortho-amino group introduces steric bulk adjacent to the halogen, which can influence the approach of the palladium catalyst.
-
Directing Effects : The ortho-amino group can potentially coordinate with the palladium catalyst, a phenomenon known as a directing effect, which can facilitate the oxidative addition step.[15]
Catalyst System Selection: A Tale of Two Halides
The disparity in reactivity dictates the choice of the palladium catalyst and associated ligands.
-
For this compound : Standard, versatile palladium catalysts are typically sufficient. Systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand like triphenylphosphine (PPh₃) are expected to be effective.
-
For 2-Amino-3-chloro-4-fluorophenol : Activating the more robust C-Cl bond necessitates the use of advanced catalyst systems. These systems feature bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs).[16][17][18][19] These ligands promote the oxidative addition of the less reactive aryl chloride.[20][21]
Data Presentation: Predicted Reaction Parameters
The following table summarizes the expected differences in reaction conditions and outcomes for the Suzuki coupling of the two substrates based on established principles for analogous systems.
| Parameter | This compound | 2-Amino-3-chloro-4-fluorophenol | Rationale |
| Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Pd₂(dba)₃/Buchwald Ligand (e.g., XPhos) | Weaker C-Br bond requires less active catalyst. Stronger C-Cl bond requires highly active, bulky, electron-rich ligands.[16][17] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | Higher catalyst loading may be needed to overcome the higher activation barrier of the C-Cl bond. |
| Reaction Temperature | 80-100 °C | 100-120 °C | Higher temperatures are generally required to facilitate the oxidative addition of less reactive aryl chlorides.[11] |
| Reaction Time | 2-8 hours | 12-24 hours | Slower oxidative addition for the aryl chloride leads to longer reaction times. |
| Expected Yield | Good to Excellent | Moderate to Good | The higher reactivity of the aryl bromide generally translates to higher yields under optimized conditions. |
| Choice of Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases like K₃PO₄ are often employed with less reactive aryl chlorides to facilitate the transmetalation step. |
Experimental Protocols
The following are detailed, generalized protocols that serve as a starting point for the Suzuki coupling of these substrates. Note: These protocols should be optimized for specific coupling partners.
Protocol A: For this compound (Higher Reactivity)
This protocol employs a standard palladium catalyst system suitable for the more reactive aryl bromide.
Workflow Diagram
Caption: Experimental workflow for Suzuki coupling of the bromo-substrate.
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition : Add Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent catalyst oxidation.[22]
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.
-
Reaction : Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol B: For 2-Amino-3-chloro-4-fluorophenol (Lower Reactivity)
This protocol utilizes an advanced catalyst system designed to activate the more challenging C-Cl bond.
Catalyst Selection Logic
Caption: Decision logic for catalyst selection based on the aryl halide.
Step-by-Step Methodology:
-
Reaction Setup : In a glovebox or under a stream of argon, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand such as XPhos (4 mol%) to a dry Schlenk flask with a magnetic stir bar.
-
Substrate Addition : Remove the flask from the glovebox and add 2-amino-3-chloro-4-fluorophenol (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition : Add a degassed anhydrous solvent, such as toluene or dioxane, via syringe.
-
Reaction : Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction, which may require 12-24 hours, by TLC or LC-MS.
-
Work-up : After cooling, quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Conclusion
References
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ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted... Available at: [Link]
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RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers. Available at: [Link]
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Merck Millipore. Buchwald Phosphine Ligands. Available at: [Link]
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RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2020. DOI: 10.1039/D0QI01133A. Available at: [Link]
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Organic Chemistry Portal. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Available at: [Link]
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Radboud Repository. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Available at: [Link]
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ResearchGate. (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Available at: [Link]
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Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Available at: [Link]
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MDPI. Extremely Efficient Catalysis of Carbon-Carbon Bond Formation Using "Click" Dendrimer-Stabilized Palladium Nanoparticles. Available at: [Link]
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Organic Chemistry Portal. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Available at: [Link]
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Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
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RSC Publishing. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications. Available at: [Link]
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PubMed. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Available at: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). Available at: [Link]
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RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
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ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Amino-3-bromo-4-fluorophenol Derivatives Versus the Parent Compound
A Senior Application Scientist's Perspective on Structure-Activity Relationships and Therapeutic Potential
In the landscape of medicinal chemistry, the strategic modification of a parent compound is a cornerstone of drug discovery. The introduction of various functional groups can profoundly alter the biological activity of a molecule, transforming a simple scaffold into a potent therapeutic agent. This guide delves into the anticipated biological activities of derivatives of 2-Amino-3-bromo-4-fluorophenol, a halogenated aminophenol, by drawing objective comparisons with the parent compound and other structurally related molecules. While specific experimental data for this compound and its derivatives is emerging, a wealth of information from analogous compounds provides a strong foundation for predicting their therapeutic potential, particularly in the realms of anticancer and antimicrobial applications.[1][2]
This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to guide future research and development efforts.
The Rationale for Derivatization: Enhancing Biological Efficacy
The parent compound, this compound, possesses a unique combination of functional groups—an amine, a hydroxyl group, and two different halogens on a phenol ring—that make it an attractive starting point for chemical modification. Derivatization of the amino and phenolic hydroxyl groups can lead to a diverse library of compounds, including Schiff bases, amides, and esters, each with potentially distinct biological profiles. The halogen atoms, bromine and fluorine, are known to influence lipophilicity, electronic properties, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic behavior.[3]
The central hypothesis is that by modifying the this compound scaffold, it is possible to enhance its interaction with biological targets, leading to improved potency and selectivity. This guide will explore the expected outcomes of such modifications based on established structure-activity relationships (SAR) for similar halogenated phenolic compounds.[4][5]
Comparative Analysis of Anticipated Biological Activities
Based on extensive research into structurally similar bromophenol and halogenated aminophenol derivatives, several key biological activities are of primary interest for derivatives of this compound.[1][6][7] These include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity: A Promising Frontier
Derivatives of halogenated phenols, particularly Schiff bases, have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanism often involves the induction of apoptosis (programmed cell death) through the activation of caspases and the generation of reactive oxygen species (ROS).[1]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Structurally Related Bromophenol and Aminophenol Derivatives
| Compound Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | Reference Compound(s) |
| Bromophenol Schiff Bases (General) | 1.47 - 4.12 | 5.95 - 45.39 | 9.07 - 73.69 | 12.83 | Cisplatin, 5-Fluorouracil[1] |
| Aminophenol Analogues | - | Suppressed Growth | No Marked Effect | - | Fenretinide[8] |
| 2-Amino-4H-chromenes | - | - | - | Active (in vivo) | Cisplatin[9] |
| 1,3,4-Oxadiazole Analogues of 2-amino-4-chlorophenol | - | 25.64% Inhibition | - | 12.31% Inhibition | -[2] |
Note: The data presented is for structurally similar compounds and serves as a predictive baseline for the potential activity of this compound derivatives.
The derivatization of the amino group of this compound into Schiff bases or other heterocyclic systems like oxadiazoles is a promising strategy to enhance anticancer potency.[1][2] The rationale behind this is the introduction of a more complex and rigid structure that can facilitate stronger binding to biological targets.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Halogenated phenolic compounds have been explored for their antibacterial and antifungal properties.[1][7] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Structurally Related Halogenated Compounds
| Compound Class | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Reference Compound(s) |
| Bromophenol Derivatives | 12 - 24 | 780 | - | -[7] |
| 2-Amino-thiazole Derivatives | Moderate Activity | Slight Activity | Moderate Activity | -[10][11] |
| Protected Amino Acids | Effective | Effective | - | Chloramphenicol[12] |
Note: The data presented is for structurally similar compounds and is intended to guide the design of this compound derivatives with potential antimicrobial activity.
Derivatization can modulate the lipophilicity of the parent compound, which is a critical factor for penetrating the microbial cell wall. The introduction of moieties like thiazole is a known strategy for enhancing antimicrobial efficacy.[10][11]
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated phenols is highly dependent on the nature, number, and position of the halogen substituents on the phenyl ring.[5]
-
Halogen Type: The order of activity is often Cl > Br > F, suggesting that the electronegativity and size of the halogen play a crucial role in target interaction.[5]
-
Substitution Pattern: The relative positions of the hydroxyl, amino, and halogen groups can significantly impact activity. For instance, studies on halogenated phenylethanolamines have shown that 2,5-dihalogenated derivatives are more potent β-receptor blockers than 2,4- or 3,4-dihalogenated compounds.[4]
-
Nature of the Derivative: The type of chemical modification (e.g., Schiff base, oxadiazole, amide) introduces different steric and electronic properties, leading to varied biological activities. For example, the length of an alkyl chain attached to an aminophenol can influence its anticancer activity.[8]
The combination of bromine and fluorine in this compound offers a unique electronic profile that can be exploited in the design of novel derivatives with potentially superior activity.
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities of novel this compound derivatives, standardized and robust experimental protocols are essential.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and its derivatives) and incubated for a specified period (typically 24-72 hours).[1]
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan salt.[1]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the compound concentration.[1]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Methodology:
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[1]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.[1]
-
Incubation: The plate is incubated under conditions appropriate for the growth of the microorganism (e.g., specific temperature and time).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1]
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound derivatives are yet to be elucidated, insights can be drawn from related compounds. For instance, the anticancer effects of some Schiff bases are thought to be mediated through the induction of apoptosis.[1] This can involve the activation of caspase enzymes and the production of reactive oxygen species (ROS), which cause cellular damage to cancer cells.[1] Other halogenated phenols have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[5][13]
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound and its derivatives is not yet widely available, a comparative analysis of structurally similar compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The strategic derivatization of the parent compound, guided by established structure-activity relationships, holds significant promise for the development of novel therapeutic candidates.
Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation using the standardized protocols outlined in this guide. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for optimizing the therapeutic potential of this promising class of compounds. The insights provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
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[Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine] - PubMed. [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC - NIH. [Link]
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Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Substituted Aminophenols
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted aminophenol derivatives across key biological activities, including antioxidant, anticancer, and antimicrobial effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to facilitate the rational design of novel therapeutic agents based on the versatile aminophenol scaffold.
The Aminophenol Scaffold: A Privileged Structure in Medicinal Chemistry
Aminophenols, characterized by the presence of both hydroxyl (-OH) and amino (-NH2) groups on a benzene ring, represent a cornerstone in medicinal chemistry. The interplay between these two functional groups, their relative positions (ortho, meta, para), and the nature of further substitutions on the aromatic ring profoundly influence the molecule's physicochemical properties and biological activity. This guide will dissect these relationships, offering a comparative analysis of various substituted aminophenols.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of aminophenol derivatives is a key area of investigation, primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1] This radical scavenging activity is crucial in mitigating oxidative stress, a pathological process implicated in numerous diseases.[2]
Core Principles of Antioxidant SAR
The position of the hydroxyl and amino groups is a critical determinant of antioxidant efficacy. It is well-established that ortho (2-aminophenol) and para (4-aminophenol) isomers exhibit significantly more potent radical scavenging activity than the meta (3-aminophenol) isomer.[1][3] This is largely due to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species upon hydrogen donation.[1]
Substituents on the aromatic ring further modulate this activity. Electron-donating groups (EDGs) generally enhance antioxidant capacity by increasing the electron density on the aromatic ring, facilitating hydrogen or electron donation. Conversely, electron-withdrawing groups (EWGs) tend to decrease activity.
Comparative Antioxidant Data
The antioxidant activity of aminophenol derivatives is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1] The potency is typically expressed as the half-maximal inhibitory concentration (IC50) or scavenging capacity (SC50), where a lower value indicates higher antioxidant activity.
| Compound/Derivative | Assay | IC50/SC50 (µg/mL) | Reference Compound | IC50/SC50 (µg/mL) | Source |
| o-Aminophenol derivative 6a | SC50 | 18.95 - 34.26 | Ascorbic Acid | 12.60 | [4] |
| o-Aminophenol derivative 6b | SC50 | 18.95 - 34.26 | Ascorbic Acid | 12.60 | [4] |
| o-Aminophenol derivative 6c | SC50 | 18.95 - 34.26 | Ascorbic Acid | 12.60 | [4] |
| o-Aminophenol derivative 6e | SC50 | 18.95 - 34.26 | Ascorbic Acid | 12.60 | [4] |
| o-Aminophenol derivative 6f | SC50 | 18.95 - 34.26 | Ascorbic Acid | 12.60 | [4] |
| o-Aminophenol derivative 6h | SC50 | 18.95 - 34.26 | Ascorbic Acid | 12.60 | [4] |
| o-Aminophenol derivative 6i | SC50 | 18.95 - 34.26 | Ascorbic Acid | 12.60 | [4] |
| o-Aminophenol derivative 12b | SC50 | 18.95 - 34.26 | Ascorbic Acid | 12.60 | [4] |
| o-Aminophenol derivative 6d | EC50 | 4.00 - 11.25 | Quercetin | 9.8 | [4] |
| o-Aminophenol derivative 6g | EC50 | 4.00 - 11.25 | Quercetin | 9.8 | [4] |
| o-Aminophenol derivative 12a | EC50 | 4.00 - 11.25 | Quercetin | 9.8 | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard procedure for evaluating the antioxidant activity of aminophenol derivatives using the DPPH assay.[2]
Materials and Reagents:
-
N-Formyl-2-aminophenol (or other aminophenol derivatives)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol.[2]
-
Preparation of Test Compound Solutions: Prepare a stock solution of the aminophenol derivative in methanol (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations.[2]
-
Preparation of Positive Control: Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in methanol.[2]
-
Assay:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound solutions to different wells.
-
Add 100 µL of the positive control solutions to separate wells.
-
Add 100 µL of methanol to a well to serve as a blank.
-
Add 100 µL of the DPPH working solution to all wells except the blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[2]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[1]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]
Caption: Workflow for the DPPH radical scavenging assay.
Comparative Analysis of Anticancer Activity
Substituted aminophenols have emerged as a promising class of compounds with significant anticancer potential.[4][5][6][7] Their mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.[8]
Key SAR Insights for Anticancer Activity
The seminal work on fenretinide [N-(4-hydroxyphenyl)retinamide], an aminophenol derivative, highlighted the importance of the side chain attached to the aminophenol moiety for its anticancer activity.[8] Subsequent studies have shown that modifications to this side chain can significantly impact potency.
For instance, in a series of p-alkylaminophenols, the length of the alkyl chain was found to be directly correlated with anticancer activity against various cancer cell lines, including breast (MCF-7), prostate (DU-145), and leukemia (HL60) cells.[8] Specifically, p-dodecylaminophenol demonstrated potent anticancer activity, superior to that of fenretinide.[8][9] In contrast, amide derivatives such as N-(4-hydroxyphenyl)dodecanamide were found to be significantly less active.[8]
Comparative Anticancer Data
The anticancer activity of aminophenol derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Source |
| o-Aminophenol derivative 6b | KB | 32 - 74.94 | [4] |
| o-Aminophenol derivative 6c | KB | 32 - 74.94 | [4] |
| o-Aminophenol derivative 6f | KB | 32 - 74.94 | [4] |
| o-Aminophenol derivative 6i | KB | 32 - 74.94 | [4] |
| o-Aminophenol derivative 12b | KB | 32 - 74.94 | [4] |
| o-Aminophenol derivative 6i | HepG2 | 29.46 | [4] |
| o-Aminophenol derivative 6i | A549 | 71.29 | [4] |
| o-Aminophenol derivative 6i | MCF7 | 80.02 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[10]
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, DU-145)
-
Complete culture medium
-
Aminophenol derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the aminophenol derivatives and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[10]
Caption: General workflow for the MTT cytotoxicity assay.
Comparative Analysis of Antimicrobial Activity
Aminophenol derivatives have also demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6][7][11][12]
SAR of Antimicrobial Aminophenols
The antimicrobial activity of aminophenol derivatives is highly dependent on the nature and position of substituents on the aromatic ring. For instance, the formation of Schiff bases through the condensation of aminophenols with various aldehydes has been a successful strategy to enhance antimicrobial potency.[13]
Studies have shown that the presence of electron-withdrawing groups, such as nitro groups, can influence the antibacterial activity.[13] The solvent used for testing can also impact the observed activity, with some compounds showing greater potency in DMF compared to other solvents.[14]
Comparative Antimicrobial Data
The antimicrobial efficacy of aminophenol derivatives is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Source |
| o-Nitrophenol derivatives | Bacteria and Fungi | 100 - 200 | [4] |
| Compound 5g (o-nitrophenol derivative) | Various bacteria and fungi | 100 - 200 | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[15]
Materials and Reagents:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Aminophenol derivatives
-
96-well microplates
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Prepare Serial Dilutions: Prepare serial two-fold dilutions of the aminophenol derivative in the broth medium in a 96-well microplate.
-
Inoculate: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The structure-activity relationship studies of substituted aminophenols reveal a versatile scaffold with significant potential for the development of novel antioxidant, anticancer, and antimicrobial agents. The key takeaways from this comparative guide are:
-
The relative positioning of the hydroxyl and amino groups is paramount for antioxidant activity, with ortho and para isomers being superior.
-
The nature of substituents on the aromatic ring and attached side chains profoundly influences the biological activity, offering a rich landscape for chemical modification and optimization.
-
Standardized in vitro assays provide a robust framework for comparing the efficacy of different aminophenol derivatives and elucidating SAR trends.
Future research should focus on the synthesis of novel aminophenol derivatives with diverse substitution patterns and the exploration of their mechanisms of action at the molecular level. A deeper understanding of the SAR will undoubtedly pave the way for the rational design of next-generation therapeutics based on this privileged chemical scaffold.
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Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
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Mohana, K., Mallesha, L., & Gurudatt, D. M. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives. Semantic Scholar. Retrieved from [Link]
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Takahashi, N., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 847-853. Retrieved from [Link]
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A Short Review on Biological Activities of Paracetamol Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Structure-activity study of paracetamol analogs: inhibition of replicative DNA synthesis in V79 Chinese hamster cells. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). Bioorganic & Medicinal Chemistry, 84, 117214. Retrieved from [Link]
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Rafique, B., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Retrieved from [Link]
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025, October 9). ResearchGate. Retrieved January 19, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. (2021, July 8). ResearchGate. Retrieved January 19, 2026, from [Link]
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SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. (2024, April 1). Retrieved January 19, 2026, from [Link]
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Paracetamol (acetaminophen) esters of some non-steroidal anti-inflammatory carboxylic acids as mutual prodrugs with improved therapeutic index. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]
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Structure of aminophenol derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Reaction between lawsone and aminophenol derivatives: Synthesis, characterization, molecular structures and antiproliferative activity. (2025, August 8). ResearchGate. Retrieved January 19, 2026, from [Link]
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Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. (2014, December 1). Retrieved January 19, 2026, from [Link]
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QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. (2023, April 26). MedCrave online. Retrieved January 19, 2026, from [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Kikkeri N. Mohana, et al: Synthesis and antimicrobial activity of 5-aminoquinopline and 3-amino phenol derivatives Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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The Antibacterial Activity, Acute Toxicity, and Antibacterial Mechanism of 2,6-Dimethyl-4-aminophenol Hydrochloride. (2025, November 1). ResearchGate. Retrieved January 19, 2026, from [Link]
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Substituent Effect on the Antimicrobial Activity of Schiff Bases Derived from 2-aminophenol and 2-aminothiophenol. (n.d.). Science Alert. Retrieved January 19, 2026, from [Link]
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p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. (2015, June 22). Asian Journal of Chemistry. Retrieved from [Link]
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Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (2022, February 14). Redox Report, 27(1), 35-41. Retrieved from [Link]
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In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023, March 15). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. (n.d.). Scirp.org. Retrieved January 19, 2026, from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2025, March 1). Bioorganic & Medicinal Chemistry Letters, 105, 130080. Retrieved from [Link]
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Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. (2026, January 16). Springer Medizin. Retrieved January 19, 2026, from [Link]
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Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 2-Amino-3-bromo-4-fluorophenol
This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from the precursor 2-Amino-3-bromo-4-fluorophenol. As a Senior Application Scientist, my objective is to present a scientifically rigorous, experience-driven approach to evaluating the therapeutic potential of these new chemical entities (NCEs). The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers and drug development professionals.
The strategic selection of this compound as a foundational scaffold is predicated on the therapeutic relevance of halogenated aminophenols, which are known to exhibit a wide range of biological activities. The presence of bromine and fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially enhancing their efficacy and metabolic stability. This guide will focus on a logical, tiered approach to screening, beginning with primary cytotoxicity assays and progressing to more specific evaluations of anticancer, anti-inflammatory, and antimicrobial potential.
Conceptual Framework for Derivatization and Screening
The synthetic strategy for generating a library of novel compounds from this compound should leverage the reactivity of its functional groups: the primary amine, the hydroxyl group, and the potential for further aromatic substitution. These modifications can yield a diverse set of derivatives, such as Schiff bases, amides, and esters, each with unique physicochemical properties. The initial in vitro screening funnel is designed to efficiently identify promising lead compounds for further development.
Caption: High-level workflow for the synthesis and in vitro screening of novel compounds.
Primary In Vitro Cytotoxicity Assessment: The MTT Assay
The initial and most critical step in evaluating any NCE is to determine its general cytotoxicity. This allows for the establishment of a therapeutic window and helps to differentiate between targeted bioactivity and non-specific toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
The MTT assay is selected for its high throughput, sensitivity, and cost-effectiveness. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of cytotoxicity.
-
Cell Culture:
-
Seed a human cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel compounds in DMSO.
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treat the cells with the compounds and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Reagent Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
The results of the MTT assay should be presented in a clear, tabular format to allow for easy comparison between the novel compounds and a standard reference compound.
| Compound ID | IC50 on HeLa (µM) | IC50 on A549 (µM) | IC50 on HEK293 (µM) | Selectivity Index (SI) for HeLa* |
| NCE-001 | 15.2 | 22.5 | > 100 | > 6.5 |
| NCE-002 | 5.8 | 9.1 | 45.3 | 7.8 |
| NCE-003 | 89.4 | > 100 | > 100 | N/A |
| Doxorubicin | 0.5 | 0.8 | 2.1 | 4.2 |
*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.
Secondary In Vitro Assays: Elucidating Mechanisms of Action
Compounds that demonstrate promising cytotoxicity and selectivity in the primary screen should be advanced to secondary assays to investigate their specific mechanisms of action. This section outlines key assays for anticancer and anti-inflammatory evaluation.
A key mechanism of action for many chemotherapeutic agents is the induction of apoptosis, or programmed cell death. The Caspase-Glo® 3/7 Assay is a sensitive and reliable method for quantifying caspase activity, a hallmark of apoptosis.
Caption: Simplified intrinsic apoptosis pathway initiated by a novel compound.
-
Cell Treatment: Follow the same cell seeding and compound treatment protocol as the MTT assay.
-
Assay Reagent Addition: After the desired incubation period (e.g., 24 hours), add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Luminescence Reading: Incubate at room temperature for 1 hour and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
| Compound ID | Caspase-3/7 Activation (Fold Change vs. Control) at 24h |
| NCE-001 | 4.2 |
| NCE-002 | 8.9 |
| NCE-003 | 1.1 |
| Doxorubicin | 12.5 |
Chronic inflammation is implicated in various diseases, including cancer. The cyclooxygenase (COX) enzymes are key mediators of inflammation. A COX-2 inhibitor assay can determine if the novel compounds can selectively inhibit this enzyme.
-
Assay Principle: This is a cell-free assay that measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin H2, which is then reduced, leading to a colorimetric change.
-
Assay Procedure:
-
Add the novel compounds at various concentrations to a 96-well plate containing purified COX-2 enzyme.
-
Add arachidonic acid to initiate the reaction.
-
Incubate and then measure the absorbance at 590 nm.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.
| Compound ID | COX-2 Inhibition IC50 (µM) |
| NCE-001 | 25.1 |
| NCE-002 | 78.9 |
| NCE-004 | 5.6 |
| Celecoxib (Positive Control) | 0.8 |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The scaffold of this compound is also promising for the development of novel antimicrobial agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Perform serial dilutions of the novel compounds in a 96-well plate.
-
Inoculation and Incubation: Add the microbial inoculum to each well and incubate at the optimal temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
| Compound ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | MIC against C. albicans (µg/mL) |
| NCE-005 | 8 | 32 | 16 |
| NCE-006 | > 128 | > 128 | 64 |
| Ciprofloxacin (Bacteria Control) | 1 | 0.5 | N/A |
| Fluconazole (Fungi Control) | N/A | N/A | 4 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, every experiment should incorporate the following self-validating systems:
-
Orthogonal Assays: Confirm key findings with a secondary, mechanistically different assay. For example, confirm cytotoxicity from the MTT assay with a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
-
Positive and Negative Controls: Always include well-characterized positive and negative controls to ensure the assay is performing as expected.
-
Dose-Response Curves: Evaluating compounds at multiple concentrations is essential to demonstrate a clear dose-dependent effect.
-
Statistical Analysis: All experiments should be performed in triplicate, and the data should be analyzed using appropriate statistical methods to determine significance.
References
-
MTT Assay for Cell Viability
- Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
- Source: Journal of Immunological Methods
-
URL: [Link]
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-
COX-2 Inhibitor Screening
- Title: A new and rapid colorimetric assay for cyclooxygenase-2 (COX-2) activity.
- Source: Inflamm
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-
Broth Microdilution MIC Assay
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A Comparative Cost Analysis of Synthesis Routes for 2-Amino-3-bromo-4-fluorophenol: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Amino-3-bromo-4-fluorophenol in Medicinal Chemistry
This compound is a highly functionalized aromatic building block of significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring an amine, a hydroxyl group, and two different halogen atoms, provides multiple points for diversification, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds and novel drug candidates. The strategic placement of the bromine and fluorine atoms can profoundly influence the physicochemical properties of derivative molecules, such as metabolic stability, binding affinity, and bioavailability. This guide presents a comparative cost and feasibility analysis of two plausible synthetic routes to this important intermediate, providing researchers and drug development professionals with the critical data needed to make informed decisions in their synthetic campaigns.
Synthetic Strategy Overview
Two primary retrosynthetic disconnections for this compound are considered in this analysis, each starting from a commercially available, structurally related precursor:
-
Route 1: Electrophilic bromination of 2-Amino-4-fluorophenol.
-
Route 2: Diazotization and subsequent hydroxylation of 3-Bromo-4-fluoroaniline.
This guide will provide a detailed, step-by-step protocol for each route, an in-depth cost analysis of starting materials and reagents, and a discussion of the relative merits and potential challenges of each approach.
Route 1: Electrophilic Bromination of 2-Amino-4-fluorophenol
This route leverages the directing effects of the resident amino and hydroxyl groups to introduce a bromine atom at the desired position on the 2-Amino-4-fluorophenol scaffold.
Guiding Principles and Mechanistic Insights
The hydroxyl and amino groups are both strongly activating, ortho-, para-directing groups in electrophilic aromatic substitution. In 2-Amino-4-fluorophenol, the para position to the hydroxyl group is occupied by the fluorine atom, and the para position to the amino group is occupied by the hydroxyl group. This leaves the ortho positions as the primary sites for electrophilic attack. The key challenge lies in achieving regioselectivity for bromination at the C3 position, which is ortho to the amino group and meta to the hydroxyl and fluoro groups. Selective ortho-bromination of phenols can be achieved using N-bromosuccinimide (NBS) with a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in a protic solvent like methanol.[1] The acid is believed to activate the NBS, and the solvent can influence the selectivity of the reaction.
Experimental Protocol
Step 1: Regioselective Bromination of 2-Amino-4-fluorophenol
-
To a solution of 2-Amino-4-fluorophenol (1.0 eq) in methanol at room temperature, add p-toluenesulfonic acid (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Diazotization and Hydroxylation of 3-Bromo-4-fluoroaniline
This classical approach involves the transformation of an amino group into a hydroxyl group via a diazonium salt intermediate.
Guiding Principles and Mechanistic Insights
The diazotization of primary aromatic amines is a well-established and reliable transformation.[2] The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically a mineral acid like sulfuric or hydrobromic acid) at low temperatures to form a diazonium salt. This intermediate is generally unstable and is used directly in the subsequent step. The hydrolysis of the diazonium salt to the corresponding phenol can be achieved by heating the aqueous acidic solution. The C-N bond is cleaved, and water acts as the nucleophile, leading to the formation of the hydroxyl group and the evolution of nitrogen gas.
Experimental Protocol
Step 1: Diazotization of 3-Bromo-4-fluoroaniline and Subsequent Hydroxylation
-
Suspend 3-Bromo-4-fluoroaniline (1.0 eq) in a mixture of water and a strong acid (e.g., 48% aqueous hydrobromic acid or concentrated sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The evolution of nitrogen gas should be observed.
-
Maintain the temperature until the gas evolution ceases, indicating the completion of the hydrolysis.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Comparative Cost Analysis
The following table provides a comparative cost analysis of the two synthetic routes, based on bulk pricing of the starting materials and key reagents. The costs are estimated per mole of the final product, assuming typical reaction yields.
| Parameter | Route 1: Bromination | Route 2: Diazotization/Hydroxylation |
| Starting Material | 2-Amino-4-fluorophenol | 4-Bromo-3-fluoroaniline |
| Starting Material Cost (per mole) | ~$1,500 - $2,500 | ~$300 - $500 |
| Key Reagents | N-Bromosuccinimide, p-TsOH, Methanol | Sodium Nitrite, Hydrobromic Acid |
| Key Reagent Cost (per mole of product) | ~$20 - $40 (NBS) | ~$5 - |
| Estimated Yield | 60-75% | 70-85% |
| Estimated Cost per Mole of Product | ~$2,550 - $4,250 | ~$400 - $650 |
| Advantages | - Fewer synthetic steps. | - Significantly lower starting material cost. - Potentially higher overall yield. - Utilizes classical, well-understood reactions. |
| Disadvantages | - Very high cost of starting material. - Potential for regioselectivity issues, leading to difficult purification. | - Generation of potentially unstable diazonium intermediate. - Requires careful temperature control. |
Note: The prices are estimates based on currently available bulk pricing and are subject to market fluctuations.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Conclusion and Recommendation
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of the synthesis, the availability of starting materials, and the specific purity requirements of the final compound. However, for cost-driven projects, the diazotization and hydroxylation of 3-Bromo-4-fluoroaniline presents a clear advantage.
References
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- 13. Sodium Nitrite Price, 2026 Sodium Nitrite Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
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- 19. 4-Bromo-3-fluoroaniline, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 22. 2-Amino-4-fluorophenol (96%) - Amerigo Scientific [amerigoscientific.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-3-bromo-4-fluorophenol
For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Amino-3-bromo-4-fluorophenol, a substituted aminophenol. As a Senior Application Scientist, my objective is to move beyond a simple checklist of precautions. Instead, this document is structured to provide a deep, causal understanding of the recommended procedures, empowering you to work safely and effectively.
Immediate Safety and Hazard Assessment
Based on the hazard classifications of similar substituted phenols and anilines, this compound should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and toxicity if ingested or absorbed through the skin.[1][2][3][4][5] The presence of bromine and fluorine atoms can also influence its toxicological profile.[6][7][8][9][10]
Core Principles for Safe Handling:
-
Minimize Exposure: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust particles.[1][4][11]
-
Prevent Contact: Direct contact with the skin, eyes, and clothing must be avoided through the stringent use of appropriate Personal Protective Equipment (PPE).[1][2][12]
-
Assume Toxicity: In the absence of specific toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may have the potential for systemic effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a matter of compliance; it is a critical component of risk mitigation. Each element is chosen to counter a specific hazard posed by this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][11][13] | Protects against splashes and airborne dust particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness).[14] | Provides a barrier against skin absorption. Nitrile is a good general-purpose choice for many organic compounds, but gloves should be changed immediately upon contamination.[14][15][16] For prolonged handling, consider heavier-duty gloves and consult a specific chemical resistance chart if available. |
| Body Protection | A buttoned lab coat, preferably a chemical-resistant apron over it.[11] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used when handling the powder outside of a fume hood or if dust generation is likely.[1][11] | Minimizes the risk of inhaling fine particles, which can cause respiratory irritation.[1][2][3] |
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every stage of the workflow.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][12]
2. Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound must be performed within a chemical fume hood to contain any dust.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
3. Dissolution and Reaction Setup:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure all reaction vessels are properly secured and that the setup is within a fume hood.
4. Post-Reaction Work-up and Purification:
-
Be mindful that the hazards of the parent compound may carry through to subsequent reaction mixtures and purified products.
-
Maintain the use of all prescribed PPE throughout the work-up and purification process.
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Do not use water to clean up as this may spread contamination.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3][11]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[1][3] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible waste container.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.
References
- Spectrum Chemical. (2015).
- Fisher Scientific. (2024).
- ECHEMI. (n.d.).
- European Food Safety Authority. (2024).
- European Food Safety Authority. (2024).
- Alfa Aesar. (2010).
- Alfa Aesar. (2025).
- European Food Safety Authority. (2024).
- Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife. PubMed.
- Wiadrowska, B., & Wąsowicz, W. (2000).
- Fisher Scientific. (2015).
- Sigma-Aldrich. (2024).
- ChemicalBook. (2025).
- Thermo Fisher Scientific. (2025).
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- FUJIFILM Wako. (2024).
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- University of Pennsylvania EHRS. (2019).
- Duke University Safety Office. (n.d.).
- OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
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- 9. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
